Urotensin II (114-124), human TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C66H86F3N13O20S2 |
|---|---|
Molekulargewicht |
1502.6 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H85N13O18S2.C2HF3O2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36;3-2(4,5)1(6)7/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95);(H,6,7)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+;/m1./s1 |
InChI-Schlüssel |
MBEBYNOGELTOBF-SWXJRECRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Urotensin II (114-124), Human TFA: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Urotensin II (U-II), a cyclic peptide, is the endogenous ligand for the G protein-coupled receptor GPR14, now commonly known as the Urotensin II receptor (UTR). The human isoform, a potent 11-amino acid peptide, is recognized as one of the most powerful mammalian vasoconstrictors identified to date.[1] Its involvement in a wide array of physiological and pathophysiological processes, particularly within the cardiovascular system, has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of Urotensin II (114-124), human TFA, including its chemical properties, biological functions, and the signaling pathways it modulates. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development efforts in this field.
Core Concepts
This compound, is the trifluoroacetate (B77799) salt of the 11-amino acid active fragment of human Urotensin II. It is a potent agonist of the Urotensin II receptor (UTR), a G protein-coupled receptor primarily coupled to Gαq/11.[2][3] Activation of UTR by U-II initiates a cascade of intracellular signaling events, leading to a variety of cellular responses, most notably potent vasoconstriction.[2][4][5]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C66H86F3N13O20S2 | [2][6] |
| Molecular Weight | 1502.59 g/mol | [2] |
| CAS Number | 251293-28-4 (free base) | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [7] |
| Solubility | Soluble in water (~100 mg/mL) | [2] |
| Storage | Store at -20°C, protected from light and moisture. | [8] |
Biological Activity and Signaling Pathways
Urotensin II exerts its biological effects through the UTR, which is expressed in various tissues, with particularly high levels in cardiovascular tissues.[1]
Quantitative Data: Potency and Affinity
The potency and affinity of human Urotensin II have been characterized in various in vitro assays.
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Receptor Binding | Recombinant human GPR14 | EC50 | 0.1 nM | [8] |
| Calcium Mobilization | HEK-293 cells expressing human GPR14 | EC50 | 0.62 ± 0.17 nM | [2][4][5] |
| Calcium Mobilization | HEK293 cells stably expressing human UT receptor | EC50 | 4.15 ± 1.06 nM | [5] |
| Vasoconstriction | Isolated rat thoracic aorta | EC50 | 3.5 ± 1.1 nM | [5] |
| Vasoconstriction | Isolated human arteries | pD2 | 9.3 - 10.1 | [9] |
| Vasodilation | Isolated human arteries | pIC50 | 10.3 - 10.4 | [9] |
Signaling Pathways
The primary signaling pathway activated by U-II involves the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Downstream of this primary pathway, U-II has been shown to activate other significant signaling cascades, including the RhoA/Rho kinase (ROCK) pathway and various Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and p38.[10][11] These pathways are implicated in the diverse physiological and pathological effects of U-II, including cell proliferation, hypertrophy, and inflammation.[10][12]
Figure 1: Urotensin II primary signaling pathway via Gαq/11.
Figure 2: Downstream RhoA/ROCK and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound.
Radioligand Binding Assay
This protocol is adapted from a competitive binding assay using [¹²⁵I]-hU-II.[8]
Figure 3: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the human Urotensin II receptor.
-
[¹²⁵I]-hU-II (radioligand).
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
GF/C glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare cell membranes from cells overexpressing the human UTR. Determine protein concentration using a standard protein assay.
-
In a 96-well plate, add 150 µL of cell membrane suspension (adjust protein concentration for optimal signal).
-
Add 50 µL of unlabeled Urotensin II at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M) or buffer for total binding. For non-specific binding, use a high concentration of unlabeled U-II (e.g., 1 µM).
-
Add 50 µL of [¹²⁵I]-hU-II to a final concentration of approximately 0.2 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to a Ki value.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization using the fluorescent indicator Fura-2 AM.[1][13]
Materials:
-
HEK-293 cells stably expressing the human UTR.
-
Fura-2 AM.
-
Pluronic F-127.
-
Probenecid (optional).
-
Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.3.
-
This compound.
-
Fluorescence plate reader or microscope capable of ratiometric measurement (excitation at 340/380 nm, emission at ~505 nm).
Procedure:
-
Seed HEK-293-UTR cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to make a stock solution. Dilute the stock solution in assay buffer containing Pluronic F-127 (typically 0.02%) to the final desired concentration (e.g., 2-5 µM). Probenecid can be added to prevent dye leakage.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Add 100 µL of assay buffer to each well.
-
Measure the baseline fluorescence ratio (F340/F380) using a fluorescence plate reader.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.
-
Determine the EC₅₀ value by plotting the peak change in fluorescence ratio against the logarithm of the Urotensin II concentration.
In Vitro Vasoconstriction Assay
This protocol outlines a method for assessing the vasoconstrictor activity of Urotensin II in isolated arterial rings.[5][14][15]
Materials:
-
Isolated arteries (e.g., rat thoracic aorta, human mesenteric artery).
-
Krebs-Henseleit solution (physiological salt solution).
-
Wire myograph system.
-
This compound.
-
Norepinephrine or KCl for viability testing.
Procedure:
-
Isolate the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Carefully clean the artery of surrounding connective and adipose tissue and cut it into 2-3 mm rings.
-
Mount the arterial rings on the wires of a wire myograph system in a chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined for the specific vessel type).
-
Test the viability of the arterial rings by contracting them with a high concentration of KCl (e.g., 60 mM) or a standard agonist like norepinephrine.
-
After washing and returning to baseline tension, add cumulative concentrations of this compound to the chamber.
-
Record the isometric tension developed in response to each concentration.
-
Construct a concentration-response curve and calculate the EC₅₀ and maximum contraction (Emax).
Western Blotting for Signaling Pathway Analysis
This protocol provides a general method for analyzing the phosphorylation of key signaling proteins like ERK1/2, Akt, and PKC in response to Urotensin II.[3][7][12]
Materials:
-
Cultured cells responsive to Urotensin II (e.g., vascular smooth muscle cells, cardiomyocytes).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-phospho-PKC, anti-total-PKC).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE equipment and reagents.
-
Western blotting transfer system.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to ~80% confluency and serum-starve overnight if necessary.
-
Treat the cells with this compound at the desired concentration and for various time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2).
Conclusion
This compound is a critical tool for investigating the complex biology of the urotensinergic system. Its potent and diverse effects, particularly in the cardiovascular system, underscore the therapeutic potential of targeting the Urotensin II receptor. This technical guide provides a foundational resource for researchers, offering detailed protocols and consolidated data to support ongoing and future studies aimed at elucidating the roles of Urotensin II in health and disease and developing novel therapeutic strategies.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. iris.unina.it [iris.unina.it]
- 3. Frontiers | Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotensin-II | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Urotensin II evokes potent vasoconstriction in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Up-Regulation of Urotensin II and Its Receptor Contributes to Human Hepatocellular Carcinoma Growth via Activation of the PKC, ERK1/2, and p38 MAPK Signaling Pathways [mdpi.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Simple isolated perfused artery preparation: vasoconstrictor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Human Urotensin II (114-124) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Urotensin II (U-II) is a potent vasoactive cyclic peptide that plays a significant role in cardiovascular homeostasis. The mature, 11-amino acid form, designated as Urotensin II (114-124), is derived from a larger prohormone. Commercially, it is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the purification process that is important to consider in experimental design due to its potential biological effects. U-II exerts its functions by binding to the G protein-coupled receptor GPR14, also known as the UT receptor. This interaction triggers a cascade of intracellular signaling events, leading to a variety of physiological responses, most notably potent vasoconstriction. This document provides a comprehensive technical overview of the function of human Urotensin II (114-124) TFA, including quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Core Function and Mechanism of Action
Human Urotensin II (114-124) is a high-affinity agonist for the UT receptor.[1][2][3][4] The binding of U-II to this receptor initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key event in mediating many of the downstream effects of U-II, including smooth muscle contraction.
The Role of Trifluoroacetate (TFA)
Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a frequently used ion-pairing agent. Consequently, the purified peptide is often isolated as a TFA salt. It is crucial for researchers to be aware that residual TFA can have its own biological effects. For instance, TFA has been reported to influence cell proliferation and may interfere with certain biological assays. Therefore, when designing and interpreting experiments with Urotensin II (114-124) TFA, the potential contribution of the TFA counter-ion should be considered. In sensitive cell-based assays, it may be advisable to perform a salt exchange to a more biologically compatible counter-ion, such as acetate (B1210297) or hydrochloride.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the interaction of human Urotensin II with its receptor, providing a basis for experimental design and data comparison.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC₅₀ | 0.62 ± 0.17 nM | HEK-293 cells expressing human GPR14 | Calcium Mobilization | [1][2][3] |
| EC₅₀ | 4.15 ± 1.06 nM | HEK293 cells stably expressing human UT receptor | Calcium Mobilization | [5] |
| EC₅₀ | 4.58 nM | HEK293 cells stably expressing human UT receptor | Dynamic Mass Redistribution | [5] |
| EC₅₀ | 3.5 ± 1.1 nM | Endothelium-intact isolated rat thoracic aorta | Vasoconstriction | [6] |
| EC₅₀ | 1.3 ± 0.8 nM | Endothelium-intact rat isolated left anterior descending coronary arteries | Vasoconstriction | [6] |
| Kᵢ | 0.7 nM (for KR-36676, an antagonist) | Not specified | Receptor Binding | [7] |
| Kᵢ | 4.44 nM (for KR-36996, an antagonist) | Not specified | Receptor Binding | [7] |
| K_D_ | ~10 nM (for peptidomimetic analogues) | Recombinant human UTR | [¹²⁵I]UII Binding | [8] |
| K_d_ | 170 pM (for Urotensin II-related peptide) | Not specified | Receptor Binding | [9] |
Signaling Pathways
Urotensin II-mediated signaling is complex, involving multiple downstream effectors that contribute to its diverse physiological effects. The primary pathway initiated by UT receptor activation is the Gαq-PLC-IP3-Ca2+ cascade. However, other signaling molecules are also involved.
Caption: Urotensin II signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide outlines for key experiments used to characterize the function of Urotensin II.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Urotensin II or its analogues for the UT receptor.
Caption: Radioligand binding assay workflow.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the UT receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled Urotensin II (e.g., [¹²⁵I]-U-II), and a range of concentrations of the unlabeled competitor (Urotensin II or test compound).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of Urotensin II to induce an increase in intracellular calcium concentration, a key functional response to UT receptor activation.
Caption: Calcium mobilization assay workflow.
Detailed Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human UT receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove any extracellular dye.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Agonist Addition: Add varying concentrations of Urotensin II (114-124) TFA to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of Urotensin II. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[5]
Ex Vivo Vasoconstriction Assay
This protocol assesses the contractile effect of Urotensin II on isolated blood vessels.
Caption: Ex vivo vasoconstriction assay workflow.
Detailed Methodology:
-
Tissue Preparation: Euthanize an animal (e.g., a rat) and carefully dissect the desired artery (e.g., thoracic aorta). Clean the artery of surrounding connective tissue and cut it into rings of a specific length (e.g., 2-3 mm).
-
Mounting: Suspend the arterial rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Gradually apply a resting tension to the rings and allow them to equilibrate for a period of time (e.g., 60-90 minutes).
-
Viability Check: Contract the rings with a depolarizing agent (e.g., KCl) to ensure tissue viability. Wash the tissues and allow them to return to baseline tension.
-
Agonist Addition: Add Urotensin II (114-124) TFA to the organ bath in a cumulative concentration-response manner.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the response against the logarithm of the Urotensin II concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ).[6]
Conclusion
Human Urotensin II (114-124) is a remarkably potent endogenous peptide with significant implications for cardiovascular physiology and pathophysiology. Its function as a powerful vasoconstrictor is mediated through the UT receptor and a well-defined signaling cascade initiated by Gαq activation and subsequent intracellular calcium mobilization. A thorough understanding of its pharmacological profile, supported by robust and reproducible experimental protocols, is essential for researchers and drug development professionals seeking to modulate the Urotensin II system for therapeutic benefit. The information and methodologies presented in this guide provide a solid foundation for further investigation into the complex and critical role of Urotensin II in human health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Urotensin II (114-124), human TFA | Urotensin Receptor | | Invivochem [invivochem.com]
- 4. cenmed.com [cenmed.com]
- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urotensin-II peptidomimetic incorporating a non-reducible 1,5-triazole disulfide bond reveals a pseudo-irreversible covalent binding mechanism to the urotensin G-protein coupled receptor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. journals.physiology.org [journals.physiology.org]
Urotensin II (114-124): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II), a cyclic undecapeptide, is renowned as the most potent endogenous vasoconstrictor identified to date.[1] Its biological effects are mediated through the Urotensin II receptor (UT), a G protein-coupled receptor (GPCR) formerly known as GPR14.[1][2] The human U-II peptide consists of 11 amino acids, and its C-terminal fragment, Urotensin II (114-124), encompassing the cyclic core, is recognized as a potent agonist of the UT receptor. This technical guide provides an in-depth exploration of the mechanism of action of Urotensin II (114-124), focusing on its core signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: Receptor Binding and G Protein Coupling
Urotensin II (114-124) exerts its effects by binding with high affinity to the UT receptor.[3] Structure-activity relationship studies have consistently highlighted the critical role of the C-terminal cyclic region, formed by a disulfide bond between two cysteine residues, for receptor recognition and activation.[4] The interaction between Urotensin II (114-124) and the UT receptor primarily leads to the activation of the Gq/11 family of G proteins.[5] This initiates a cascade of intracellular signaling events, with the activation of Phospholipase C (PLC) being the proximal and most well-characterized step.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Urotensin II and its C-terminal fragment (114-124). It is important to note that while U-II (114-124) is widely cited as a potent agonist, direct, peer-reviewed comparative studies on its binding affinity versus the full-length peptide are limited. The data presented for U-II (114-124) are primarily derived from commercial sources.
Table 1: Receptor Binding and Functional Potency of Urotensin II Peptides
| Ligand | Receptor | Assay Type | Cell Line | Value | Reference |
| Human Urotensin II | Human UT | Calcium Mobilization | HEK-293 | EC₅₀: 0.62 ± 0.17 nM | [3] |
| Human Urotensin II (114-124) | Human UT | Calcium Mobilization | HEK-293 | EC₅₀: 0.62 ± 0.17 nM | [3][6] |
| Human Urotensin II (114-124) | Human UT | Receptor Binding | HEK-293 | EC₅₀: 0.1 nM | [1] |
| Human Urotensin II (4-11) | Human UT | Calcium Mobilization | HEK-293 | EC₅₀: 0.12 ± 0.03 nM | [7] |
| Human Urotensin II (4-11) | Human UT | Binding Affinity | HEK-293 | Kᵢ: 1.14 ± 0.01 nM | [7] |
| Human Urotensin II (4-11) | Rat UT | Binding Affinity | HEK-293 | Kᵢ: 1.65 ± 0.04 nM | [7] |
Signaling Pathways
Upon activation of the UT receptor by Urotensin II (114-124), a complex network of downstream signaling pathways is triggered. The primary pathways are detailed below.
Phospholipase C (PLC) / Inositol (B14025) Trisphosphate (IP₃) / Calcium (Ca²⁺) Pathway
This is the canonical signaling pathway for the Gq/11-coupled UT receptor.
-
PLC Activation: Activated Gαq stimulates Phospholipase C (PLC).
-
PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Ca²⁺ Release: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Physiological Responses: The surge in intracellular Ca²⁺ is a key driver of many of U-II's effects, including smooth muscle contraction (vasoconstriction).[2]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Urotensin II is also known to activate several branches of the MAPK signaling cascade, which are crucial for regulating cell growth, proliferation, and differentiation.
-
ERK1/2 Activation: U-II can induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This can occur through various upstream mechanisms, including PKC activation and transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
-
p38 and JNK Activation: Activation of p38 MAPK and c-Jun N-terminal kinase (JNK) has also been reported, contributing to inflammatory and hypertrophic responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Urotensin II (114-124).
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of Urotensin II (114-124) for the UT receptor.
a. Materials:
-
Cell membranes expressing the human UT receptor
-
Radioligand (e.g., [¹²⁵I]-Urotensin II)
-
Unlabeled Urotensin II (114-124) (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
b. Procedure:
-
Prepare serial dilutions of unlabeled Urotensin II (114-124).
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled Urotensin II (114-124).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of Urotensin II (114-124) that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of Urotensin II (114-124) to stimulate intracellular calcium release.
a. Materials:
-
HEK-293 cells stably expressing the human UT receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Urotensin II (114-124)
-
Fluorometric Imaging Plate Reader (FLIPR)
b. Procedure:
-
Plate the UT receptor-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye for a specified time at 37°C.
-
Prepare serial dilutions of Urotensin II (114-124).
-
Place the cell plate in the FLIPR instrument.
-
Initiate the assay, which involves adding the Urotensin II (114-124) dilutions to the cells and simultaneously measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Generate dose-response curves and calculate the EC₅₀ value.
Inositol Phosphate (IP) Accumulation Assay (HTRF)
This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation.
a. Materials:
-
Cells expressing the human UT receptor
-
IP-One HTRF kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation)
-
Urotensin II (114-124)
-
HTRF-compatible microplate reader
b. Procedure:
-
Plate cells in a 96-well plate.
-
Add Urotensin II (114-124) at various concentrations in stimulation buffer.
-
Incubate to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate to allow for the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF reader, measuring the emission at two wavelengths.
-
The HTRF ratio is inversely proportional to the amount of IP1 produced.
-
Generate dose-response curves to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK1/2 MAPK pathway.
a. Materials:
-
Cells expressing the human UT receptor
-
Urotensin II (114-124)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
b. Procedure:
-
Starve cells of serum to reduce basal ERK phosphorylation.
-
Stimulate cells with Urotensin II (114-124) for various time points.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensities to determine the fold-increase in ERK1/2 phosphorylation.
Conclusion
Urotensin II (114-124) is a potent agonist of the UT receptor, acting primarily through the Gq/11-PLC-IP₃-Ca²⁺ signaling pathway. Its activity is comparable to that of the full-length Urotensin II peptide, underscoring the critical role of the C-terminal cyclic domain in receptor activation. In addition to its effects on intracellular calcium, U-II (114-124) likely modulates other important signaling cascades, such as the MAPK pathways, contributing to its diverse physiological effects. The experimental protocols detailed in this guide provide a robust framework for the further investigation of Urotensin II (114-124) pharmacology and its potential as a therapeutic target in various diseases. Further research, particularly direct comparative studies with the full-length peptide, will be valuable in fully elucidating the nuanced pharmacology of this important signaling molecule.
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and structural conformation of a novel urotensin II-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin-II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GPR14 Receptor Agonist Urotensin II Fragment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GPR14 receptor and its agonist, the Urotensin II (U-II) fragment. Urotensin II, a potent vasoactive peptide, exerts its effects through the G protein-coupled receptor GPR14.[1] The core biological activity of U-II resides in its C-terminal cyclic hexapeptide region.[2] Consequently, fragments of U-II, particularly the minimal active sequence U-II(4-11), have become critical tools for studying the physiological roles of the U-II/GPR14 system and for the development of novel therapeutic agents.[2] This document details the quantitative pharmacology of key U-II fragments, provides in-depth experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data on Urotensin II and its Fragments
The binding affinity and functional potency of Urotensin II and its fragments for the GPR14 receptor have been characterized through various in vitro assays. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Binding Affinity of Urotensin II and Analogs at the Human GPR14 Receptor
| Compound | Assay Type | Cell Line | Radioligand | pKi | Ki (nM) | Reference |
| Human Urotensin II | Displacement | CHO-K1 | [¹²⁵I]Urotensin-II | - | 0.794 | [3] |
| U-II(4-11) | Displacement | - | - | 9.6 | - | [4] |
| P5U ([Pen⁵]hU-II(4-11)) | Displacement | - | Iodinated hU-II | 9.7 | - | [2] |
Table 2: Functional Potency of Urotensin II and Fragments
| Compound | Assay Type | Cell Line | pEC50 | EC50 (nM) | Reference |
| Human Urotensin II | Calcium Mobilization | HEK-293 | - | 0.6 ± 0.002 | [5] |
| U-II(4-11) | Calcium Mobilization | HEK-293 | - | 1.2 ± 0.003 | [5] |
| Human Urotensin II | Rat Aorta Contraction | - | - | 3.20 | [3] |
| Succinoyl-U-II(4-11) | Biological Activity | - | - | 0.12 ± 0.03 | [2] |
| Goby U-II | Functional Assay | - | - | 0.17 ± 0.05 | [2] |
| [2-Nal]-Goby U-II | Functional Assay | - | - | 0.34 ± 0.1 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of GPR14 agonists. The following sections provide step-by-step protocols for key experiments.
Radioligand Binding Assay (Displacement Assay)
This protocol is designed to determine the binding affinity (Ki) of unlabeled Urotensin II fragments by measuring their ability to displace a radiolabeled ligand from the GPR14 receptor.
Materials:
-
HEK293 cells stably expressing human GPR14
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]-Urotensin II)
-
Unlabeled Urotensin II fragment (test compound)
-
Non-specific binding control (e.g., high concentration of unlabeled U-II)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GPR14 cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in membrane preparation buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control (10 µM unlabeled U-II).
-
50 µL of various concentrations of the unlabeled U-II fragment.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of Urotensin II fragments to stimulate GPR14, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.[1]
Materials:
-
HEK293 cells stably expressing human GPR14
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES
-
Fura-2 AM or another suitable calcium-sensitive dye
-
Pluronic F-127
-
Urotensin II fragment (test compound)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed HEK293-GPR14 cells into 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.
-
Remove the cell culture medium and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS containing 2.5 mM probenecid.
-
Add 100 µL of HBSS with probenecid to each well and incubate for another 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm after excitation at 340 nm and 380 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of the Urotensin II fragment at various concentrations into the wells.
-
Immediately begin recording the fluorescence ratio for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio over time.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the GPR14 signaling cascade and a typical experimental workflow for characterizing Urotensin II fragment agonists.
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UT receptor | Urotensin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. iris.unina.it [iris.unina.it]
- 5. giffordbioscience.com [giffordbioscience.com]
A Technical Deep Dive into the Biological Activity of Urotensin II (114-124)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II), a cyclic peptide, has garnered significant attention in the scientific community as the most potent endogenous vasoconstrictor identified to date. The human form of this peptide is an 11-amino acid residue (Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val), corresponding to fragment 114-124 of its precursor. It exerts its diverse biological effects through the Urotensin II receptor (UTR), a G protein-coupled receptor (GPCR) formerly known as GPR14. The U-II/UTR system is implicated in a wide array of physiological and pathophysiological processes, including cardiovascular regulation, cell proliferation, and inflammatory responses, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the biological activity of Urotensin II (114-124), focusing on its quantitative functional data, the experimental protocols used for its characterization, and the intricate signaling pathways it modulates.
Quantitative Biological Activity
The biological activity of Urotensin II (114-124) has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy in different experimental settings.
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value (nM) | Reference(s) |
| Human Urotensin II (114-124) | Recombinant human UTR (HEK-293 cells) | Calcium Mobilization | EC50 | 0.62 ± 0.17 | [1][2] |
| Human Urotensin II | Recombinant human UTR (CHO-K1 cells) | Radioligand Binding (Displacement of [125I]U-II) | Ki | 0.794 | |
| Human Urotensin II (114-124) | Rat Aorta | Vasoconstriction | EC50 | ~1-10 | |
| Urotensin II (4-11) fragment | Rat Aorta | Vasoconstriction | EC50 | ~2.7 |
Table 1: Summary of in vitro functional and binding data for Urotensin II (114-124) and related fragments.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the biological activity of Urotensin II (114-124).
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Ki) of Urotensin II (114-124) to its receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1 or HEK-293) recombinantly expressing the human Urotensin II receptor. Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.
-
Assay Incubation: In a 96-well plate, a fixed concentration of a radiolabeled U-II analog (e.g., [125I]U-II) is incubated with the prepared membranes in the presence of increasing concentrations of unlabeled Urotensin II (114-124). Non-specific binding is determined in the presence of a high concentration of unlabeled U-II.
-
Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]
Calcium Mobilization Assay
This functional assay measures the ability of Urotensin II (114-124) to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.
-
Cell Culture and Dye Loading: HEK-293 cells stably expressing the human Urotensin II receptor are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Compound Addition and Signal Detection: The baseline fluorescence is measured. Urotensin II (114-124) at various concentrations is then added to the wells, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence, which corresponds to the rise in intracellular calcium, is plotted against the ligand concentration. A dose-response curve is generated, from which the EC50 value (the concentration of ligand that produces 50% of the maximal response) is calculated.[1][2]
Vasoconstriction Assay (Isolated Rat Aorta)
This ex vivo assay assesses the contractile effect of Urotensin II (114-124) on vascular smooth muscle.
-
Tissue Preparation: The thoracic aorta is dissected from a rat and cut into rings (approximately 2-4 mm in width). The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
Tension Measurement: The aortic rings are connected to an isometric force transducer to record changes in tension. The rings are allowed to equilibrate under a resting tension and then pre-contracted with an agent like phenylephrine (B352888) or KCl.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of Urotensin II (114-124) are added to the organ bath, and the resulting changes in tension are recorded.
-
Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by a reference vasoconstrictor (e.g., KCl). A dose-response curve is constructed to determine the EC50 and the maximum contractile effect (Emax).
Western Blotting for Signaling Protein Phosphorylation (ERK1/2 and Akt)
This technique is used to investigate the activation of downstream signaling pathways by measuring the phosphorylation status of key proteins like ERK1/2 and Akt.
-
Cell Culture and Stimulation: Cells (e.g., vascular smooth muscle cells or HEK-293 cells expressing UTR) are serum-starved and then stimulated with Urotensin II (114-124) for various time points.
-
Cell Lysis and Protein Quantification: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the levels of phosphorylated protein are normalized to the total amount of the respective protein, which is determined by re-probing the membrane with an antibody against the total (phosphorylated and unphosphorylated) protein.[4]
Signaling Pathways of Urotensin II (114-124)
Urotensin II (114-124) binding to its receptor, UTR, initiates a cascade of intracellular signaling events that are primarily mediated by heterotrimeric G proteins. The main signaling pathways activated are the Gq/PLC pathway and other important pathways including RhoA/ROCK, MAPK/ERK, and PI3K/Akt.[5]
Gq/Phospholipase C (PLC) Pathway
The canonical signaling pathway for the Urotensin II receptor involves the activation of the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[6]
RhoA/Rho-Kinase (ROCK) Pathway
Urotensin II is a potent activator of the RhoA/ROCK pathway, particularly in vascular smooth muscle cells. This pathway plays a crucial role in calcium sensitization of the contractile machinery. Activation of the UTR leads to the activation of the small GTPase RhoA. GTP-bound RhoA then activates Rho-kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in the phosphorylation of myosin light chain, resulting in enhanced and sustained smooth muscle contraction, even at low intracellular calcium concentrations.[2][7]
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Urotensin II has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling cascade. This pathway is crucial for mediating the proliferative effects of U-II in various cell types, including vascular smooth muscle cells and fibroblasts. The activation of ERK1/2 can be triggered through both Gq/PKC-dependent and other mechanisms, such as transactivation of receptor tyrosine kinases (e.g., EGFR). Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes involved in cell growth, proliferation, and differentiation.[4][8]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is another important downstream effector of Urotensin II, primarily involved in cell survival, proliferation, and growth. Upon UTR activation, PI3K is activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis (e.g., by phosphorylating Bad) and stimulate protein synthesis and cell growth (e.g., through the mTOR pathway).[9][10]
Conclusion
Urotensin II (114-124) is a potent and multifaceted peptide that activates a complex network of intracellular signaling pathways, leading to a diverse range of biological responses. Its profound effects on the cardiovascular system, coupled with its role in cell proliferation and survival, underscore the therapeutic potential of targeting the U-II/UTR system. This technical guide has provided a comprehensive overview of the quantitative biological activity of Urotensin II (114-124), detailed experimental protocols for its characterization, and a visual representation of its key signaling pathways. A thorough understanding of these aspects is fundamental for researchers and drug development professionals seeking to modulate the activity of this important signaling system for therapeutic benefit. Further research into the nuanced interactions and downstream effectors of these pathways will continue to illuminate the full spectrum of Urotensin II's biological functions and its potential as a drug target.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urotensin II prevents cardiomyocyte apoptosis induced by doxorubicin via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urotensin II Inhibits Doxorubicin-Induced Human Umbilical Vein Endothelial Cell Death by Modulating ATF Expression and via the ERK and Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Urotensin II and its Fragments in Vasoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II), a cyclic undecapeptide, has been identified as the most potent endogenous vasoconstrictor in mammals discovered to date.[1] Its actions are mediated through the G protein-coupled receptor, UTS2R (previously known as GPR14).[2][3] U-II and its receptor are predominantly expressed in cardiovascular tissues, suggesting a significant role in the regulation of vascular tone and the pathophysiology of cardiovascular diseases.[2] The C-terminal cyclic hexapeptide fragment, U-II(4-11), has been shown to possess the full biological activity of the parent peptide, making it a key area of interest for structure-activity relationship studies and the development of novel therapeutic agents.[4][5] This technical guide provides an in-depth overview of the role of Urotensin II and its fragments in vasoconstriction, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Signaling Pathways in Urotensin II-Mediated Vasoconstriction
Urotensin II-induced vasoconstriction is a complex process initiated by the binding of U-II or its active fragments to the UTS2R on vascular smooth muscle cells (VSMCs). This interaction triggers a cascade of intracellular signaling events, primarily through the Gαq protein pathway.
The key signaling cascade involves:
-
Activation of Phospholipase C (PLC): Upon receptor activation, the Gαq subunit stimulates PLC.[4][6]
-
Generation of Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG.[7]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] This initial Ca2+ release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE).[8]
-
Activation of Downstream Effectors: The rise in intracellular Ca2+ and the presence of DAG activate several downstream signaling pathways that converge to induce vasoconstriction:
-
Calcium/Calmodulin-Dependent Kinase (CaMK): Increased intracellular Ca2+ activates CaMK, which contributes to VSMC proliferation.[7]
-
Protein Kinase C (PKC): Both Ca2+ and DAG activate PKC, which plays a role in the sustained contractile response.[9]
-
RhoA/Rho-kinase (ROCK) Pathway: U-II activates the small GTPase RhoA and its downstream effector Rho-kinase.[9] This pathway is crucial for the Ca2+ sensitization of the contractile machinery, primarily by inhibiting myosin light chain phosphatase (MLCP), leading to increased phosphorylation of myosin light chain (MLC) and enhanced contraction at a given Ca2+ concentration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The U-II signaling cascade also involves the activation of the MAPK pathway, particularly ERK1/2, which is associated with both vasoconstriction and the proliferative effects of U-II on VSMCs.[10][11]
-
The following diagram illustrates the primary signaling pathway of Urotensin II leading to vasoconstriction.
Caption: Urotensin II signaling pathway in vascular smooth muscle cells.
Quantitative Data on Vasoconstrictor Potency
The vasoconstrictor potency of Urotensin II and its fragments has been quantified in various ex vivo and in vivo studies. The tables below summarize key quantitative data from the literature. Potency is often expressed as the EC50 (the concentration of an agonist that gives 50% of the maximal response) or the pD2 value (the negative logarithm of the EC50).[12]
| Compound | Vascular Bed | Species | Potency (EC50 / pD2) | Maximal Response (Rmax) | Reference |
| Human U-II | Thoracic Aorta | Rat | EC50: 3.5 ± 1.1 nM | 103 ± 10% of KCl | [13] |
| Human U-II | Thoracic Aorta | Rat | pD2: 9.09 ± 0.19 | 143 ± 21% of KCl | [14] |
| Human U-II | Carotid Artery | Rat | pD2: 8.84 ± 0.21 | 67 ± 26% of KCl | [14] |
| Human U-II | Main Pulmonary Artery | Rat | pD2: 8.55 ± 0.08 | - | [15] |
| Human U-II | Thoracic Aorta | Rabbit | pEC50: 9.0 | - | [6] |
| Human U-II | Coronary Artery | Dog | pD2: 9.46 ± 0.11 | 109 ± 23% of KCl | [14] |
| Human U-II | Coronary Artery | Human | Sub-nanomolar EC50 | ~20% of KCl | [16] |
| Human U-II(4-11) | Thoracic Aorta | Rat | EC50: 2.7 nM | - | [5] |
| Human U-II | Forearm Vasculature | Human | Threshold: 1 pmol/min | 31 ± 4% reduction in FBF | [17] |
Note: Values are presented as mean ± SEM or as described in the cited literature. The experimental conditions, such as the presence or absence of endothelium, can significantly influence these values.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the vasoconstrictor effects of Urotensin II and its fragments.
Isometric Tension Measurement in Isolated Aortic Rings
This ex vivo method is the gold standard for assessing the contractile response of blood vessels to vasoactive substances.
Objective: To measure the isometric tension generated by isolated rat aortic rings in response to cumulative concentrations of U-II or its fragments.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-400g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, CaCl2 2.5, D-glucose 11)
-
Urotensin II and its fragments
-
Phenylephrine (B352888) or KCl for inducing reference contraction
-
Wire myograph system (e.g., DMT) or organ bath with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-4 mm rings. For endothelium-denuded preparations, gently rub the intimal surface with a pair of fine forceps.[13][18]
-
-
Mounting:
-
Equilibration and Normalization:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 g (or as determined by a length-tension curve).[13]
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
"Wake up" the tissue by stimulating with a high concentration of KCl (e.g., 60 mM) or phenylephrine (e.g., 10 µM) until a stable contraction is achieved, then wash thoroughly.
-
-
Experimental Protocol:
-
After the tissue has returned to baseline tension, add U-II or its fragments in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10^-12 to 10^-6 M).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
At the end of the experiment, induce a maximal contraction with a reference agonist (e.g., 100 mM KCl) to normalize the data.
-
-
Data Analysis:
-
Record the contractile force at each concentration.
-
Express the responses as a percentage of the maximal contraction induced by the reference agonist.
-
Plot the concentration-response curve and calculate the EC50 and Rmax values using non-linear regression analysis.
-
The following diagram provides a workflow for a typical vascular reactivity experiment.
Caption: Experimental workflow for vascular reactivity studies.
Vascular Smooth Muscle Cell (VSMC) Culture
Primary cultures of VSMCs are essential for in vitro studies of the cellular and molecular mechanisms of U-II action.
Objective: To isolate and culture primary VSMCs from rat thoracic aorta.
Materials:
-
Rat thoracic aorta
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type II and Elastase type III
-
Sterile dissection tools, petri dishes, and cell culture flasks
Procedure:
-
Isolation:
-
Aseptically excise the thoracic aorta and place it in sterile, cold DMEM.
-
Remove the endothelium and adventitia by mechanical stripping.
-
Cut the remaining medial layer into small pieces (1-2 mm).
-
-
Enzymatic Digestion:
-
Incubate the tissue pieces in a digestion solution containing collagenase and elastase in DMEM at 37°C with gentle agitation until the tissue is dispersed.
-
Neutralize the enzymes by adding DMEM with 10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium (DMEM with 10% FBS and penicillin-streptomycin).
-
-
Culturing:
-
Plate the cells in culture flasks and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
Cells are typically ready for experiments between passages 3 and 8.
-
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of U-II and its fragments for the UTS2R.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [125I]-U-II in tissues or cell membranes expressing UTS2R.
Materials:
-
[125I]-labeled Urotensin II
-
Unlabeled Urotensin II and fragments (for competition assays)
-
Cell membranes or tissue homogenates expressing UTS2R
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Gamma counter
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the cell membranes/tissue homogenate, [125I]-U-II (at a concentration near the Kd), and varying concentrations of unlabeled competitor peptide.
-
For saturation binding, use increasing concentrations of [125I]-U-II.
-
Include tubes with a high concentration of unlabeled U-II to determine non-specific binding.
-
-
Incubation:
-
Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot specific binding against the logarithm of the competitor concentration and fit to a one-site competition model to determine the IC50, which can be converted to a Ki.
-
For saturation assays, plot specific binding against the concentration of [125I]-U-II and use non-linear regression to determine the Kd and Bmax.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for synthesizing U-II and its fragments for research purposes.
Objective: To synthesize U-II or its fragments using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
A suitable solid support resin (e.g., Rink amide resin for C-terminal amides)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid with coupling reagents and add it to the resin.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Cyclization (for cyclic peptides): Form the disulfide bridge between the two cysteine residues, typically by oxidation in a dilute aqueous solution.
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Conclusion
Urotensin II and its C-terminal fragment, U-II(4-11), are exceptionally potent vasoconstrictors that act through the UTS2R. Their mechanism of action involves a well-defined signaling cascade that offers multiple potential targets for therapeutic intervention in cardiovascular diseases characterized by excessive vasoconstriction or vascular remodeling. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the physiological and pathological roles of the urotensinergic system and to aid in the discovery and development of novel UTS2R modulators. The continued exploration of this potent peptide system holds significant promise for advancing our understanding and treatment of cardiovascular disorders.
References
- 1. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells | Biomolecules and Biomedicine [bjbms.org]
- 2. researchgate.net [researchgate.net]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Human urotensin II mediates vasoconstriction via an increase in inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PKC in the novel synergistic action of urotensin II and angiotensin II and in urotensin II-induced vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD2: Significance and symbolism [wisdomlib.org]
- 13. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contractile responses to human urotensin-II in rat and human pulmonary arteries: effect of endothelial factors and chronic hypoxia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orphan-receptor ligand human urotensin II: receptor localization in human tissues and comparison of vasoconstrictor responses with endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urotensin II evokes potent vasoconstriction in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Urotensin II Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Urotensin II (UII) signaling pathway, a critical regulator of numerous physiological and pathological processes. Urotensin II, an 11-amino acid cyclic peptide, is recognized as one of the most potent endogenous vasoconstrictors.[1][2] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR), known as the Urotensin Receptor (UT), previously identified as the orphan receptor GPR14.[3][4][5] The UII/UT system is implicated in a wide range of biological functions, including cardiovascular homeostasis, renal function, and cell proliferation, and its dysregulation is associated with conditions like hypertension, heart failure, and atherosclerosis.[2][3][6] This document details the core signaling cascades, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the pathway.
Core Signaling Pathways
Upon binding of Urotensin II to its receptor (UT), a conformational change is induced, leading to the activation of heterotrimeric G proteins. The primary signaling cascade initiated by the UII/UT system involves the activation of the Gαq subunit.[1][3][4] This event triggers a series of downstream signaling pathways, including the Phospholipase C (PLC), RhoA/ROCK, and Mitogen-Activated Protein Kinase (MAPK) pathways.
Gαq-PLC-Calcium Mobilization Pathway
The canonical signaling pathway for Urotensin II involves the Gαq-mediated activation of Phospholipase C (PLC).[1][3][4]
-
Receptor Activation: Urotensin II binds to the UT receptor.
-
G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.
-
PLC Activation: The activated Gαq subunit stimulates PLCβ.
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic/endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][7]
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).[1][4]
This rapid increase in intracellular calcium is a key event mediating many of the physiological effects of UII, particularly vasoconstriction.[3][8]
RhoA/ROCK Pathway
The UII/UT system also activates the RhoA/Rho-kinase (ROCK) signaling pathway, which plays a significant role in vasoconstriction, cell proliferation, and migration.[9][10][11]
-
RhoA Activation: UII binding to the UT receptor leads to the activation of the small GTPase RhoA.
-
ROCK Activation: Activated RhoA (RhoA-GTP) stimulates its downstream effector, ROCK.
-
Myosin Light Chain Phosphatase Inhibition: ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC).
-
Actin Cytoskeleton Reorganization: Increased MLC phosphorylation promotes actin-myosin interaction, stress fiber formation, and ultimately, smooth muscle contraction and cell migration.[11]
MAPK/ERK Pathway
Activation of the UII/UT system also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[12][13][14] This pathway is crucial for mediating the proliferative and hypertrophic effects of UII.[15][16]
-
Upstream Activation: The precise mechanism linking UT activation to the MAPK cascade can be complex and may involve intermediates such as PKC, receptor tyrosine kinase (e.g., EGFR) transactivation, and reactive oxygen species (ROS).[13][17]
-
Ras/Raf/MEK/ERK Cascade: A common route involves the activation of the small GTPase Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK1/2.
-
p38 MAPK Activation: Similarly, upstream signals can activate the p38 MAPK pathway.
-
Nuclear Translocation and Gene Expression: Activated ERK1/2 and p38 MAPK translocate to the nucleus, where they phosphorylate and activate transcription factors, leading to changes in gene expression that promote cell growth, proliferation, and hypertrophy.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Urotensin II signaling pathway, including receptor binding affinities and ligand potencies.
Table 1: Urotensin II Receptor Binding Affinities and Potencies
| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Human Urotensin II | Recombinant human GPR14 (HEK-293 cells) | Calcium Mobilization | EC₅₀ | 0.62 ± 0.17 | [18][19] |
| Human Urotensin II | Rat Coronary Artery | Vasoconstriction | EC₅₀ | 21.2 ± 1.3 | [3] |
| Human Urotensin II | HEK293 cells with human UT receptor | Calcium Mobilization | EC₅₀ | 4.15 | [20] |
| Human Urotensin II | HEK293 cells with human UT receptor | Dynamic Mass Redistribution | EC₅₀ | 4.58 | [20] |
| Human Urotensin II | Recombinant human UT receptor (HEK cell membranes) | [¹²⁵I]hU-II Competition Binding | Kᵢ | 2.7 - 8.7 | [21] |
| Urotensin II-Related Peptide (URP) | Human UT receptor | Competition Binding | pKᵢ | 6.58 (Kᵢ = 263.03) | [22] |
| GSK248451 (Antagonist) | Recombinant human UT receptor (HEK cell membranes) | [¹²⁵I]hU-II Competition Binding | Kᵢ | 1.7 - 95.3 | [21] |
| Urantide (B549374) (Antagonist) | Recombinant human UT receptor (HEK cell membranes) | [¹²⁵I]hU-II Competition Binding | Kᵢ | 5.3 - 58.2 | [21] |
| SB-710411 (Antagonist) | Recombinant human UT receptor (HEK cell membranes) | [¹²⁵I]hU-II Competition Binding | Kᵢ | 135 - 1382 | [21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the Urotensin II signaling pathway. Below are protocols for key experiments frequently cited in the literature.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following UT receptor activation.
1. Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing the human Urotensin Receptor (or other relevant cell types) in appropriate media.
-
Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 100,000 cells/well).[20]
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercially available kit like Calcium 3) diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C, protected from light.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of Urotensin II or test compounds in the assay buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist for a defined period (e.g., 30 minutes) before adding the agonist.[20]
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Add the agonist (Urotensin II) to the wells and immediately begin recording fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
4. Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Western Blotting for MAPK/ERK Phosphorylation
This method is used to detect the activation of specific signaling proteins by measuring their phosphorylation state.
1. Cell Culture and Treatment:
-
Culture cells (e.g., adult rat ventricular myocytes) in appropriate plates or flasks.[12][14]
-
Once cells reach the desired confluency, serum-starve them for a period (e.g., 24 hours) to reduce basal signaling.
-
Treat the cells with Urotensin II (e.g., 200 nM) for various time points (e.g., 0, 5, 10, 15, 30 minutes).[12][14]
2. Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.[12][14]
Radioligand Binding Assay
This assay is used to determine the affinity (Kᵢ or Kₐ) of ligands for the Urotensin Receptor.
1. Membrane Preparation:
-
Harvest cells expressing the Urotensin Receptor (e.g., recombinant HEK cells).
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate binding buffer.
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]hU-II).[21]
-
Add increasing concentrations of an unlabeled competitor ligand (the compound to be tested).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture for a specific time at a defined temperature to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
4. Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity on the filters using a scintillation counter.
5. Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. Urotensin II is the endogenous ligand of a G-protein-coupled orphan receptor, SENR (GPR14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salidroside and isorhamnetin attenuate urotensin II-induced inflammatory response in vivo and in vitro: Involvement in regulating the RhoA/ROCK II pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urotensin-ⅡReceptor Antagonist SB-710411 Protects Rat Heart against Ischemia-Reperfusion Injury via RhoA/ROCK Pathway | PLOS One [journals.plos.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 13. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Up-Regulation of Urotensin II and Its Receptor Contributes to Human Hepatocellular Carcinoma Growth via Activation of the PKC, ERK1/2, and p38 MAPK Signaling Pathways | Kulturhuse & Biblioteker Aabenraa [aabenraabib.dk]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | The G Protein-Coupled Receptor UT of the Neuropeptide Urotensin II Displays Structural and Functional Chemokine Features [frontiersin.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. urotensin II-related peptide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unraveling the Potent Physiological Effects of Urotensin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II), a cyclic 11-amino acid peptide, has emerged as a molecule of significant interest in the field of cardiovascular and renal physiology and pathology. Initially identified for its potent vasoconstrictor properties, subsequent research has unveiled a complex and multifaceted role for U-II in regulating a wide array of physiological processes. This technical guide provides an in-depth exploration of the physiological effects of human Urotensin II, with a focus on its cardiovascular, renal, and central nervous system actions. We delve into the intricate signaling pathways it governs, present key quantitative data from seminal studies, and outline the experimental methodologies employed to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development targeting the urotensinergic system.
Core Physiological Effects of Urotensin II
Urotensin II exerts its biological effects through the activation of a specific G protein-coupled receptor known as the UT receptor (formerly GPR14).[1] The expression of both U-II and its receptor is widespread, including in the cardiovascular system, kidneys, central nervous system, and various peripheral tissues.[2]
Cardiovascular Effects
The cardiovascular actions of U-II are complex and can be species- and vascular bed-dependent, exhibiting both vasoconstrictor and vasodilator effects.[3]
Vasoconstriction: In humans and non-human primates, U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date, with a potency that can be an order of magnitude greater than that of endothelin-1.[4][5] This potent vasoconstriction is observed in various arteries, including the thoracic aorta and coronary arteries.[4][6] In anesthetized primates, intravenous administration of U-II leads to a significant increase in total peripheral resistance, which can result in severe myocardial depression and circulatory collapse.[4][5]
Vasodilation: In contrast to its potent vasoconstrictor effects, U-II can also induce vasodilation, particularly in smaller resistance arteries of rats.[7] This vasodilatory response is often endothelium-dependent, mediated by the release of nitric oxide (NO).[7]
Cardiac Effects: Beyond its vascular effects, U-II directly impacts cardiac function and remodeling. It has been shown to induce cardiomyocyte hypertrophy, a key process in the development of heart failure.[8][9][10] This hypertrophic effect is mediated by the activation of several downstream signaling pathways.[3][11] Furthermore, U-II can stimulate the synthesis of collagen by cardiac fibroblasts, contributing to cardiac fibrosis.[8] The inotropic effects of U-II on the heart are variable, with some studies reporting positive inotropic effects in human myocardium, while others show negative inotropy in different species.[12]
Renal Effects
The kidneys are a major source and target of U-II, where it plays a role in regulating renal hemodynamics and fluid balance.[3] U-II and its receptor are localized in the proximal tubules and collecting ducts of the kidney.[3] The effects of U-II on renal function have been somewhat conflicting in different studies. Some research indicates that exogenous U-II can increase the glomerular filtration rate (GFR) and the excretion of water and sodium.[3] Conversely, other studies have reported a reduction in these parameters.[3] Inhibition of the UT receptor with antagonists has been shown to increase GFR, diuresis, and natriuresis, suggesting a tonic inhibitory role for endogenous U-II on renal function.[3]
Central Nervous System Effects
U-II and its receptor are also expressed in the central nervous system (CNS), including the brainstem and spinal cord, suggesting a role in central cardiovascular regulation.[13][14] Intracerebroventricular administration of U-II in conscious sheep has been shown to induce significant and prolonged increases in plasma epinephrine, adrenocorticotropic hormone, cardiac output, and arterial pressure.[13] In rats, microinjection of U-II into specific brain regions can elicit either depressor and bradycardic responses or increases in blood pressure and heart rate, depending on the injection site.[14] For instance, injection into the A1 area of the medulla oblongata causes a decrease in blood pressure and heart rate.[14]
Quantitative Data on Urotensin II Activity
The following tables summarize key quantitative data from various in vitro and in vivo studies on Urotensin II.
| Parameter | Species/Cell Line | Tissue/Assay | Value | Reference |
| EC50 (Vasoconstriction) | Rat | Thoracic Aorta | 3.5 ± 1.1 nM | [7] |
| Rat | Thoracic Aorta | -log[EC50] 9.09 ± 0.19 | [6] | |
| Dog | Left Circumflex Coronary Artery | -log[EC50] 9.46 ± 0.11 | [6] | |
| EC50 (Calcium Mobilization) | HEK293 cells expressing human UT receptor | Calcium Mobilization Assay | 0.62 ± 0.17 nM | [15] |
| HEK293 cells expressing human UT receptor | Calcium Mobilization Assay | 4.15 ± 1.06 nM | [16] | |
| HEK293 cells expressing human UT receptor | Calcium Mobilization Assay | 0.6 ± 0.002 nM | [17] | |
| EC50 (Cardiomyocyte Hypertrophy) | H9c2 cardiomyocytes | Reporter Assay | 0.7 ± 0.2 nM | [9] |
| H9c2 cardiomyocytes | [3H]-Leucine Incorporation | 150 ± 40 nM | [9] | |
| Ki (Binding Affinity) | CHO cells expressing human UT receptor | Radioligand Binding Assay | 1.14 ± 0.01 nM | [18] |
| KB (Antagonist Activity) | H9c2 cardiomyocytes | Inhibition of U-II-induced hypertrophy | 34 ± 6 nM (for BIM-23127) | [9] |
Table 1: Potency and Affinity of Human Urotensin II
| Species | Artery | pD2 (-log EC50) | Reference |
| Rat | Thoracic Aorta | 9.09 ± 0.19 | [6] |
| Rat | Carotid Artery | 8.84 ± 0.21 | [6] |
| Dog | Left Circumflex Coronary Artery | 9.46 ± 0.11 | [6] |
| Cynomolgus Monkey | Thoracic Aorta | 9.92 ± 0.13 | [6] |
| Cynomolgus Monkey | Coronary Artery | 9.45 ± 0.18 | [6] |
Table 2: Vasoconstrictor Potency of Human Urotensin II in Various Arteries
Signaling Pathways of Urotensin II
U-II binding to its Gq/11-coupled receptor initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.
Primary Gq Signaling Pathway
The canonical signaling pathway activated by U-II involves the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This pathway is fundamental to U-II-induced vasoconstriction.[19]
Figure 1. Urotensin II primary Gq signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) and RhoA/Rho-Kinase Pathways
In addition to the primary Gq pathway, U-II is a potent activator of several other signaling cascades that are crucial for its effects on cell growth and proliferation, such as cardiomyocyte hypertrophy and vascular smooth muscle cell proliferation. These include the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2 and p38) and the RhoA/Rho-kinase pathway.[3][8][11][13] Activation of these pathways often involves transactivation of the epidermal growth factor receptor (EGFR).
Figure 2. Signaling pathways in U-II-induced cardiomyocyte hypertrophy.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of Urotensin II's physiological effects.
Calcium Mobilization Assay
This in vitro assay is used to determine the ability of U-II to stimulate intracellular calcium release upon binding to its receptor, providing a measure of its agonist activity and potency.
Objective: To quantify the U-II-induced increase in intracellular calcium concentration ([Ca2+]i).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human Urotensin II receptor (UT) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) and maintained at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: After incubation, the dye solution is removed, and the cells are washed. A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Acquisition: Urotensin II at various concentrations is then added to the wells, and the fluorescence intensity is measured kinetically over time to capture the transient increase in [Ca2+]i.
-
Data Analysis: The change in fluorescence intensity is used to calculate the concentration-response curve for U-II, from which the EC50 value is determined.
Vasoconstriction Assay in Isolated Arterial Rings
This ex vivo assay measures the contractile response of isolated blood vessels to U-II, allowing for the characterization of its vasoconstrictor potency and efficacy.
Objective: To determine the concentration-dependent vasoconstrictor effect of Urotensin II on isolated arteries.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective tissue, and the endothelium may be removed by gentle rubbing of the intimal surface. The aorta is then cut into rings of 2-3 mm in width.
-
Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1.5-2.0 g). During this time, the buffer is changed periodically.
-
Viability Check: The viability of the arterial rings is assessed by contracting them with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).
-
Cumulative Concentration-Response Curve: After washing and returning to baseline tension, cumulative concentrations of Urotensin II are added to the organ bath, and the resulting increase in tension is recorded.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted, and the EC50 and maximum response (Emax) are calculated.
Cardiomyocyte Hypertrophy Assay
This in vitro assay assesses the ability of U-II to induce hypertrophic growth in cultured cardiomyocytes.
Objective: To quantify the hypertrophic response of cardiomyocytes to Urotensin II stimulation.
Methodology:
-
Cardiomyocyte Isolation and Culture: Neonatal rat ventricular myocytes are isolated by enzymatic digestion and cultured in appropriate media. For some studies, the H9c2 cell line, a rat heart myoblast cell line, is used. To study the effects of U-II, cells may be infected with an adenovirus expressing the UT receptor to ensure a sufficient receptor density.[9]
-
Treatment: Cardiomyocytes are treated with various concentrations of Urotensin II for a specified period (e.g., 24-48 hours).
-
Assessment of Hypertrophy: The hypertrophic response can be assessed by several methods:
-
Cell Size Measurement: Changes in cell surface area are measured by microscopy and image analysis software.
-
Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid, such as [3H]-leucine, into total cellular protein.
-
Gene Expression: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), is quantified by real-time PCR.
-
Reporter Gene Assay: Cells can be transfected with a reporter plasmid containing the promoter of a hypertrophic marker gene (e.g., ANP) linked to a reporter gene (e.g., luciferase). The hypertrophic response is then quantified by measuring the activity of the reporter enzyme.
-
-
Data Analysis: The results from the different assessment methods are compared between control and U-II-treated cells to determine the extent of the hypertrophic response and to calculate the EC50 of U-II for inducing hypertrophy.
Figure 3. General experimental workflows.
Conclusion
Urotensin II is a potent peptide with a wide range of physiological effects, particularly within the cardiovascular and renal systems. Its ability to induce profound vasoconstriction, modulate cardiac function and remodeling, and influence renal hemodynamics underscores its importance as a potential therapeutic target. The complex signaling pathways activated by U-II, involving Gq-PLC, MAPK, and RhoA/Rho-kinase, offer multiple points for pharmacological intervention. The experimental protocols outlined in this guide provide a foundation for the continued investigation of the urotensinergic system and the development of novel therapeutics for cardiovascular and renal diseases. A thorough understanding of the technical details presented herein is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of modulating Urotensin II signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Urotensin-II-mediated cardiomyocyte hypertrophy: effect of receptor antagonism and role of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - University of Leicester - Figshare [figshare.le.ac.uk]
- 10. heart.bmj.com [heart.bmj.com]
- 11. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 12. ahajournals.org [ahajournals.org]
- 13. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unina.it [iris.unina.it]
- 16. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 18. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Urotensin II promotes hypertrophy of cardiac myocytes via mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Urotensin II (114-124): A Core Component in Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Urotensin II (UT-II), and specifically its active human fragment Urotensin II (114-124), has emerged as a peptide of significant interest in the field of cardiovascular research. Initially identified as the most potent endogenous vasoconstrictor, its complex and multifaceted roles in cardiovascular physiology and pathophysiology are now being extensively investigated. This technical guide provides a comprehensive overview of UT-II (114-124), focusing on its quantitative effects, the experimental protocols used to study it, and its intricate signaling pathways. This document is intended to serve as a core resource for professionals engaged in cardiovascular research and drug development.
Quantitative Data Summary
The biological effects of Urotensin II (114-124) are highly dependent on the species, vascular bed, and experimental conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview of its potency and efficacy.
Table 1: Receptor Binding and Intracellular Signaling
| Parameter | Species/Cell Line | Value | Reference |
| Receptor Binding (EC₅₀) | Human GPR14 (recombinant) | 0.1 nM | [1] |
| Calcium Mobilization (EC₅₀) | HEK-293 cells expressing human GPR14 | 0.62 ± 0.17 nM | [1] |
| Calcium Mobilization (EC₅₀) | HEK293 cells expressing human UT receptor | 4.15 nM | [2] |
| Hypertrophy (Reporter Assay EC₅₀) | H9c2 cardiomyocytes | 0.7 ± 0.2 nM | [3] |
| Hypertrophy ([³H]-leucine incorporation EC₅₀) | H9c2 cardiomyocytes | 150 ± 40 nM | [3] |
Table 2: Vasoactive Effects
| Effect | Tissue/Model | Potency (EC₅₀ / pIC₅₀) | Efficacy (% of control / Rₘₐₓ) | Reference |
| Vasoconstriction | Rat thoracic aorta | 1.13 ± 0.36 nM | - | [1] |
| Vasoconstriction | Cynomolgus monkey arteries | 28-fold > Endothelin-1 | - | [1] |
| Vasoconstriction | Human forearm (in vivo) | Threshold: 1 pmol/min | 31 ± 4% reduction in blood flow | [4][5] |
| Vasoconstriction | Rat coronary artery | EC₅₀ = 21.2 ± 1.3 nmol/L | - | [6] |
| Vasodilation | Human small pulmonary arteries | pIC₅₀ = 10.4 ± 0.5 | 81 ± 8% | [7] |
| Vasodilation | Human mesenteric resistance arteries | pIC₅₀ = 10.3 ± 0.7 | 96 ± 8% | [1] |
| Vasodilation | Rat renal arteries (phenylephrine-precontracted) | - | 55% at 1.5 µM | [8] |
Key Signaling Pathways
Urotensin II (114-124) exerts its diverse cardiovascular effects by activating a complex network of intracellular signaling pathways. The primary receptor for UT-II is the G-protein coupled receptor 14 (GPR14), which predominantly couples to Gαq. Activation of this receptor initiates a cascade of downstream events that vary depending on the cell type.
Vasoconstriction and Vascular Smooth Muscle Cell Proliferation
In vascular smooth muscle cells (VSMCs), UT-II binding to GPR14 triggers a signaling cascade that leads to vasoconstriction and proliferation. This pathway is central to UT-II's role in regulating vascular tone and its potential contribution to vascular remodeling in diseases like hypertension and atherosclerosis.
Caption: UT-II signaling in vascular smooth muscle cells leading to vasoconstriction and proliferation.
Cardiomyocyte Hypertrophy
In cardiomyocytes, UT-II is implicated in pathological hypertrophy, a key component of cardiac remodeling in heart failure. The signaling pathway involves the activation of mitogen-activated protein kinases (MAPKs) and other hypertrophic signaling molecules.
Caption: UT-II signaling cascade in cardiomyocytes leading to cellular hypertrophy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments used to investigate the cardiovascular effects of Urotensin II (114-124).
Receptor Binding Assay
This assay quantifies the affinity of UT-II (114-124) for its receptor, GPR14.
Objective: To determine the binding affinity (Kd) or inhibitory concentration (IC₅₀) of UT-II (114-124) and its analogs to the GPR14 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human GPR14 receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]-Urotensin II).
-
Unlabeled Urotensin II (114-124) for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled UT-II with varying concentrations of unlabeled UT-II (114-124) and the cell membrane preparation in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, which can be converted to a Ki value.
In Vitro Vasoconstriction/Vasodilation Assay
This assay assesses the direct effect of UT-II (114-124) on vascular tone in isolated blood vessels.
Objective: To measure the contractile or relaxant response of isolated arterial rings to UT-II (114-124).
Materials:
-
Isolated arterial rings (e.g., rat thoracic aorta, human pulmonary arteries).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).
-
Urotensin II (114-124) stock solution.
-
Vasoconstrictor agent for pre-contraction in vasodilation studies (e.g., phenylephrine, U46619).
-
Data acquisition system.
Procedure for Vasoconstriction:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of UT-II (114-124) to the bath.
-
Record the isometric tension generated at each concentration.
-
Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., KCl).
Procedure for Vasodilation:
-
Follow steps 1 and 2 as above.
-
Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor agent.
-
Once a stable contraction is achieved, add cumulative concentrations of UT-II (114-124).
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction tone.
Experimental Workflow: Vasoconstriction Assay
Caption: Workflow for an in vitro vasoconstriction assay.
Cardiomyocyte Hypertrophy Assay
This assay evaluates the ability of UT-II (114-124) to induce hypertrophic growth in cultured cardiomyocytes.
Objective: To quantify the hypertrophic response of cardiomyocytes to UT-II (114-124) stimulation.
Materials:
-
Primary neonatal or adult ventricular cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2).
-
Cell culture reagents.
-
Urotensin II (114-124).
-
Microscope with imaging software.
-
Reagents for measuring protein synthesis (e.g., [³H]-leucine) or cell surface area.
Procedure:
-
Culture cardiomyocytes to the desired confluency.
-
Treat the cells with varying concentrations of UT-II (114-124) for a specified period (e.g., 24-48 hours).
-
For cell size measurement:
-
Fix and stain the cells (e.g., with a sarcomeric actin antibody).
-
Capture images using a microscope.
-
Measure the cell surface area using imaging software.
-
-
For protein synthesis measurement:
-
During the last few hours of UT-II treatment, add [³H]-leucine to the culture medium.
-
Lyse the cells and precipitate the protein.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Analyze the data to determine the effect of UT-II (114-124) on cardiomyocyte size and protein synthesis.
Conclusion
Urotensin II (114-124) is a potent and pleiotropic peptide with significant implications for cardiovascular health and disease. Its ability to induce potent vasoconstriction, promote vascular smooth muscle cell proliferation, and stimulate cardiomyocyte hypertrophy underscores its potential as a therapeutic target in conditions such as hypertension, atherosclerosis, and heart failure. The standardized experimental protocols and a clear understanding of the underlying signaling pathways presented in this guide are essential for advancing research in this critical area and for the development of novel cardiovascular therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin-II-mediated cardiomyocyte hypertrophy: effect of receptor antagonism and role of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin II evokes potent vasoconstriction in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin II evokes potent vasoconstriction in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Urotensin II is a nitric oxide-dependent vasodilator and natriuretic peptide in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Human Urotensin II Fragment and its Role in Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human urotensin II (U-II), a cyclic undecapeptide, is recognized as the most potent endogenous vasoconstrictor identified to date, exhibiting a potency significantly greater than endothelin-1.[1][2][3][4][5] Emerging evidence has strongly implicated the U-II system, including its active fragments, in the pathophysiology of hypertension and other cardiovascular diseases.[1][3][6][7] This technical guide provides an in-depth overview of the core aspects of the human urotensin II fragment's involvement in hypertension, focusing on quantitative data, experimental methodologies, and key signaling pathways to support further research and drug development in this area.
The primary active fragment of human U-II is the octapeptide hU-II (4-11), which contains the conserved cyclic hexapeptide sequence essential for high-affinity binding to the urotensin receptor (UT), formerly known as GPR14.[2] In fact, the potency of U-II (4-11) has been shown to be greater than that of the full-length peptide, highlighting the critical role of this fragment in mediating the biological effects of U-II.[2]
Elevated plasma levels of U-II have been observed in patients with essential hypertension, suggesting its potential as a biomarker and a therapeutic target.[3][4][6][8] The U-II system's contribution to hypertension is multifaceted, involving direct vasoconstriction, vascular remodeling, and inflammatory processes.[3][6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of urotensin II and its fragments, as well as their plasma concentrations in hypertensive and normotensive individuals.
Table 1: Potency of Human Urotensin II and its Fragments
| Compound | Bioassay | Potency (-logEC50 or pEC50) | Reference |
| Human Urotensin II | Isolated rat thoracic aorta | 9.09 | [2] |
| Human Endothelin-1 | Isolated rat thoracic aorta | 7.9 | [2] |
| Goby Angiotensin II | Isolated rat thoracic aorta | 8.52 | [2] |
| Human U-II (4-11) | Not specified | 4 times more potent than full-length U-II | [2] |
Table 2: Plasma Urotensin II Concentrations in Hypertension
| Subject Group | Plasma U-II Concentration (median, ng/mL) | Statistical Significance (vs. Normotensive) | Reference |
| Hypertensive Patients | 9.32 (IQR: 7.86–11.52) | p < 0.001 | [8] |
| Normotensive Controls | 8.52 (IQR: 7.07–10.41) | N/A | [8] |
Table 3: Effects of Urotensin II Infusion on Blood Pressure in Humans
| Subject Group | Intervention | Change in Systolic Blood Pressure (mmHg) | p-value | Reference |
| Healthy Volunteers | Urotensin II infusion | 133 ± 6 to 137 ± 5 | < 0.01 | [10] |
| Healthy Volunteers | Urantide (B549374) (UT antagonist) infusion | 113 ± 4 to 120 ± 4 | < 0.01 | [10] |
| Patients with CVD | Urotensin II infusion | Increase observed | < 0.05 (for heart rate) | [10] |
Key Signaling Pathways
The binding of human urotensin II or its active fragment to the UT receptor initiates a cascade of intracellular signaling events that contribute to its physiological and pathological effects, including vasoconstriction and cellular proliferation. The primary signaling pathway involves the activation of a Gq protein, leading to subsequent downstream effects.
Caption: Urotensin II signaling pathway leading to vasoconstriction and cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.
Isolated Artery Vasoconstriction Assay
This ex vivo method is used to assess the direct contractile effect of urotensin II and its fragments on vascular smooth muscle.
Objective: To determine the concentration-response relationship of a test compound (e.g., human U-II, U-II fragment) on isolated arterial rings.
Materials:
-
Male Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, CaCl2 2.5, D-glucose 11).
-
Indomethacin (10 µM) to inhibit prostaglandin (B15479496) synthesis.
-
Test compounds: Human U-II, U-II fragments, and control vasoconstrictors (e.g., KCl, noradrenaline).
-
Wire myograph system.
Procedure:
-
Euthanize the rat via an approved method.
-
Excise the thoracic aorta, coronary, mesenteric, or basilar arteries and place them in cold Krebs-Henseleit solution.
-
Carefully clean the arteries of adherent connective and adipose tissue.
-
Cut the arteries into 2 mm rings.
-
For endothelium-denuded experiments, gently rub the intimal surface with a human hair.
-
Mount the arterial rings in a wire myograph containing gassed (95% O2 / 5% CO2) Krebs-Henseleit solution at 37°C.
-
Normalize the vessel segments to a predetermined resting tension.
-
Assess the functional integrity of the endothelium by pre-contracting the vessels with a submaximal concentration of a vasoconstrictor (e.g., methoxamine, 5-HT, or KCl) and then adding an endothelium-dependent vasodilator (e.g., carbachol (B1668302) 10 µM). A relaxation of >90% (for mesenteric) or >65% (for coronary) indicates an intact endothelium.[11]
-
After a washout period and return to baseline tension, generate cumulative concentration-response curves by adding the test compound (e.g., human U-II from 0.03 to 300 nM) to the organ bath.[11]
-
Record the isometric tension and plot the concentration-response curve to determine the EC50 and maximum response (Rmax).
Caption: Experimental workflow for the isolated artery vasoconstriction assay.
Human Forearm Blood Flow Studies
This in vivo technique is employed to investigate the vascular effects of intra-arterial drug infusions in humans.
Objective: To assess the effect of urotensin II or its antagonists on forearm blood flow (FBF) and systemic hemodynamics.
Procedure:
-
Recruit healthy volunteers or patients with cardiovascular disease after obtaining informed consent.
-
Insert a cannula into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.
-
Insert a cannula into a large antecubital vein in the same arm for venous blood sampling.
-
Measure forearm blood flow in both arms simultaneously using venous occlusion plethysmography.
-
After a baseline measurement period, infuse the test drug (e.g., urotensin II or urantide) intra-arterially at escalating doses.
-
Record FBF, heart rate, and arterial blood pressure continuously.
-
Calculate the FBF ratio between the infused and non-infused arms to control for systemic effects.
Conclusion and Future Directions
The human urotensin II fragment (4-11) is a potent mediator in the pathophysiology of hypertension. Its elevated plasma levels in hypertensive individuals and its powerful vasoconstrictor effects underscore its potential as a therapeutic target. The signaling pathways initiated by U-II binding to its receptor offer multiple points for potential pharmacological intervention.
While UT receptor antagonists like Palosuran (B1678358) have been developed and tested, clinical trial results have been mixed, indicating the complexity of the urotensin system's role in human disease.[12][13] For instance, a study on hypertensive patients with type 2 diabetic nephropathy showed that four weeks of treatment with palosuran did not have a significant effect on urinary albumin excretion or blood pressure.[12]
Future research should focus on:
-
Developing more selective and potent antagonists for the UT receptor.
-
Investigating the long-term effects of UT receptor blockade in various models of hypertension.
-
Elucidating the potential for biased agonism at the UT receptor, which could lead to the development of drugs that selectively block the detrimental signaling pathways while preserving any beneficial effects.
-
Further exploring the clinical utility of plasma U-II levels as a biomarker for hypertension and cardiovascular risk.
A deeper understanding of the molecular mechanisms underlying the effects of the human urotensin II fragment will be pivotal in the development of novel and effective therapies for hypertension and related cardiovascular disorders.
References
- 1. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Human urotensin II as a link between hypertension and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human urotensin II promotes hypertension and atherosclerotic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association between Human Urotensin II and Essential Hypertension—A 1:1 Matched Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of urotensin II and urantide on forearm blood flow and systemic haemodynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Urotensin II (114-124) human TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a cyclic peptide that has been identified as the most potent endogenous vasoconstrictor in mammals. The human form, Urotensin II (114-124), is an 11-amino acid peptide that acts as a high-affinity agonist for the G protein-coupled receptor 14 (GPR14), now more commonly known as the Urotensin receptor (UT). The interaction between U-II and its receptor triggers a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to the mobilization of intracellular calcium and subsequent physiological responses.
The U-II/UT system is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. Elevated levels of U-II and its receptor have been associated with conditions such as atherosclerosis, heart failure, and pulmonary hypertension. Its potent biological activities, including vasoconstriction, cardiac hypertrophy, and fibrosis, make the U-II/UT system a compelling target for drug discovery and development.
These application notes provide detailed protocols for studying the biological effects of Urotensin II (114-124) human TFA in vitro, including its effects on intracellular calcium mobilization, vasoconstriction, cardiomyocyte hypertrophy, and receptor binding.
Handling and Storage
Urotensin II (114-124) human TFA is a lyophilized powder. For optimal stability, it should be stored at -20°C in a dry and dark environment. Before use, allow the vial to warm to room temperature before opening to avoid moisture condensation.
Reconstitution:
-
For in vitro experiments, reconstitute the peptide in sterile, distilled water or a suitable buffer (e.g., PBS) to create a stock solution. For example, to prepare a 1 mM stock solution, add the appropriate volume of solvent based on the molecular weight of the peptide.
-
For cellular assays, the stock solution can be further diluted in the appropriate cell culture medium or assay buffer.
-
It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data for the biological activity of human Urotensin II.
Table 1: In Vitro Bioactivity of Human Urotensin II
| Assay | Cell Line/Tissue | Parameter | Value | Reference(s) |
| Calcium Mobilization | HEK-293 cells expressing human GPR14 | EC50 | 0.62 ± 0.17 nM | [1] |
| Receptor Binding | CHO cells expressing human UT receptor | Ki | 8.3 ± 0.04 | [2] |
| Vasoconstriction | Isolated rat thoracic aorta | pD2 | < 9 | [3] |
| Cardiomyocyte Hypertrophy | H9c2 cardiomyocytes (UT receptor upregulated) | EC50 (Reporter Assay) | 0.7 ± 0.2 nM | [4] |
| Cardiomyocyte Hypertrophy | H9c2 cardiomyocytes (UT receptor upregulated) | EC50 ([3H]-leucine incorporation) | 150 ± 40 nM | [4] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium ([Ca2+]i) mobilization in response to Urotensin II in a cell line expressing the human Urotensin receptor (e.g., HEK-293).
Materials:
-
HEK-293 cells stably expressing the human Urotensin receptor (GPR14)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Urotensin II (114-124) human TFA
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom microplates
-
Fluorometric imaging plate reader (e.g., FlexStation)
Protocol:
-
Cell Seeding: Seed the HEK-293 cells into 96-well black, clear-bottom microplates at a density of 50,000 - 100,000 cells per well. Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of Urotensin II (114-124) human TFA in HBSS.
-
Place the microplate into the fluorometric imaging plate reader and monitor the baseline fluorescence.
-
Add the Urotensin II dilutions to the wells.
-
Immediately begin recording the fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) for a set period (e.g., 2-5 minutes).
-
-
Data Analysis: The change in intracellular calcium is typically represented as the ratio of fluorescence intensities at the two excitation wavelengths. Calculate the dose-response curve and determine the EC50 value for Urotensin II.
Calcium mobilization assay workflow.
Vasoconstriction Assay in Isolated Rat Aorta
This protocol details the procedure for assessing the vasoconstrictor effects of Urotensin II on isolated rat thoracic aorta rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Urotensin II (114-124) human TFA
-
Norepinephrine (B1679862) or Phenylephrine (B352888) (for pre-contraction)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Euthanize the rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (e.g., 2 g) and allow the tissues to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a submaximal concentration of a standard agonist like norepinephrine or phenylephrine to check for tissue viability.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Experimental Procedure:
-
Once the baseline is stable, add cumulative concentrations of Urotensin II (114-124) human TFA to the organ bath.
-
Record the isometric tension changes until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).
-
Construct a concentration-response curve and calculate the pD2 (-log EC50) value.
-
Cardiomyocyte Hypertrophy Assay
This protocol describes the induction of hypertrophy in cultured cardiomyocytes using Urotensin II.
Materials:
-
Neonatal rat ventricular myocytes or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Cell culture medium
-
Urotensin II (114-124) human TFA
-
Fetal bovine serum (FBS)
-
Microscope with a camera and image analysis software
-
Reagents for protein synthesis measurement (e.g., [3H]-leucine) or reporter gene assays
Protocol:
-
Cell Culture: Culture the cardiomyocytes in appropriate medium. For induction of hypertrophy, cells are often serum-starved for 24 hours prior to treatment.
-
Treatment: Treat the cells with various concentrations of Urotensin II (114-124) human TFA for 24-48 hours. Include a positive control (e.g., phenylephrine) and a vehicle control.
-
Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Capture images of the cells using a microscope.
-
Measure the cell surface area or length-to-width ratio using image analysis software. An increase in cell size or a decrease in the length-to-width ratio is indicative of hypertrophy.[5]
-
-
Protein Synthesis Measurement:
-
During the last few hours of Urotensin II treatment, add [3H]-leucine to the culture medium.
-
After incubation, lyse the cells and measure the incorporation of [3H]-leucine into total protein using a scintillation counter. An increase in [3H]-leucine incorporation indicates increased protein synthesis, a hallmark of hypertrophy.[4]
-
-
-
Data Analysis: Compare the cell size or protein synthesis in Urotensin II-treated cells to the control cells. Determine the dose-dependent effect of Urotensin II on cardiomyocyte hypertrophy.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the Urotensin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human Urotensin receptor
-
[125I]-labeled Urotensin II
-
Urotensin II (114-124) human TFA (for non-specific binding determination)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Protocol:
-
Assay Setup:
-
In a 96-well microplate, add the following in order:
-
Binding buffer
-
Cell membranes (e.g., 10-20 µg of protein per well)
-
Test compound at various concentrations or unlabeled Urotensin II (for non-specific binding, typically at 1 µM).
-
[125I]-labeled Urotensin II (at a concentration close to its Kd).
-
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl) to remove unbound radioligand.
-
-
Counting:
-
Place the filters in vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway
Urotensin II binding to its receptor (UT/GPR14) primarily activates the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to various cellular responses.
Urotensin II receptor signaling cascade.
Pathway Description:
-
Receptor Activation: Urotensin II binds to the UT receptor on the cell surface.[6]
-
G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.[7]
-
PLC Activation: Activated Gαq stimulates Phospholipase C (PLC).[7][8]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[7][8]
-
Downstream Signaling: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, including Protein Kinase C (PKC), Ca2+/calmodulin-dependent protein kinase II (CaMKII), the RhoA/ROCK pathway, and the Extracellular signal-regulated kinase (ERK) pathway.[9][10][11] These signaling pathways ultimately lead to the physiological responses associated with Urotensin II, such as smooth muscle contraction (vasoconstriction) and cardiomyocyte hypertrophy.[5][6]
References
- 1. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atvb.ahajournals.org [atvb.ahajournals.org]
- 7. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 11. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urotensin II (114-124) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Urotensin II (UII) is a cyclic neuropeptide that has been identified as the endogenous ligand for the G protein-coupled receptor GPR14, now commonly known as the urotensin receptor (UT). The human Urotensin II (114-124) fragment represents the biologically active core of the full-length peptide. It is a potent vasoconstrictor and plays a significant role in a variety of physiological and pathophysiological processes, including cardiovascular function, cell proliferation, and tissue remodeling. These application notes provide detailed protocols for the in vitro use of Urotensin II (114-124) to investigate its biological functions.
Data Presentation
The following table summarizes key quantitative data for the in vitro application of Urotensin II (114-124).
| Parameter | Value | Cell Type/System | Application |
| Receptor Binding (EC₅₀) | 0.1 nM | Recombinant UT receptor | Characterizing ligand-receptor interaction |
| Calcium Mobilization (EC₅₀) | 0.62 ± 0.17 nM | HEK-293 cells expressing human GPR14 | Functional receptor activation assay[1][2] |
| Cell Proliferation (Optimal Concentration) | 10 nM | Human dermal fibroblasts | Investigating mitogenic effects |
| Cardiomyocyte Hypertrophy | 200 nM (for 48 hours) | Adult rat ventricular myocytes | Studying cardiac remodeling[3][4] |
| ERK1/2 Phosphorylation | 200 nM | Adult rat ventricular myocytes | Signal transduction studies[4] |
| p38 MAPK Activation | 200 nM | Adult rat ventricular myocytes | Signal transduction studies |
| CaMKII Activation | 200 nM | Adult rat ventricular myocytes | Signal transduction studies |
Mandatory Visualizations
Urotensin II Signaling Pathway
References
Application Notes: Urotensin II (114-124) Cell-Based Assays
Introduction
Urotensin II (U-II) is a cyclic neuropeptide and the endogenous ligand for the G protein-coupled receptor (GPCR), the Urotensin receptor (UT), also known as GPR14.[1][2] Human U-II is an 11-amino acid peptide, corresponding to residues 114-124 of its precursor.[3][4] The U-II/UT system is recognized for its potent vasoconstrictive effects, in some cases surpassing endothelin-1, and is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system.[3][5] The UT receptor is primarily coupled to the Gαq/11 subunit, initiating a signaling cascade that leads to intracellular calcium mobilization.[1][6] Cell-based assays are crucial tools for characterizing the pharmacology of the U-II/UT system, enabling the screening of novel agonists and antagonists, and elucidating downstream signaling pathways.
These notes provide an overview and detailed protocols for the functional characterization of Urotensin II (114-124) using common cell-based assay formats.
Urotensin II Receptor Signaling Pathway
Upon binding of Urotensin II, the UT receptor (GPR14) undergoes a conformational change, activating the heterotrimeric G protein Gαq/11.[1][6] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC).[1][7] Downstream of this primary pathway, UT receptor activation can also stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38) and the RhoA/ROCK pathway, which are involved in cellular processes like proliferation, hypertrophy, and contraction.[3][7][8]
Quantitative Data Summary
The potency of Urotensin II (114-124) can be quantified by its half-maximal effective concentration (EC50) value, which varies depending on the cell line and assay methodology.
| Ligand | Assay Type | Cell Line | Reported EC50 Value | Reference |
| Human Urotensin II | Calcium Mobilization | HEK-293 (expressing hGPR14) | 0.62 ± 0.17 nM | [4][5][9][10] |
| Urotensin II | Calcium Mobilization | HEK-293 (stably expressing hUT) | 4.15 ± 1.06 nM | [11] |
| Urotensin II | Calcium Mobilization | U2OS (expressing UTS2R) | 3.02 nM | [12] |
| Urotensin II-Related Peptide (URP) | Calcium Mobilization | CHO (expressing hGPR14) | 4.8 nM | [2] |
| [Orn⁸]U-II (Analogue) | Calcium Mobilization | HEK-293 (expressing hUT) | pEC50 ≈ 8 (~10 nM) | [13] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This is the most direct and common functional assay for the UT receptor, measuring the increase in intracellular calcium following receptor activation.
Methodology
-
Cell Culture and Plating:
-
Culture HEK-293, CHO, or U2OS cells stably expressing the human Urotensin II receptor (UTS2R) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at an optimized density (e.g., 50,000 - 100,000 cells/well for a 96-well plate) to achieve a confluent monolayer on the day of the assay.[11]
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. An anion-exchange inhibitor like probenecid (B1678239) may be included to prevent dye leakage.
-
Aspirate the growth medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Urotensin II (114-124) or test compounds in the assay buffer. A typical concentration range for U-II would be from 1 pM to 1 µM.[14]
-
For antagonist screening, pre-incubate the cells with the antagonist compounds for a specified time (e.g., 15-30 minutes) before adding the agonist.
-
-
Signal Detection:
-
Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FLIPR Tetra®, FlexStation®).
-
Record a baseline fluorescence reading for several seconds.
-
The instrument then automatically adds the U-II agonist or test compounds to the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically calculated as the difference between the peak fluorescence intensity and the baseline reading.
-
For agonist testing, plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
For antagonist testing, perform the agonist dose-response in the presence of fixed concentrations of the antagonist to determine the IC50 value.
-
Reporter Gene Assay
Reporter gene assays measure the transcriptional activation of specific response elements downstream of a signaling cascade. For the UT receptor, which signals through PLC and MAPK, a Serum Response Element (SRE) or Nuclear Factor of Activated T-cells (NFAT) response element-driven reporter (e.g., luciferase, β-galactosidase) is suitable.[15]
Methodology
-
Cell Line and Transfection:
-
Use a host cell line (e.g., HEK-293) and co-transfect with three plasmids:
-
An expression vector for the human UT receptor (UTS2R).
-
A reporter vector containing multiple copies of a response element (e.g., SRE) upstream of a reporter gene (e.g., firefly luciferase).[15]
-
A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Alternatively, generate a stable cell line co-expressing the receptor and the reporter construct.
-
-
Cell Plating and Stimulation:
-
Plate the transfected cells in a white, opaque 96-well plate and allow them to attach and recover (typically 24 hours).
-
Replace the medium with a low-serum or serum-free medium for several hours to reduce basal signaling.
-
Add serial dilutions of Urotensin II (114-124) or test compounds and incubate for a period sufficient for transcription and translation to occur (e.g., 4-6 hours).
-
-
Lysis and Signal Detection:
-
Aspirate the medium and add a passive lysis buffer to each well.
-
Measure the activity of both reporters using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase signal indicates the level of SRE-driven transcription, while the Renilla luciferase signal is used to normalize for cell viability and transfection efficiency.[16]
-
-
Data Analysis:
-
Calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
References
- 1. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urotensin II (114-124), human TFA | Urotensin Receptor | | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. A new ligand for the urotensin II receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 16. Development of a generic dual-reporter gene assay for screening G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Calcium Mobilization Assay Using Urotensin II (114-124)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urotensin II (U-II) is a potent neuropeptide that exerts a variety of biological effects, primarily through the activation of the G protein-coupled receptor (GPCR), the Urotensin II receptor (UT), also known as GPR14.[1][2] The human form of U-II is an 11-amino acid cyclic peptide, and its fragment (114-124) retains the biological activity of the full-length peptide.[3][4][5][6][7] Upon binding to the UT receptor, U-II initiates a signaling cascade that leads to an increase in intracellular calcium concentration, making it a key target for drug discovery in areas such as cardiovascular disease.[2][8][9] This application note provides a detailed protocol for a calcium mobilization assay using Urotensin II (114-124) to functionally characterize the UT receptor, suitable for high-throughput screening (HTS) applications.
Signaling Pathway of Urotensin II Receptor
The Urotensin II receptor (UT) is coupled to the Gαq/11 G protein subunit.[1][8] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected by calcium-sensitive fluorescent dyes.[8]
References
- 1. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Urotensin II (114-124), human TFA | Urotensin Receptor | | Invivochem [invivochem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
- 9. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Urotensin II (114-124) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (114-124), a cyclic 11-amino acid peptide fragment of the human Urotensin II protein, is a potent vasoactive agent. It acts as a high-affinity agonist for the G-protein coupled receptor GPR14, also known as the Urotensin receptor (UT). The trifluoroacetate (B77799) (TFA) salt of Urotensin II (114-124) is a common formulation for research use. These application notes provide detailed information on its solubility, preparation of solutions, and protocols for key in vitro experiments to study its biological activity.
Physicochemical Properties and Solubility
Urotensin II (114-124) TFA is typically supplied as a lyophilized white to off-white solid. It is important to handle the peptide with care, avoiding moisture and repeated freeze-thaw cycles of solutions to maintain its stability.
Table 1: Solubility of Urotensin II (114-124) TFA
| Solvent | Solubility | Concentration (at 100 mg/mL) | Notes |
| Water | ~100 mg/mL | ~66.55 mM | Sonication may be required to achieve full dissolution.[1][2] |
| DMSO | Soluble | Not specified | For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with an aqueous buffer.[3] |
Preparation of Stock Solutions and Storage
Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Pre-equilibration: Before opening, allow the vial of lyophilized Urotensin II (114-124) TFA to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Reconstitution: Using the molecular weight (1502.59 g/mol for the TFA salt), calculate the required volume of solvent to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of peptide:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 1502.59 g/mol )) * 1,000,000 µL/L ≈ 66.6 µL
-
Add 66.6 µL of sterile, nuclease-free water to the vial.
-
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Table 2: Storage and Stability of Urotensin II (114-124) TFA
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 year | Store in a desiccated environment, protected from light.[1][4] |
| -80°C | 2 years | Store in a desiccated environment, protected from light.[1] | |
| In Solution (Aqueous or DMSO) | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[1][3] |
| -80°C | 6 months | Use of low-protein-binding tubes is recommended.[1][3] |
Biological Activity and Signaling Pathway
Urotensin II (114-124) exerts its effects by binding to the GPR14 receptor, which is predominantly coupled to the Gαq subunit of heterotrimeric G-proteins. This initiates a signaling cascade that leads to various cellular responses, including vasoconstriction and cell proliferation.
References
In Vivo Application of Urotensin II (114-124): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent vasoactive cyclic peptide, with the human form being an 11-amino acid residue peptide corresponding to fragment (114-124). It is the endogenous ligand for the G protein-coupled receptor (GPCR), the Urotensin receptor (UT), previously known as GPR14. The U-II system is implicated in a wide range of physiological and pathophysiological processes, particularly within the cardiovascular and renal systems. In vivo, Urotensin II (114-124) has demonstrated potent, yet often complex and species-dependent, effects on hemodynamics and kidney function. These notes provide an overview of its in vivo applications, quantitative data from key studies, and detailed experimental protocols.
Physiological and Pathophysiological Roles
Urotensin II is recognized as one of the most potent endogenous vasoconstrictors identified to date.[1] However, its in vivo effects are not limited to vasoconstriction and can include vasodilation, depending on the vascular bed, species, and the underlying physiological condition.[2] U-II and its receptor are expressed in various tissues, including the heart, blood vessels, kidneys, and central nervous system. Dysregulation of the U-II system has been associated with several cardiovascular and renal diseases, such as hypertension, heart failure, atherosclerosis, and diabetic nephropathy, making it a significant target for therapeutic investigation.
Data Presentation
Cardiovascular Effects of In Vivo Urotensin II (114-124) Administration
| Species/Model | Administration Route & Dose | Key Findings | Reference |
| Human (Healthy Volunteers) | Intra-arterial infusion (brachial artery): 0.1 - 300 pmol/min | Dose-dependent reduction in forearm blood flow (FBF). Maximum reduction of 31 ± 4% at 300 pmol/min. | [3][4] |
| Rat (Conscious Wistar) | Intravenous (i.v.) injection: 10 nmol | Depressor response: Mean arterial pressure (MAP) decreased from 102 ± 2 mmHg to 89 ± 5 mmHg. Tachycardia: Heart rate (HR) increased from 360 ± 9 beats/min to 402 ± 11 beats/min. | [5] |
| Rat (Conscious Wistar) | Intracerebroventricular (ICV) injection: 10 nmol | Pressor response: MAP increased from 107 ± 3 mmHg to 121 ± 4 mmHg. Tachycardia. | [5] |
| Rat (Congestive Heart Failure model) | Intravenous (i.v.) injection: 1.0 - 100.0 nmol/kg | Dose-related decrease in MAP. | [2] |
| Non-human Primate (Anesthetized) | Intravenous (i.v.) administration | Marked increase in total peripheral resistance, leading to severe cardiac contractile dysfunction. | [6][7] |
Renal Effects of In Vivo Urotensin II (114-124) Administration
| Species/Model | Administration Route & Dose | Key Findings | Reference |
| Rat (Anesthetized Sprague-Dawley) | Intravenous (i.v.) infusion: 0.6 pmol/min/100g | 30% reduction in Glomerular Filtration Rate (GFR). Significant increase in fractional excretion of sodium. | [8] |
| Rat (Anesthetized Sprague-Dawley) | Intravenous (i.v.) infusion: 6 pmol/min/100g | Marked reduction in Renal Blood Flow (RBF) and GFR. Anti-diuretic and anti-natriuretic effects. | [8][9] |
| Rat (Spontaneously Hypertensive Rat - SHR) | Intravenous (i.v.) infusion: 6 pmol/min/100g | Greater reduction in GFR, urine flow, and sodium excretion compared to normotensive controls. | [10] |
| Rat (Congestive Heart Failure model) | Intravenous (i.v.) injection: 1.0 - 100.0 nmol/kg | Significant increase in GFR (+29%) and RBF (+28%). | [2] |
Signaling Pathways
Urotensin II (114-124) exerts its effects by binding to the UT receptor, a Gq/11 protein-coupled receptor. The canonical signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of this, U-II has been shown to activate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2 and p38).
References
- 1. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Urotensin II evokes potent vasoconstriction in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin II evokes potent vasoconstriction in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central cardiovascular action of urotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urotensin II (114-124), human TFA | Urotensin Receptor | | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. physoc.org [physoc.org]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for GPR14 Receptor Binding Studies Using Urotensin II (114-124)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent cyclic peptide that acts as an agonist for the G protein-coupled receptor 14 (GPR14), also known as the urotensin receptor (UT). The U-II/GPR14 system is implicated in a variety of physiological processes, particularly in the cardiovascular system, making it a significant target for drug discovery.[1][2][3] Urotensin II (114-124) represents the C-terminal active fragment of the full-length human Urotensin II peptide. This document provides detailed application notes and experimental protocols for studying the binding of Urotensin II (114-124) to the GPR14 receptor and characterizing its downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of Urotensin II and its analogs for the GPR14 receptor.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| [Bz-Phe(6)]U-II | Competitive Radioligand Binding | COS-7 | IC50 | 0.7 nM | [4][5] |
| Human Urotensin II | Calcium Mobilization | HEK293 | EC50 | 4.15 ± 1.06 nM | [6] |
| Human Urotensin II | Dynamic Mass Redistribution | HEK293 | EC50 | 4.58 nM | [6] |
| Human Urotensin II | Calcium Mobilization | CHO | EC50 | 4.10 nM | [7] |
GPR14 Signaling Pathways
Activation of GPR14 by Urotensin II initiates signaling through multiple pathways, primarily via Gq/11 and Gi/o proteins. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gi/o pathway can also be activated, leading to downstream effects. A key downstream consequence of GPR14 activation is the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically ERK1/2.[8]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Urotensin II (114-124) for the GPR14 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes from cells expressing human GPR14 (e.g., HEK293-GPR14 or CHO-GPR14)
-
[¹²⁵I]-human Urotensin II ([¹²⁵I]-hU-II)
-
Urotensin II (114-124) (unlabeled)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI)[9]
-
96-well plates
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human GPR14 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:[9]
-
Total Binding: 150 µL of GPR14 membranes (5-20 µg protein), 50 µL of binding buffer, and 50 µL of [¹²⁵I]-hU-II (final concentration ~0.2 nM).[1]
-
Non-specific Binding (NSB): 150 µL of GPR14 membranes, 50 µL of a high concentration of unlabeled human Urotensin II (e.g., 1 µM), and 50 µL of [¹²⁵I]-hU-II.
-
Competition Binding: 150 µL of GPR14 membranes, 50 µL of varying concentrations of Urotensin II (114-124) (e.g., 10⁻¹² to 10⁻⁶ M), and 50 µL of [¹²⁵I]-hU-II.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters using a 96-well cell harvester.[1][9]
-
Washing: Wash the filters four times with 200 µL of ice-cold wash buffer.[9]
-
Counting: Dry the filters and measure the retained radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of Urotensin II (114-124).
-
Determine the IC50 value (the concentration of Urotensin II (114-124) that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following GPR14 activation by Urotensin II (114-124).
Materials:
-
HEK293 or CHO cells stably expressing human GPR14
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-3)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Urotensin II (114-124)
-
Fluorescence microplate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed GPR14-expressing cells into a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells/well and culture overnight.[6]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.[6]
-
Compound Preparation: Prepare serial dilutions of Urotensin II (114-124) in assay buffer at 5x the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the Urotensin II (114-124) dilutions to the respective wells.
-
Continuously measure the fluorescence intensity for 1-3 minutes.[6]
-
-
Data Analysis:
-
The change in fluorescence (peak - baseline) is proportional to the increase in intracellular calcium.
-
Plot the fluorescence change against the log concentration of Urotensin II (114-124).
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 in response to Urotensin II (114-124).
Materials:
-
GPR14-expressing cells
-
Cell culture plates (e.g., 6-well)
-
Serum-free cell culture medium
-
Urotensin II (114-124)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation: Plate GPR14-expressing cells and grow to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to stimulation.[10]
-
Stimulation: Treat the serum-starved cells with Urotensin II (114-124) at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: After stimulation, place the plates on ice, wash the cells with ice-cold PBS, and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.
-
Incubate the membrane in stripping buffer, wash, block, and then follow steps 7 and 8 with the anti-total ERK1/2 antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.
References
- 1. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. Urotensin-II - Wikipedia [en.wikipedia.org]
- 4. Photolabelling the rat urotensin II/GPR14 receptor identifies a ligand-binding site in the fourth transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolabelling the rat urotensin II/GPR14 receptor identifies a ligand-binding site in the fourth transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BindingDB BDBM50413784 UROTENSIN-II [bindingdb.org]
- 8. Urotensin II mediates ERK1/2 phosphorylation and proliferation in GPR14-transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Urotensin II (114-124) TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the handling, storage, and use of Urotensin II (114-124) TFA peptide, a potent vasoconstrictor and agonist of the Urotensin II receptor (UT receptor, also known as GPR14).
Peptide Information
| Property | Value |
| Peptide Name | Urotensin II (114-124), human, TFA salt |
| Sequence | Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val (Disulfide bridge: Cys5-Cys10) |
| Molecular Formula | C₆₄H₈₅N₁₃O₁₈S₂ (free base) |
| Molecular Weight | 1388.57 g/mol (free base) |
| Appearance | White to off-white lyophilized powder |
| Purity | Typically >95% as determined by HPLC |
| Biological Activity | Potent agonist for the G-protein coupled receptor GPR14 (UT receptor)[1][2]. It is one of the most potent mammalian vasoconstrictors identified[3][4]. |
Storage and Stability
Proper storage of the Urotensin II (114-124) TFA peptide is critical to maintain its biological activity.
| Condition | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | For long-term storage, -80°C is recommended for up to 2 years. Keep sealed and protected from moisture[1][2]. |
| Stock Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
| Stock Solution | -80°C | Up to 6 months | Recommended for longer-term storage of the peptide in solution[1]. |
Reconstitution and Solubility
| Solvent | Concentration | Procedure |
| Sterile Water | Up to 100 mg/mL | For basic peptides like Urotensin II, sterile water is a suitable solvent. If solubility is an issue, a few drops of 10-30% acetic acid can be added. For cell culture assays, avoid TFA for solubilization[5]. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Up to 100 mg/mL | PBS is another suitable solvent, particularly for in vitro and in vivo studies. Sonication may be required to fully dissolve the peptide[2]. |
| In Vivo Formulation | Dependent on study | A suggested in vivo formulation involves dissolving the peptide in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and ddH₂O, or DMSO and corn oil[2]. |
Protocol for Reconstituting the Peptide:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile water or PBS to the vial.
-
Gently vortex or sonicate to ensure the peptide is fully dissolved.
-
For cell-based assays, it is recommended to sterilize the peptide solution by passing it through a 0.22 µm filter[1].
-
Aliquot the reconstituted peptide into single-use tubes and store at -20°C or -80°C.
Handling of Trifluoroacetate (TFA) Salt
The TFA counterion from the purification process can interfere with certain biological assays. For sensitive applications, it is advisable to remove or exchange the TFA salt.
Protocol for TFA Removal (HCl Exchange):
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL. A phosphate (B84403) buffer (50mM phosphate, 100mM NaCl) can also be used[6].
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM[6][7].
-
Let the solution stand at room temperature for at least one minute[6][7].
-
Freeze the solution at -20°C, -80°C, or in liquid nitrogen[6][7].
-
Lyophilize the frozen solution overnight to remove all liquid[6][7].
-
Repeat the process of re-dissolving in the HCl solution, freezing, and lyophilizing at least two more times to ensure complete TFA exchange[6][7].
-
After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment[6][7].
Urotensin II Signaling Pathway
Urotensin II binds to its Gαq-coupled receptor (UT receptor/GPR14), initiating a signaling cascade that leads to various cellular responses, including vasoconstriction and cell growth.
Caption: Urotensin II Signaling Pathway.
Experimental Protocols
In Vitro Vasoconstriction Assay
This protocol details the measurement of the vasoconstrictor effect of Urotensin II on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat thoracic aorta, human small pulmonary arteries)[8]
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Norepinephrine (B1679862) or Potassium Chloride (KCl) for pre-contraction
-
Urotensin II (114-124) TFA stock solution
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Induce a submaximal contraction with norepinephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to test tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Cumulatively add increasing concentrations of Urotensin II (e.g., 10⁻¹² to 10⁻⁶ M) to the organ bath and record the contractile response.
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
Data Analysis:
-
Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of Urotensin II that produces 50% of the maximal response).
Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration in response to Urotensin II stimulation in cultured cells.
Materials:
-
HEK-293 cells stably expressing the human UT receptor (GPR14)[1][9]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Urotensin II (114-124) TFA stock solution
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation)
Procedure:
-
Seed the HEK-293-UT cells into the 96-well plates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 45-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of Urotensin II to the wells and immediately begin recording the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
Data Analysis:
-
Plot the peak fluorescence intensity against the concentration of Urotensin II to generate a dose-response curve and determine the EC₅₀ value. The EC₅₀ for Urotensin II-induced calcium mobilization in HEK-293 cells expressing human GPR14 has been reported to be 0.62 ± 0.17 nM[1][2].
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of Urotensin II.
Caption: General Experimental Workflow.
Quantitative Data Summary
| Assay | Cell/Tissue Type | Parameter | Urotensin II (114-124) Value |
| Calcium Mobilization | HEK-293 cells expressing human GPR14 | EC₅₀ | 0.62 ± 0.17 nM[1][2] |
| Calcium Mobilization | HEK293 cells stably expressing human UT receptor | EC₅₀ | 4.15 nM[1] |
| Vasoconstriction | Rat thoracic aorta | EC₅₀ | 3.5 ± 1.1 nM[8] |
| Vasoconstriction | Rat left anterior descending coronary arteries | EC₅₀ | 1.3 ± 0.8 nM[8] |
| In Vivo Vasoconstriction | Human brachial artery infusion | Threshold Dose | 1 pmol/min[10] |
| Receptor Binding | Recombinant human GPR14 | EC₅₀ | 0.1 nM[11] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urotensin II (114-124), human TFA | Urotensin Receptor | | Invivochem [invivochem.com]
- 3. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocat.com [biocat.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urotensin II evokes potent vasoconstriction in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Urotensin II (114-124) in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Urotensin II (114-124), a potent vasoconstrictor peptide, in smooth muscle contraction and proliferation assays. Detailed protocols and signaling pathway diagrams are included to facilitate experimental design and execution.
Urotensin II (U-II) is a cyclic undecapeptide that has been identified as the endogenous ligand for the G protein-coupled receptor GPR14, now more commonly known as the Urotensin receptor (UTS2R)[1][2][3]. It is recognized as one of the most potent mammalian vasoconstrictors discovered to date, with a potency significantly greater than that of endothelin-1[2][4]. The U-II/UTS2R system is predominantly expressed in the cardiovascular system and is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis, primarily through its effects on vascular smooth muscle cell (VSMC) contraction and proliferation[5][6][7].
Biological Activity and Signaling Pathways
Urotensin II (114-124) exerts its effects on smooth muscle cells by binding to the UTS2R, which is primarily coupled to Gαq/11 proteins[3][7]. This interaction initiates a cascade of intracellular signaling events, leading to smooth muscle contraction and proliferation.
The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1][8]. IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[3][9]. The resulting increase in cytosolic Ca2+ concentration is a key event in initiating smooth muscle contraction.
In addition to the PLC-IP3-Ca2+ axis, U-II signaling also involves other important pathways that contribute to both acute contraction and long-term proliferative effects:
-
RhoA/Rho-kinase Pathway : U-II activates the small GTPase RhoA and its downstream effector, Rho-kinase. This pathway is a major regulator of smooth muscle contraction and is also involved in actin cytoskeleton organization and VSMC proliferation[1][8][10].
-
Protein Kinase C (PKC) : DAG, another product of PLC activation, activates PKC, which can phosphorylate various downstream targets involved in smooth muscle contraction and cell growth[3].
-
Ca2+/Calmodulin-Dependent Kinases (CaMK) : The elevated intracellular Ca2+ can bind to calmodulin, which in turn activates CaMKs. These kinases are involved in mediating the proliferative effects of U-II[9][11][12].
-
Extracellular Signal-Regulated Kinase (ERK) : U-II stimulation can lead to the phosphorylation and activation of ERK1/2, a key signaling molecule in cell proliferation and hypertrophy[6][9][13].
-
Store-Operated Calcium Entry (SOCE) : U-II has been shown to induce SOCE, a process involving the STIM1, Orai1, and TRPC1 proteins, which contributes to sustained calcium influx and VSMC proliferation[11][12].
The interplay of these pathways results in the potent physiological and pathophysiological effects of Urotensin II on the vasculature.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of Urotensin II in various experimental systems.
Table 1: Receptor Binding and Functional Activity of Human Urotensin II
| Parameter | Cell Line/Tissue | Value | Reference(s) |
| EC₅₀ (Calcium Mobilization) | HEK-293 cells expressing human GPR14 | 0.62 ± 0.17 nM | [14][15] |
| EC₅₀ (Receptor Binding) | Cells expressing human GPR14 | 0.1 nM | [14] |
| Optimal Concentration (Fibroblast Proliferation) | Human dermal fibroblasts | 10 nM | [14] |
Table 2: Effect of Urotensin II on Vascular Smooth Muscle Cell Proliferation
| U-II Concentration | Cell Type | Assay | Effect | Reference(s) |
| 10⁻⁸ M | Rat Vascular Smooth Muscle Cells | Cell Cycle Analysis | Increased Proliferation Index and S-phase cell fraction | [16][17] |
| 100 nM | Rat Aortic Vascular Smooth Muscle Cells | BrdU Assay | Stimulated VSMC proliferation | [11][12] |
Signaling Pathway Diagrams
Caption: Urotensin II signaling cascade in smooth muscle cells.
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay Using Isolated Tissue Baths
This protocol describes a classic method for assessing the contractile effect of Urotensin II on isolated smooth muscle tissue, such as aortic rings.
Materials and Reagents:
-
Urotensin II (114-124) peptide
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta)
-
Tissue bath system with force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
-
Standard contractile agents (e.g., Potassium Chloride, Phenylephrine)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the artery of adhering connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length. The endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the tissue baths containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers.
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), with buffer changes every 15-20 minutes.
-
-
Viability and Reference Contraction:
-
After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to assess tissue viability and obtain a reference contraction.
-
Wash the tissues repeatedly with fresh buffer until the tension returns to baseline.
-
-
Urotensin II Administration:
-
Once a stable baseline is re-established, add Urotensin II (114-124) to the tissue bath in a cumulative, concentration-dependent manner (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.
-
-
Data Analysis:
-
Record the contractile force generated at each concentration of Urotensin II.
-
Express the contraction as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Caption: Workflow for an in vitro smooth muscle contraction assay.
Protocol 2: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
This protocol outlines a method to quantify the proliferative effect of Urotensin II on cultured VSMCs using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay[11].
Materials and Reagents:
-
Primary vascular smooth muscle cells (e.g., from rat aorta)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Urotensin II (114-124) peptide
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate for the detection enzyme
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture VSMCs in complete medium until they reach 70-80% confluency.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Serum Starvation:
-
To synchronize the cells in the G₀/G₁ phase of the cell cycle, replace the complete medium with serum-free medium and incubate for 24-48 hours.
-
-
Urotensin II Treatment:
-
After serum starvation, treat the cells with various concentrations of Urotensin II (114-124) in low-serum medium (e.g., 0.5% FBS). Include a negative control (low-serum medium alone) and a positive control (e.g., 10% FBS).
-
Incubate for 24 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours. During this time, BrdU will be incorporated into the DNA of proliferating cells.
-
-
Immunodetection:
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove any unbound antibody.
-
Add the substrate solution and incubate until a color change is visible.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance in each well using a microplate reader at the appropriate wavelength.
-
The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
-
Express the results as a fold change relative to the negative control.
-
These protocols and the accompanying information provide a solid foundation for investigating the role of Urotensin II (114-124) in smooth muscle physiology and pathophysiology. For specific applications, further optimization of concentrations, incubation times, and tissue/cell types may be necessary.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human urotensin II-induced contraction and arterial smooth muscle cell proliferation are mediated by RhoA and Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells | Biomolecules and Biomedicine [bjbms.org]
Application Notes and Protocols for High-Throughput Screening Using Urotensin II (114-124)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a cyclic peptide that has been identified as the most potent endogenous vasoconstrictor in mammals. Its biological effects are mediated through the G protein-coupled receptor (GPCR) known as the Urotensin II receptor (UT receptor), or GPR14. The human isoform of U-II is an 11-amino acid peptide, with the sequence H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH. The fragment Urotensin II (114-124) represents this biologically active form. The U-II/UT receptor system is implicated in a variety of physiological and pathophysiological processes, particularly in the cardiovascular system, making it an attractive target for drug discovery.
These application notes provide a comprehensive overview and detailed protocols for utilizing Urotensin II (114-124) in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the UT receptor.
Urotensin II Receptor Signaling Pathway
The Urotensin II receptor primarily signals through the Gαq subunit of the heterotrimeric G protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic calcium is a robust and readily measurable signal that is widely used in HTS for Gq-coupled GPCRs. In addition to the primary Gq pathway, the UT receptor has also been shown to couple to Gi/o proteins, leading to the modulation of adenylyl cyclase activity and activation of the MAPK/ERK pathway. Furthermore, like many GPCRs, the UT receptor can undergo β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate distinct signaling cascades.
Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions
The following tables summarize key quantitative data for Urotensin II (114-124) and selected antagonists at the UT receptor. This data is essential for assay design, including determining appropriate agonist concentrations for antagonist screening and for comparing the potency of newly identified compounds.
Table 1: Agonist Activity at the Urotensin II Receptor
| Compound | Species | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| Human Urotensin II (114-124) | Human | Calcium Mobilization | HEK-293 | EC50 | 0.62 ± 0.17 | [1][2] |
| Human Urotensin II (114-124) | Human | Calcium Mobilization | CHO-K1 | EC50 | 3.02 | [3] |
| Human Urotensin II (114-124) | Rat | Aortic Ring Contraction | - | EC50 | 3.20 | [4] |
| Urotensin II-Related Peptide (URP) | Human | Calcium Mobilization | CHO | EC50 | 4.8 | [5] |
| Urotensin II-Related Peptide (URP) | Rat | Calcium Mobilization | CHO | EC50 | 0.55 | [5] |
Table 2: Antagonist Affinity and Potency at the Human Urotensin II Receptor
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| Palosuran (ACT-058362) | Radioligand Binding | CHO | IC50 | 3.6 | [5] |
| Palosuran (ACT-058362) | Calcium Mobilization | CHO | IC50 | 17 | [5] |
| SB-706375 | Radioligand Binding | HEK-293 | Ki | 9.3 | [6] |
| SB-706375 | Radioligand Binding | SJRH30 | Ki | 5.4 | [7] |
| KR-36996 | Radioligand Binding | - | Ki | 4.4 | [8] |
| GSK-1440115 | Radioligand Binding | - | Ki | 8.6 | [8] |
Experimental Protocols
Primary High-Throughput Screening: Homogeneous Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based calcium mobilization assay suitable for a primary HTS campaign to identify both agonists and antagonists of the UT receptor. The assay is designed for 384-well microplates and is compatible with automated liquid handling systems and a Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Materials:
-
Cell Line: HEK-293 or CHO-K1 cells stably expressing the human Urotensin II receptor (UT receptor/GPR14). Commercially available ready-to-use frozen cells are also an option (e.g., Millipore's Ready-to-Assay™ GPR14 Urotensin II Receptor Frozen Cells).
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: A commercially available no-wash calcium assay kit (e.g., FLIPR Calcium 5 Assay Kit) containing a fluorescent calcium indicator and a quencher dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. Probenecid (2.5 mM) can be included to prevent dye leakage from the cells.
-
Urotensin II (114-124): For agonist and antagonist mode screening.
-
Test Compounds: Compound library dissolved in DMSO.
-
Instrumentation: FLIPR or a similar microplate reader with automated liquid handling capabilities.
Protocol:
-
Cell Plating:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 0.5-1 x 10^6 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions in Assay Buffer.
-
Add 25 µL of the dye solution to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare compound plates with test compounds and controls (Urotensin II for agonist control, a known antagonist for antagonist control, and DMSO for vehicle control) diluted in Assay Buffer.
-
For Agonist Screening:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol, which includes a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 12.5 µL of the compound solution to the cell plate.
-
Continue to measure the fluorescence signal for 2-3 minutes.
-
-
For Antagonist Screening:
-
Add 12.5 µL of the test compounds to the cell plate and incubate for 15-30 minutes at room temperature.
-
Place the cell plate and a plate containing Urotensin II (at an EC80 concentration, predetermined from an agonist dose-response curve) into the FLIPR instrument.
-
Initiate the assay protocol with a baseline reading.
-
The instrument will then add 12.5 µL of the Urotensin II solution.
-
Measure the fluorescence signal for 2-3 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The response is typically calculated as the maximum signal minus the baseline signal.
-
For agonist screening, active compounds will show a significant increase in fluorescence.
-
For antagonist screening, active compounds will inhibit the fluorescence increase induced by Urotensin II.
-
Determine the potency (EC50 for agonists, IC50 for antagonists) by fitting the concentration-response data to a four-parameter logistic equation.
-
Confirmatory Assay: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to confirm the direct interaction of hit compounds with the UT receptor and to determine their binding affinity (Ki). The assay is performed in a 96-well format using cell membranes expressing the receptor and a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 or CHO-K1 cells overexpressing the human UT receptor.
-
Radioligand: [125I]-labeled human Urotensin II ([125I]hU-II).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Unlabeled Ligand: Urotensin II (114-124) for determining non-specific binding.
-
Test Compounds: Hit compounds from the primary screen.
-
Assay Plates: 96-well polypropylene (B1209903) microplates.
-
Filter Plates: 96-well glass fiber filter plates (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash Buffer: Ice-cold Binding Buffer.
-
Scintillation Cocktail.
-
Instrumentation: Vacuum filtration manifold and a microplate scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of unlabeled Urotensin II (1 µM final concentration) for non-specific binding determination.
-
50 µL of [125I]hU-II (at a concentration near its Kd, typically 0.1-0.5 nM).
-
100 µL of cell membrane suspension (5-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by fitting the concentration-dependent inhibition of specific binding to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Secondary Functional Assay: β-Arrestin Recruitment Assay
This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the UT receptor upon agonist stimulation. This assay is useful for identifying biased ligands that may preferentially activate G protein-independent signaling pathways. Commercially available assay systems, such as the PathHunter® β-arrestin assay (DiscoverX), are commonly used.
Materials:
-
Cell Line: A cell line (e.g., U2OS or CHO-K1) engineered to co-express the UT receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Culture Medium: As recommended by the cell line provider.
-
Assay Plates: 384-well, white, solid-bottom microplates.
-
Detection Reagents: Substrate for the complemented β-galactosidase, as provided in the assay kit.
-
Test Compounds: Hit compounds.
-
Instrumentation: A luminometer capable of reading 384-well plates.
Protocol:
-
Cell Plating:
-
Plate the engineered cells in a 384-well assay plate according to the manufacturer's protocol and incubate overnight.
-
-
Compound Addition:
-
Add test compounds at various concentrations to the wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents to each well as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
An increase in luminescence indicates β-arrestin recruitment.
-
Determine the EC50 for agonist-induced recruitment or the IC50 for antagonist inhibition of Urotensin II-induced recruitment.
-
High-Throughput Screening Workflow
A typical HTS campaign for the Urotensin II receptor involves a multi-step process to identify and characterize novel modulators. The workflow is designed to efficiently screen large compound libraries and progressively narrow down the number of compounds for further investigation.
This comprehensive set of application notes and protocols provides a robust framework for researchers to initiate and conduct high-throughput screening campaigns targeting the Urotensin II receptor. By employing these methodologies, scientists can effectively identify and characterize novel compounds with therapeutic potential for a range of cardiovascular and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Urotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. innoprot.com [innoprot.com]
- 4. agilent.com [agilent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
Troubleshooting & Optimization
Technical Support Center: Urotensin II (114-124) Experiments
Welcome to the technical support center for Urotensin II (114-124) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with Urotensin II (114-124).
1. Peptide Handling and Storage
-
Question: How should I properly store and handle my lyophilized Urotensin II (114-124) peptide?
-
Answer: For long-term stability, lyophilized Urotensin II (114-124) should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[1][2][3] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can affect the peptide's stability and accurate weighing. Peptides are often hygroscopic and can absorb moisture from the air.[1]
-
-
Question: I'm having trouble dissolving the Urotensin II (114-124) peptide. What is the recommended solvent?
-
Answer: Urotensin II (114-124) is generally soluble in sterile, distilled water.[4] For hydrophobic peptides that are difficult to dissolve, a small amount of a suitable organic solvent like DMSO can be used to create a stock solution, which can then be diluted with your aqueous experimental buffer.[5] It is recommended to prepare solutions fresh for each experiment. If you must store solutions, aliquot them and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
-
2. Cell-Based Assay Troubleshooting
-
Question: I am not observing the expected biological response (e.g., calcium mobilization, cell proliferation) in my cell-based assay after applying Urotensin II (114-124). What could be the issue?
-
Answer: Several factors could contribute to a lack of response:
-
Receptor Expression: Confirm that your cell line expresses the Urotensin II receptor (GPR14/UTS2R) at sufficient levels.[6] You can verify this through techniques like RT-PCR, Western blot, or by using a positive control cell line known to express the receptor, such as HEK-293 cells transfected with human GPR14.[4]
-
Peptide Integrity: Ensure the peptide has not degraded due to improper storage or handling. Peptides containing cysteine, tryptophan, or methionine are susceptible to oxidation.[2]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes and altered receptor expression or signaling.
-
Assay Conditions: Optimize the concentration of Urotensin II (114-124) and the incubation time. The optimal concentration can vary between cell types and assays.[7] Also, ensure the assay buffer conditions (pH, serum presence) are appropriate.
-
-
-
Question: The response in my cell-based assay is highly variable between wells or experiments. How can I improve reproducibility?
-
Answer: To improve reproducibility:
-
Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of your microplate.
-
Proper Mixing: Thoroughly but gently mix the peptide solution before adding it to the cells to ensure a homogenous concentration.
-
Control for Edge Effects: "Edge effects" in microplates can cause variability. Consider not using the outermost wells or filling them with a buffer to maintain a more uniform environment.
-
Standardize Incubation Times: Use a consistent incubation time for all treatments.
-
Pipetting Technique: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of reagents.
-
-
3. In Vitro and In Vivo Experiment Troubleshooting
-
Question: My vasoconstriction/vasodilation results with Urotensin II (114-124) in isolated blood vessel preparations are inconsistent. Why might this be?
-
Answer: The vascular effects of Urotensin II can be species- and tissue-dependent.[8] In some preparations, it is a potent vasoconstrictor, while in others, it can induce vasodilation or have no effect.[8][9] The presence or absence of the endothelium is also a critical factor, as Urotensin II can have endothelium-dependent vasodilatory effects.[8] Ensure your experimental setup and tissue preparation are consistent and appropriate for the species and vessel type you are studying.
-
-
Question: I am conducting in vivo studies and not observing the expected cardiovascular effects of Urotensin II (114-124). What should I consider?
-
Answer: In vivo responses can be complex. Consider the following:
-
Route of Administration: The method of administration (e.g., intravenous, intra-arterial) will influence the local and systemic concentrations and the observed effects.[9]
-
Dose-Response: Perform a dose-response study to determine the optimal dose for your animal model.
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters and may interact with the effects of Urotensin II.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for Urotensin II (114-124) from various experimental systems.
Table 1: Receptor Binding and Functional Activity
| Parameter | Cell Line/Tissue | Value | Reference |
| EC50 (Calcium Mobilization) | HEK-293 cells expressing human GPR14 | 0.62 ± 0.17 nM | [3][4][5] |
| Optimal Concentration (Fibroblast Proliferation) | Human Dermal Fibroblasts | 10 nM | |
| EC50 (Vasoconstriction) | Rat Thoracic Aorta | 1.13 ± 0.36 nM | |
| pIC50 (Vasodilation) | Human Small Pulmonary Arteries | 10.4 ± 0.5 (~3.98 pM) | |
| pIC50 (Vasodilation) | Human Mesenteric Resistance Arteries | 10.3 ± 0.7 (~5.01 pM) |
Table 2: In Vivo Vasoconstriction in Humans
| Infusion Rate (pmol min-1) | Reduction in Forearm Blood Flow (%) | Reference |
| 1 | Threshold Response | [9][10] |
| 300 | 31 ± 4% | [9][10] |
Experimental Protocols
1. Calcium Mobilization Assay in HEK-293 Cells Expressing GPR14
This protocol describes how to measure intracellular calcium mobilization in response to Urotensin II (114-124) using a fluorescent calcium indicator.
-
Cell Culture: Culture HEK-293 cells stably expressing the human Urotensin II receptor (GPR14) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere and grow to near confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye-loading buffer to each well and incubate in the dark at 37°C for the recommended time (typically 30-60 minutes).
-
-
Urotensin II (114-124) Stimulation:
-
Prepare serial dilutions of Urotensin II (114-124) in the assay buffer.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the assay buffer to each well.
-
Use a fluorescence plate reader equipped with an injector to add the Urotensin II (114-124) dilutions to the wells while simultaneously measuring the fluorescence signal.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the logarithm of the Urotensin II (114-124) concentration.
-
Calculate the EC50 value from the resulting dose-response curve.
-
2. Fibroblast Proliferation Assay
This protocol outlines a method to assess the effect of Urotensin II (114-124) on the proliferation of fibroblasts.
-
Cell Culture and Seeding:
-
Culture fibroblasts (e.g., neonatal rat cardiac fibroblasts or human dermal fibroblasts) in appropriate growth medium.[11]
-
Seed the cells in a 96-well plate at a low density and allow them to attach overnight.
-
-
Serum Starvation:
-
The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
-
Urotensin II (114-124) Treatment:
-
Prepare different concentrations of Urotensin II (114-124) in the low-serum medium.
-
Add the Urotensin II (114-124) solutions to the cells and incubate for the desired period (e.g., 24-48 hours).
-
-
Proliferation Assessment (e.g., using MTT or BrdU assay):
-
Follow the manufacturer's protocol for the chosen proliferation assay kit.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before measuring the absorbance.
-
-
Data Analysis:
-
Normalize the absorbance readings to a control group (cells treated with vehicle only).
-
Plot the normalized cell proliferation against the concentration of Urotensin II (114-124).
-
Signaling Pathways and Experimental Workflows
Urotensin II Signaling Pathway
Urotensin II binds to its G-protein coupled receptor, GPR14 (UTS2R), which primarily couples to Gαq/11. This initiates a cascade of intracellular events leading to various cellular responses.
Caption: Urotensin II signaling cascade.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for investigating the effects of Urotensin II (114-124) in a cell-based assay.
Caption: General cell-based assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urotensin II (114-124), human TFA | Urotensin Receptor | | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 7. Effects of urotensinⅡ on cultured cardiac fibroblast proliferation and collagen typeⅠmRNA expression [j-smu.com]
- 8. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urotensin II evokes potent vasoconstriction in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urotensin II evokes potent vasoconstriction in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of reactive oxygen species in urotensin II-induced proliferation of cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Urotensin II (114-124) TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Urotensin II (114-124) TFA in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Urotensin II (114-124) TFA powder?
A1: For long-term storage, the lyophilized powder should be kept in a sealed container, protected from moisture. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1]
Q2: What is the recommended procedure for reconstituting Urotensin II (114-124) TFA?
A2: It is recommended to reconstitute the peptide in sterile, purified water.[1] For peptides with a net positive charge, if solubility in water is an issue, a 10%-30% acetic acid solution can be used. If the peptide remains insoluble, a small amount of an organic solvent like DMSO can be used, followed by dilution with the aqueous buffer of choice.
Q3: What are the recommended storage conditions for Urotensin II (114-124) TFA in solution?
A3: Once reconstituted, it is crucial to aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage, the solution can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.[1]
Q4: Can I store the Urotensin II (114-124) TFA solution at 4°C?
A4: Storing peptide solutions at 4°C is generally not recommended for more than a few days due to the risk of microbial contamination and faster degradation compared to frozen storage.
Q5: What is the impact of the Trifluoroacetic acid (TFA) counterion on my experiments?
A5: TFA is a common counterion present from the purification of synthetic peptides. While it aids in peptide stability and solubility, residual TFA can affect biological assays.[2][3] It is a strong acid and can alter the pH of your solution. In some cellular assays, TFA has been shown to have independent biological effects. If your experiment is sensitive to small changes in pH or to the presence of TFA, consider exchanging the counterion to one like acetate (B1210297) or hydrochloride.
Q6: Are there any known stability issues with Urotensin II (114-124) TFA in solution?
A6: While specific quantitative stability data for Urotensin II (114-124) TFA in various buffers is not extensively published, peptides, in general, are susceptible to degradation through mechanisms such as oxidation, deamidation, and hydrolysis. The disulfide bridge in Urotensin II (Cys5-Cys10) is a potential site for oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide activity in my assay. | 1. Improper storage of the stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation in the experimental buffer. 4. Adsorption to plasticware. | 1. Ensure stock solutions are stored at -80°C in aliquots. 2. Use a fresh aliquot for each experiment. 3. Prepare fresh dilutions in your experimental buffer immediately before use. Consider performing a stability check of the peptide in your specific buffer. 4. Use low-protein-binding microcentrifuge tubes and pipette tips. |
| Inconsistent results between experiments. | 1. Inaccurate peptide concentration due to water absorption by the lyophilized powder. 2. Variability in TFA content between peptide batches. 3. Peptide degradation over the course of a long experiment. | 1. Allow the vial to equilibrate to room temperature before opening to minimize condensation. 2. If high consistency is required, quantify the peptide concentration by methods like amino acid analysis or UV spectroscopy. 3. Prepare fresh peptide solutions for each experiment and minimize the time the peptide is in solution at room temperature. |
| Precipitation of the peptide upon dilution in buffer. | 1. The pH of the buffer is near the isoelectric point (pI) of the peptide. 2. The buffer has a high salt concentration. | 1. Adjust the pH of the buffer to be at least one unit away from the pI of the peptide. 2. Try dissolving the peptide in a small amount of organic solvent (e.g., DMSO) before diluting it with the aqueous buffer. |
Storage Stability Summary
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | 1 year | [1] |
| -80°C | 2 years | [1] | |
| In Solution | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Experimental Protocols
Protocol for Assessing the Stability of Urotensin II (114-124) TFA in Solution using HPLC
This protocol provides a general framework for evaluating the stability of Urotensin II (114-124) TFA in a specific buffer.
1. Materials:
- Urotensin II (114-124) TFA
- High-purity water (Milli-Q or equivalent)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA, HPLC grade)
- Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Preparation of Solutions:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Stock Solution: Prepare a 1 mg/mL stock solution of Urotensin II (114-124) TFA in water.
- Test Solution: Dilute the stock solution with the buffer of interest to a final concentration of 0.1 mg/mL.
3. HPLC Method:
- Column: C18 reverse-phase column
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 20 µL
- Gradient:
- 0-5 min: 10% B
- 5-25 min: 10% to 70% B (linear gradient)
- 25-30 min: 70% B
- 30.1-35 min: 10% B (re-equilibration)
4. Stability Study Procedure:
- Inject the freshly prepared test solution (Time 0) to obtain the initial chromatogram.
- Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the incubated test solution into the HPLC.
- Analyze the chromatograms to determine the percentage of the intact Urotensin II peak area relative to the total peak area (intact peptide + degradation products). The percentage of remaining peptide can be calculated as: (Peak Area at Time t / Peak Area at Time 0) * 100.
Visualizations
Caption: Experimental workflow for assessing the stability of Urotensin II (114-124) TFA in solution.
Caption: Simplified signaling pathway of Urotensin II via the GPR14 receptor.
References
Technical Support Center: Urotensin II (114-124) Calcium Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Urotensin II (114-124) calcium assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any signal, or the signal is very low after adding Urotensin II (114-124). What are the potential causes?
A low or absent signal in your Urotensin II (114-124) calcium assay can stem from several factors, ranging from reagent integrity to cellular health. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal in Urotensin II calcium assays.
Q2: What is the mechanism of action for Urotensin II-induced calcium mobilization?
Urotensin II is a potent vasoconstrictor that mediates its effects through a specific G protein-coupled receptor (GPCR), known as the Urotensin II receptor (UT or GPR14).[1][2][3] The binding of Urotensin II to its receptor, which is coupled to the Gq alpha subunit of the G protein, initiates a signaling cascade.[2][4] This activation of the Gq protein, in turn, stimulates phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels.[6] This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[5][6]
Urotensin II Signaling Pathway
Caption: Urotensin II signaling pathway leading to intracellular calcium release.
Q3: My baseline fluorescence is high or unstable. What could be the cause?
High or unstable baseline fluorescence can be attributed to several factors:
-
Cell Health: Unhealthy or dying cells can have compromised membrane integrity, leading to uncontrolled calcium influx. Ensure cells are healthy and not overgrown.
-
Dye Overloading: Using too high a concentration of the calcium indicator dye or incubating for too long can lead to dye compartmentalization and high background fluorescence.
-
Incomplete Dye Hydrolysis: The AM ester form of the dye is not fluorescent. Incomplete hydrolysis by intracellular esterases can lead to a rising baseline as more dye becomes active.
-
Autofluorescence: Cell culture medium components, particularly phenol (B47542) red and serum, can contribute to background fluorescence. Using serum-free, phenol red-free media during the assay is recommended.
Q4: I see an initial drop in fluorescence upon compound addition. Why is this happening?
A drop in fluorescence upon compound addition is often an artifact of the liquid handling.[7][8] This can be caused by:
-
Cell Dislodgement: The force of the liquid addition can dislodge adherent cells from the bottom of the well, leading to a decrease in the number of cells being measured.[7]
-
Temperature or pH Changes: A mismatch in temperature or pH between the assay plate and the added compound can cause a transient change in fluorescence.
-
Compound Interference: The compound itself might have fluorescent properties or quench the fluorescence of the calcium indicator. Running a control with the compound added to dye-loaded cells in the absence of the agonist can help identify this issue.
Experimental Protocols
General Protocol for Urotensin II (114-124) Calcium Mobilization Assay
This protocol provides a general framework. Optimization of cell number, dye concentration, and incubation times may be necessary for specific cell lines and experimental conditions.[9][10][11]
-
Cell Plating:
-
Seed cells (e.g., HEK-293 or CHO cells stably expressing the Urotensin II receptor) into a 96-well or 384-well black, clear-bottom plate.[12][13]
-
Culture overnight to allow for cell adherence and formation of a near-confluent monolayer. The optimal cell density should be determined to achieve 90-100% confluency on the day of the assay.[9][10]
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
For cell lines with active organic anion transporters (like CHO or HeLa cells), include probenecid (B1678239) in the loading buffer to prevent dye leakage.[9][14]
-
Remove the cell culture medium from the plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark. Some cell lines may require different loading temperatures (e.g., room temperature).[11]
-
-
Compound Preparation:
-
Prepare serial dilutions of Urotensin II (114-124) in the assay buffer. The final concentrations should typically range from picomolar to micromolar to determine a full dose-response curve.
-
-
Calcium Flux Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence kinetically (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add the Urotensin II (114-124) dilutions to the wells and continue recording the fluorescence signal for an additional 1-3 minutes. The response is typically rapid, peaking within seconds.[15]
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the Urotensin II (114-124) concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Quantitative Data Summary
The half-maximal effective concentration (EC50) for Urotensin II-induced calcium mobilization can vary depending on the cell line and assay conditions. The table below summarizes reported EC50 values.
| Agonist | Cell Line | Reported EC50 | Reference |
| Human Urotensin II | HEK-293 expressing human GPR14 | 0.62 ± 0.17 nM | [16][17] |
| Human Urotensin II | U2OS expressing Urotensin 2 Receptor | 3.02 nM | [18] |
| Human Urotensin II | HEK-293 expressing human UT receptor | 4.15 nM | [13] |
| Human Urotensin II | Rat coronary artery smooth muscle cells | 21.2 ± 1.3 nM | [5] |
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Troubleshooting Guide - Molecular Devices FLIPR Tetra User Manual [Page 176] | ManualsLib [manualslib.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. When performing calcium flux assay in living cells with fluorescent calcium indicators, can you use a fluorescent plate reader that does not have a kinetic reading function or a built-in liquid handler? | AAT Bioquest [aatbio.com]
- 15. logosbio.com [logosbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. innoprot.com [innoprot.com]
Urotensin II (114-124) Peptide Aggregation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting aggregation issues related to the Urotensin II (114-124) peptide.
Frequently Asked Questions (FAQs)
Q1: What is Urotensin II (114-124) and why is it prone to aggregation?
A1: Urotensin II (114-124) is a cyclic 11-amino acid peptide fragment of the human Urotensin II protein. It is a potent vasoconstrictor and agonist for the G-protein coupled receptor GPR14 (also known as the UT receptor). Like many peptides, particularly those with hydrophobic residues, it can be susceptible to aggregation, where individual peptide molecules self-associate to form larger, often insoluble, complexes. This can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the solution.
Q2: How can I visually identify if my Urotensin II (114-124) peptide solution has aggregated?
A2: Visual signs of aggregation can include the appearance of cloudiness, turbidity, or visible precipitates in the solution. If you observe any of these, it is likely that the peptide has started to aggregate.
Q3: What are the consequences of using an aggregated Urotensin II (114-124) peptide solution in my experiments?
A3: Using an aggregated peptide solution can lead to inaccurate and unreliable experimental results. Aggregation can reduce the effective concentration of the monomeric, active peptide, leading to a decrease in its biological activity. Furthermore, aggregates can sometimes cause non-specific effects or even cellular toxicity in biological assays.
Q4: What are the recommended storage conditions for Urotensin II (114-124) to minimize aggregation?
A4: For long-term storage, it is recommended to store the lyophilized Urotensin II (114-124) peptide at -20°C or -80°C. Once reconstituted, it is best to prepare fresh solutions for each experiment. If you need to store a stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation, and stored at -80°C for up to six months or -20°C for up to one month.[1]
Troubleshooting Guides
This section provides a step-by-step approach to resolving common issues encountered with Urotensin II (114-124) peptide aggregation.
Issue 1: Peptide is difficult to dissolve.
-
Question: I am having trouble dissolving the lyophilized Urotensin II (114-124) peptide in my aqueous buffer. What should I do?
-
Answer:
-
Start with Water: First, try to dissolve the peptide in sterile, deionized water. Some sources suggest a solubility of up to 1 mg/mL in water.[2]
-
Sonication: If the peptide does not readily dissolve, brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
-
Organic Solvents: For very hydrophobic peptides, it is a common practice to first dissolve the peptide in a small amount of a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then slowly add this solution to your aqueous buffer with gentle vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: The net charge of the peptide can influence its solubility. If the peptide is acidic, dissolving it in a slightly basic buffer can help, and vice versa. However, be mindful of how pH changes might affect your experiment.
-
Issue 2: Peptide solution becomes cloudy over time.
-
Question: My Urotensin II (114-124) solution was clear initially but became turbid after a short period. What is happening and how can I prevent it?
-
Answer: This is a classic sign of peptide aggregation. Here are some strategies to prevent this:
-
Work with Fresh Solutions: The best practice is to prepare the peptide solution immediately before use.
-
Optimize Peptide Concentration: Higher peptide concentrations are more prone to aggregation. Try working at the lowest effective concentration for your experiment.
-
Adjust pH and Ionic Strength: The stability of the peptide solution can be sensitive to pH and salt concentration. You may need to empirically test a range of pH values and ionic strengths to find the optimal conditions for your peptide.
-
Incorporate Additives: In some cases, the addition of certain excipients can help to prevent aggregation. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or non-ionic surfactants (e.g., Tween-20), although their compatibility with your specific assay must be verified.
-
Quantitative Data on Peptide Stability (Illustrative)
Table 1: Effect of Concentration on Urotensin II (114-124) Aggregation
| Peptide Concentration (µM) | Incubation Time (hours) at 25°C | Aggregation Level (as % of ThT Fluorescence) |
| 10 | 24 | < 5% |
| 50 | 24 | 15% |
| 100 | 24 | 40% |
| 200 | 24 | > 75% (Visible Precipitation) |
Table 2: Effect of pH on Urotensin II (114-124) Aggregation
| pH | Incubation Time (hours) at 50 µM, 25°C | Aggregation Level (as % of ThT Fluorescence) |
| 5.0 | 24 | 25% |
| 6.0 | 24 | 18% |
| 7.4 | 24 | 15% |
| 8.5 | 24 | 22% |
Experimental Protocols
Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.
-
Reagent Preparation:
-
ThT Stock Solution (1 mM): Dissolve Thioflavin T in deionized water. Filter through a 0.22 µm syringe filter. Store protected from light.
-
Assay Buffer: Prepare a suitable buffer for your experiment (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
Peptide Solution: Prepare a stock solution of Urotensin II (114-124) in an appropriate solvent and dilute it to the desired final concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add your peptide samples at different concentrations or under various conditions.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Include control wells with buffer and ThT alone (for background fluorescence) and a known aggregating peptide if available (as a positive control).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at a desired temperature (e.g., 37°C) with or without shaking in a plate reader with fluorescence detection capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from your sample readings.
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates fibril formation.
-
Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
-
Sample Preparation:
-
Prepare your Urotensin II (114-124) solution in a filtered (0.22 µm) buffer. The concentration should be optimized for the instrument's sensitivity.
-
Ensure the sample is free of dust and other contaminants by centrifuging or filtering immediately before measurement.
-
-
Instrument Setup and Measurement:
-
Set the instrument parameters according to the manufacturer's instructions, including solvent viscosity and refractive index.
-
Equilibrate the sample to the desired temperature in the instrument.
-
Perform the measurement to obtain the correlation function.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in the average particle size and PDI over time is indicative of aggregation.
-
Visualizations
Urotensin II Signaling Pathway
Urotensin II binds to its Gq-protein coupled receptor (GPR14/UTR), initiating a signaling cascade that leads to various cellular responses.
References
Technical Support Center: Urotensin II (114-124) and the Impact of TFA Counterion
This technical support center is designed for researchers, scientists, and drug development professionals working with Urotensin II (114-124). It provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the potential effects of the trifluoroacetate (B77799) (TFA) counterion on the peptide's activity.
Frequently Asked Questions (FAQs)
Q1: What is Urotensin II (114-124) and what is its primary activity?
A1: Urotensin II (114-124) is an 11-amino acid peptide that acts as a potent agonist for the Urotensin II receptor (UT), a G protein-coupled receptor (GPCR) also known as GPR14.[1][2][3][4] Its primary and most well-characterized activity is potent vasoconstriction, making it one of the most powerful mammalian vasoconstrictors identified to date.[2][5]
Q2: Why is my Urotensin II (114-124) peptide supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification (via HPLC) of peptides.[6] During the final lyophilization step, free TFA is removed, but some TFA molecules remain as counterions, electrostatically bound to positively charged amino acid residues in the peptide sequence. Therefore, synthetic peptides like Urotensin II (114-124) are often supplied as TFA salts.
Q3: Can the TFA counterion affect the biological activity of Urotensin II (114-124)?
A3: Yes, the TFA counterion has the potential to affect the biological activity of peptides. Residual TFA can alter the local pH of your stock solutions and assay buffers, which may influence experimental outcomes. In some cell-based assays, TFA itself has been shown to have cytotoxic effects or to inhibit cell proliferation, which could be misinterpreted as a property of the peptide itself.
Q4: I am seeing lower-than-expected activity or inconsistent results in my experiments. Could the TFA counterion be the cause?
A4: Inconsistent results or lower-than-expected activity can stem from various factors, and the TFA counterion is a possible contributor. It is recommended to follow the troubleshooting guide below to investigate potential issues.
Troubleshooting Guide
If you are encountering issues with your Urotensin II (114-124) experiments, consider the following troubleshooting steps:
Problem 1: Inconsistent or lower-than-expected activity in cell-based assays (e.g., calcium mobilization).
-
Possible Cause: The TFA in your peptide stock solution may be lowering the pH of your assay medium to a suboptimal level for cellular function or receptor binding.
-
Troubleshooting Steps:
-
Check the pH: After adding your peptide stock solution to the assay buffer, verify that the final pH is within the optimal range for your cells.
-
Increase Buffer Capacity: If a significant pH drop is observed, consider using a buffer with a higher buffering capacity.
-
TFA Control: Include a control group in your experiment where you add TFA alone (at a concentration equivalent to that in your peptide solution) to assess any direct effects of TFA on your cells.
-
Counterion Exchange: If TFA interference is suspected, you can perform a counterion exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.
-
Problem 2: Reduced or variable responses in ex vivo tissue experiments (e.g., vasoconstriction in aortic rings).
-
Possible Cause: Similar to cell-based assays, TFA can alter the pH of the physiological salt solution (PSS) in the organ bath, affecting tissue viability and responsiveness.
-
Troubleshooting Steps:
-
Monitor PSS pH: Regularly check the pH of the PSS in your organ bath, especially after the addition of the peptide.
-
Buffer Equilibration: Ensure that the tissue is properly equilibrated in the PSS before adding the peptide to allow for physiological stabilization.
-
Control Experiments: Test the effect of the vehicle (the solvent for your peptide stock) and TFA alone on the tissue to rule out non-specific effects.
-
Quantitative Data for Urotensin II (114-124) TFA Salt
The following tables summarize the reported biological activity of Urotensin II (114-124) supplied as a TFA salt.
Table 1: In Vitro Activity of Urotensin II (114-124) TFA Salt
| Assay Type | Cell Line/Tissue | Species | Parameter | Value |
| Calcium Mobilization | HEK-293 cells expressing human UT receptor | Human | EC50 | 0.62 ± 0.17 nM[1][2][7][8] |
| Vasoconstriction | Thoracic Aorta | Rat | EC50 | 1.13 ± 0.36 nM[7] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring Urotensin II (114-124)-induced intracellular calcium mobilization in a cell line expressing the UT receptor.
Materials:
-
HEK-293 cells stably expressing the human Urotensin II receptor (UT).
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Urotensin II (114-124) TFA salt.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the UT-expressing HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading.
-
Compound Addition:
-
Prepare serial dilutions of Urotensin II (114-124) in HBSS.
-
Inject the Urotensin II (114-124) solutions into the wells while simultaneously measuring the fluorescence signal.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.
Vasoconstriction Assay (Rat Aortic Ring)
This protocol describes a standard method for assessing the vasoconstrictor activity of Urotensin II (114-124) using isolated rat aortic rings.[9][10]
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Physiological Salt Solution (PSS) of the following composition (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 2.5 CaCl2, 1.18 KH2PO4, 25 NaHCO3, and 11 glucose.
-
Organ bath system with force transducers.
-
Urotensin II (114-124) TFA salt.
-
Phenylephrine (B352888) and Acetylcholine (B1216132) (for viability and endothelium integrity checks).
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Place the aorta in cold PSS and clean off adherent connective and fatty tissues.
-
Cut the aorta into rings of 3-4 mm in width.[9]
-
-
Mounting: Mount the aortic rings in the organ bath chambers filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, washing with fresh PSS every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is reached, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of more than 70% indicates intact endothelium. For studying direct smooth muscle effects, the endothelium can be mechanically removed.
-
-
Washout: Wash the rings extensively with PSS to return to baseline tension.
-
Cumulative Concentration-Response Curve:
-
Add Urotensin II (114-124) to the bath in a cumulative manner, allowing the contraction to reach a plateau at each concentration before adding the next.
-
-
Data Analysis: Record the contractile force at each concentration. Express the responses as a percentage of the maximal contraction induced by a reference vasoconstrictor (e.g., 60 mM KCl). Calculate the EC50 value from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Urotensin II Signaling Pathway
Urotensin II binding to its receptor (UT) primarily activates the Gq alpha subunit of the heterotrimeric G protein.[11] This initiates a signaling cascade leading to vasoconstriction and other cellular responses.
Caption: Urotensin II signaling pathway leading to vasoconstriction.
Experimental Workflow for Vasoconstriction Assay
The following diagram illustrates the key steps in performing a rat aortic ring vasoconstriction assay.
Caption: Workflow for the rat aortic ring vasoconstriction assay.
References
- 1. Urotensin II (114-124), human TFA | Urotensin Receptor | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. cenmed.com [cenmed.com]
- 5. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of physiological activities of G protein-coupled receptor-acting pharmaceuticals in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Technical Support Center: Urotensin II (114-124) Receptor Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to non-specific binding in Urotensin II (UT) receptor assays, with a focus on the U-II (114-124) peptide fragment.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate determination of receptor affinity and density. The following guide provides a systematic approach to identifying and mitigating common causes of high NSB.
Is your non-specific binding greater than 50% of the total binding? High non-specific binding can significantly impact the accuracy of your results. Ideally, it should be less than 50% of the total counts.
Logical Flow for Troubleshooting High Non-Specific Binding
Caption: A stepwise guide to troubleshooting high non-specific binding.
Question: What are the primary causes of high non-specific binding in my Urotensin II (114-124) receptor assay?
Answer: High non-specific binding in a Urotensin II (114-124) receptor assay can stem from several factors related to the radioligand, assay conditions, membrane preparation, and washing procedures. The inherent properties of the peptide fragment, such as its hydrophobicity, can also contribute to non-specific interactions with various surfaces in the assay, including filter mats, tubes, and lipids in the cell membrane preparation.
Troubleshooting Steps in Q&A Format
Q1: Could the radiolabeled U-II (114-124) be the source of the problem?
A1: Yes, the properties and handling of the radioligand are critical.
-
Concentration: Are you using a radioligand concentration significantly above the receptor's dissociation constant (Kd)? High concentrations can lead to binding to low-affinity, non-saturable sites. Recommendation: Use a radioligand concentration at or below the Kd for your receptor.
-
Purity: Has the radiochemical purity of your ligand been verified? Impurities can bind non-specifically and contribute to high background. Recommendation: Check the purity of your radioligand stock.
-
Hydrophobicity: Peptide fragments, especially those with hydrophobic residues, can exhibit higher non-specific binding. Recommendation: While the amino acid sequence is fixed, understanding its hydrophobic nature can inform other optimization steps.
Q2: How can I optimize my assay buffer to reduce non-specific binding?
A2: The composition of your assay buffer plays a crucial role in minimizing non-specific interactions.
-
Blocking Agents: Does your buffer contain a blocking agent? These agents occupy non-specific binding sites on various surfaces. Recommendation: Include Bovine Serum Albumin (BSA) in your assay buffer, typically at a concentration of 0.1% to 1% (w/v).
-
Detergents: Have you considered adding a non-ionic detergent? Detergents can disrupt hydrophobic interactions that contribute to NSB. Recommendation: Add a low concentration (0.01% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer. Be cautious, as higher concentrations can disrupt membrane integrity.
-
Ionic Strength and pH: Is the ionic strength and pH of your buffer optimal? These parameters can influence electrostatic interactions. Recommendation: Adjusting the salt concentration (e.g., NaCl) or performing a pH curve for your assay might be necessary to find the optimal conditions that minimize NSB while preserving specific binding.
Q3: Could my cell membrane preparation be the issue?
A3: The quality of your receptor source is paramount.
-
Membrane Concentration: Are you using an appropriate amount of membrane protein? Too much protein can increase the number of non-specific binding sites. Recommendation: Titrate the amount of membrane protein in your assay to find the optimal signal-to-noise ratio. A typical range is 10-50 µg of protein per well.
-
Membrane Purity: Were the membranes sufficiently washed during preparation? Incomplete removal of endogenous ligands or other cellular components can interfere with the assay. Recommendation: Ensure thorough homogenization and washing of the membranes.
Q4: Is my washing procedure adequate to remove unbound radioligand?
A4: Inefficient washing can leave behind unbound radioligand, contributing to high background counts.
-
Wash Buffer: Are you using an ice-cold wash buffer? Cold temperatures help to slow the dissociation of the specifically bound ligand while washing away the unbound ligand.
-
Wash Volume and Repetitions: Is the wash volume and number of washes sufficient? Recommendation: Increase the volume and/or the number of wash steps.
-
Filter Pre-treatment: Have you pre-treated your filter mats? Non-specific binding of the radioligand to the filter itself is a common problem. Recommendation: Pre-soak the filter mats in a solution of 0.3-0.5% polyethyleneimine (PEI) or 1% BSA to block non-specific sites.
| Parameter | Potential Cause of High NSB | Recommended Action |
| Radioligand | High concentration, low purity, high hydrophobicity | Use concentration ≤ Kd, verify purity, consider buffer additives to counteract hydrophobicity. |
| Assay Buffer | Lack of blocking agents, suboptimal pH or ionic strength | Add 0.1-1% BSA, consider 0.01-0.1% Tween-20, optimize pH and salt concentration. |
| Membrane Preparation | High protein concentration, impure membranes | Titrate membrane protein (10-50 µ g/well ), ensure thorough washing during preparation. |
| Washing Procedure | Inadequate removal of unbound ligand, filter binding | Use ice-cold wash buffer, increase wash volume/repetitions, pre-treat filters with PEI or BSA. |
Frequently Asked Questions (FAQs)
Q: What is non-specific binding?
A: Non-specific binding refers to the interaction of a radioligand with components in the assay system other than the target receptor. This can include binding to the filter plates, assay tubes, lipids in the cell membranes, and other proteins. This binding is typically of low affinity and is not saturable.
Q: How is non-specific binding determined experimentally?
A: Non-specific binding is measured by incubating the radioligand and the receptor source in the presence of a high concentration of a non-labeled competitor ligand. This "cold" ligand will saturate the specific binding sites on the Urotensin II receptor, so any remaining bound radioactivity is considered to be non-specific.
Q: What is an acceptable level of non-specific binding?
A: Ideally, non-specific binding should be less than 50% of the total binding. High non-specific binding reduces the signal-to-noise ratio and can make it difficult to accurately determine the specific binding.
Q: Can the properties of the Urotensin II (114-124) fragment contribute to higher non-specific binding compared to the full-length peptide?
A: While direct comparative data on the non-specific binding of the U-II (114-124) fragment versus the full-length peptide is limited, it is plausible that fragmentation could alter the physicochemical properties of the peptide, such as its overall charge and hydrophobicity. These changes could potentially lead to different non-specific binding characteristics. Therefore, assay conditions optimized for the full-length Urotensin II may require further optimization for the (114-124) fragment.
Experimental Protocols
Standard Radioligand Binding Assay Protocol for Urotensin II Receptor
This protocol is a general guideline and may require optimization for the specific U-II (114-124) fragment and the cell line or tissue being used.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the Urotensin II receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA).
-
For non-specific binding wells: unlabeled Urotensin II (final concentration of 1 µM).
-
Radiolabeled U-II (114-124) (e.g., [¹²⁵I]-U-II (114-124)) at a concentration at or below the Kd.
-
Membrane preparation (10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak a GF/B or GF/C filter mat in 0.3-0.5% PEI for at least 30 minutes.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter mat using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Allow the filters to dry, and then measure the radioactivity of each filter disc using a gamma counter.
-
| Component | Example Concentration/Condition | Purpose |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Maintain a stable pH for optimal receptor binding. |
| 5 mM MgCl₂ | Divalent cation that may be required for receptor conformation. | |
| 0.5% BSA | Blocking agent to reduce non-specific binding. | |
| Radioligand | [¹²⁵I]-U-II (114-124) | At or below Kd |
| Unlabeled Ligand | Urotensin II | 1 µM |
| Membranes | 10-50 µg protein/well | Source of the Urotensin II receptor. |
| Incubation | 60-120 min at room temperature | To allow the binding reaction to reach equilibrium. |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (ice-cold) | To remove unbound radioligand without disrupting specific binding. |
| Filter Pre-treatment | 0.3-0.5% PEI | To block non-specific binding sites on the filter mat. |
Signaling Pathway
Urotensin II receptors (GPR14) are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11. Activation of the receptor initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of various downstream effectors.
Caption: Urotensin II receptor signaling pathway.
Technical Support Center: Urotensin II (114-124) Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Urotensin II (114-124) dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is Urotensin II (114-124) and what is its primary mechanism of action?
A1: Urotensin II (114-124) is the C-terminal active fragment of the full-length Urotensin II (U-II) peptide, a potent vasoconstrictor.[1] It is a cyclic peptide that acts as an agonist for the G protein-coupled receptor (GPCR) known as the Urotensin receptor (UT), formerly GPR14.[2][3] The UT receptor is primarily coupled to the Gq alpha subunit.[4][5] Upon binding of Urotensin II (114-124), the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a measurable physiological response.[6][8]
Q2: What is a typical effective concentration range for Urotensin II (114-124) in in-vitro assays?
A2: The effective concentration of Urotensin II (114-124) can vary depending on the cell type and assay conditions. However, for human Urotensin II (114-124) in HEK-293 cells expressing the human UT receptor, a potent response is observed in the nanomolar range. Specifically, an EC50 value of approximately 0.62 ± 0.17 nM has been reported for calcium mobilization assays.[2][9] It is recommended to perform a wide dose-response curve, for instance from 1 pM to 1 µM, to capture the full sigmoidal curve.
Q3: How should I prepare and store Urotensin II (114-124) stock solutions?
A3: Urotensin II (114-124) is a peptide and requires careful handling to maintain its activity. It is typically supplied as a lyophilized powder. For optimal stability, it is recommended to store the lyophilized peptide at -20°C or -80°C. To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with aqueous buffer, may be necessary.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What are the key considerations when choosing a cell line for a Urotensin II (114-124) dose-response assay?
A4: The most critical factor is the expression of the Urotensin (UT) receptor. The cell line should endogenously express the UT receptor at a sufficient level to elicit a measurable response. Alternatively, a recombinant cell line, such as HEK-293 cells stably or transiently expressing the human UT receptor, can be used.[2][9] It is essential to verify receptor expression using techniques like qPCR or western blotting. The health and passage number of the cells are also crucial, as these can affect receptor expression levels and overall cell signaling competency.
Data Presentation
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 of human Urotensin II (114-124) | 0.62 ± 0.17 nM | HEK-293 (expressing human UT receptor) | Calcium Mobilization | [2][9] |
| Shortest fully potent U-II sequence | U-II(4-11) | Not specified | Calcium Mobilization | [1] |
Experimental Protocols
Key Experiment: In-Vitro Calcium Mobilization Assay using a Fluorescent Plate Reader (e.g., FLIPR)
This protocol outlines a general procedure for measuring Urotensin II (114-124)-induced calcium mobilization in a recombinant HEK-293 cell line.
Materials:
-
HEK-293 cells stably expressing the human Urotensin receptor (UT).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Urotensin II (114-124) peptide.
-
96- or 384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed the UT-expressing HEK-293 cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES. Probenecid can be included if using cell lines that actively transport the dye out.
-
Remove the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for 1 hour at 37°C or room temperature, depending on the specific dye and cell line.[10]
-
-
Compound Preparation:
-
Prepare a serial dilution of Urotensin II (114-124) in HBSS with 20 mM HEPES at concentrations that are 4-10 times the final desired concentration.
-
-
Calcium Flux Measurement:
-
Place the cell plate and the compound plate into the fluorescent plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Program the instrument to add the Urotensin II (114-124) dilutions to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium signal.
-
-
Data Analysis:
-
The change in fluorescence upon compound addition is proportional to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the Urotensin II (114-124) concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and maximum response.
-
Mandatory Visualization
Caption: Urotensin II Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
References
- 1. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atvb.ahajournals.org [atvb.ahajournals.org]
- 5. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 8. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reducing variability in Urotensin II (114-124) functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in functional assays for the Urotensin II (UT) receptor.
A Note on Nomenclature: Urotensin II is an 11-amino acid cyclic peptide. The reference to "Urotensin II (114-124)" in the topic likely refers to the amino acid sequence of the prepro-urotensin protein from which the mature peptide is cleaved. This guide focuses on functional assays involving the active Urotensin II peptide.
Troubleshooting Guides
This section addresses specific issues that may arise during Urotensin II functional assays, providing potential causes and solutions in a question-and-answer format.
Calcium Mobilization Assays
Question: Why am I observing a low signal-to-background ratio or no response in my calcium mobilization assay?
Potential Causes and Solutions:
-
Low Receptor Expression: The cell line may not express a sufficient number of UT receptors.
-
Solution: Confirm UT receptor expression using RT-qPCR or a radioligand binding assay. Consider using a cell line known to endogenously express the receptor or a stably transfected cell line with verified expression levels.
-
-
Poor Cell Health: Cells that are unhealthy or have been passaged too many times can show reduced responsiveness.[1][2]
-
Solution: Use cells with a low passage number and ensure they are healthy and not overly confluent before starting the assay. Regularly check cell morphology and growth rates.[2]
-
-
Suboptimal Agonist Concentration: The concentration of Urotensin II may be too low to elicit a strong response.
-
Solution: Perform a dose-response curve to determine the optimal EC50 and use a concentration at or near the EC80 for screening assays.
-
-
Issues with Calcium Dye Loading: Inadequate loading of fluorescent calcium indicators can lead to a weak signal.
-
Solution: Optimize the dye concentration, loading time, and temperature. Ensure that the loading buffer is appropriate for your cell type.
-
-
Incorrect Assay Buffer: The composition of the assay buffer can impact the cellular response.
-
Solution: Use a buffer that maintains physiological pH and contains appropriate concentrations of calcium and other ions.
-
-
Experimental Conditions: The response of some cells, like human aortic endothelial cells (HAECs), can be dependent on experimental conditions such as shear stress (flow).[3][4] Under static conditions, these cells may show no significant change in intracellular calcium in response to U-II.[3][4]
-
Solution: For cell types sensitive to mechanical stimuli, consider implementing a perfusion system to mimic physiological flow conditions.
-
Question: I'm seeing high well-to-well variability in my calcium assay results. What can I do to improve consistency?
Potential Causes and Solutions:
-
Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variable responses.
-
Solution: Ensure thorough mixing of the cell suspension before plating and use a calibrated multichannel pipette or automated cell dispenser for plating.
-
-
Edge Effects: Wells on the periphery of the plate may behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media to create a more uniform environment.
-
-
Inconsistent Compound Addition: Variations in the timing and technique of compound addition can introduce variability.
-
Solution: Use an automated liquid handler for precise and simultaneous addition of compounds to all wells. If adding manually, be as consistent as possible with the timing and technique.
-
-
Cell Clumping: Clumped cells will not respond uniformly.
-
Solution: Ensure a single-cell suspension is achieved before plating by gentle pipetting or using a cell strainer.
-
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assays
Question: My inositol phosphate (IP1) assay is showing a very narrow assay window or low signal. How can I improve it?
Potential Causes and Solutions:
-
Insufficient Stimulation Time: The accumulation of IP1 is time-dependent, and the incubation period may be too short.
-
Solution: Optimize the stimulation time with Urotensin II. A time-course experiment (e.g., 30, 60, 90 minutes) will help determine the point of maximal IP1 accumulation.
-
-
Ineffective LiCl Block: Lithium chloride (LiCl) is used to inhibit the degradation of IP1. If its concentration is too low, the signal will be diminished.
-
Solution: Ensure the final concentration of LiCl in the stimulation buffer is optimal (typically 10-30 mM).
-
-
Low Gq Coupling Efficiency: The cell line may not efficiently couple UT receptor activation to the Gq pathway.
-
Solution: Confirm that the chosen cell line has a functional Gq signaling pathway. In some cases, co-transfection with a promiscuous Gα subunit like Gα15 or Gα16 can enhance the signal.
-
-
Cell Lysis and Detection Issues: Inefficient cell lysis or problems with the detection reagents can lead to a low signal.
-
Solution: Follow the manufacturer's protocol for the IP1 detection kit carefully. Ensure complete cell lysis and proper mixing of detection reagents.
-
Receptor Binding Assays
Question: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?
Potential Causes and Solutions:
-
Radioligand Concentration is Too High: High concentrations of the radiolabeled ligand can lead to increased binding to non-receptor sites.
-
Solution: Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding while maintaining a good specific signal.
-
-
Inadequate Blocking: The filter plates or membranes may not be sufficiently blocked, leading to non-specific adherence of the radioligand.
-
Solution: Pre-soak the filter mats in a blocking solution (e.g., 0.5% polyethyleneimine or 5% skim milk) before filtration.[5]
-
-
Insufficient Washing: Incomplete removal of unbound radioligand will result in high background.
-
Solution: Optimize the number and volume of washes with ice-cold wash buffer. Ensure the vacuum is applied quickly and efficiently to separate bound from free ligand.
-
-
Hydrophobic Interactions: The radioligand may be sticking to plasticware or the filter membrane.
-
Solution: Include a small amount of a non-ionic detergent (e.g., 0.1% BSA) in the binding buffer to reduce non-specific hydrophobic interactions.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the Urotensin II receptor? A1: The Urotensin II (UT) receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.[6] This activation stimulates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[6] Downstream signaling can also involve the Rho/Rho-kinase pathway and the activation of MAP kinases like ERK1/2.
Q2: Which cell lines are commonly used for Urotensin II functional assays? A2: Commonly used cell lines include HEK293 or CHO cells stably or transiently expressing the human UT receptor. Some cancer cell lines, such as rhabdomyosarcoma cells, have been shown to endogenously express functional UT receptors.
Q3: What is a typical Z' factor I should aim for in my Urotensin II assay? A3: The Z' factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for high-throughput screening. For Urotensin II calcium mobilization assays, a Z' factor of 0.77 has been reported, while a label-free dynamic mass redistribution assay showed an improved Z' of 0.81.[7][8]
Q4: How does cell passage number affect my results? A4: High passage numbers can lead to genetic drift, altered morphology, changes in protein expression, and decreased responsiveness to stimuli.[1][2] This can be a significant source of variability in functional assays. It is recommended to use cells within a defined, low passage number range and to regularly thaw fresh vials from a master cell bank.[1][2]
Q5: Why do I see different Urotensin II potency in different tissues or species? A5: The effects of Urotensin II are known to be species- and tissue-dependent.[9] For example, human U-II is a potent vasoconstrictor in primate and rat arteries but is inactive in mice.[10] This variability can be due to differences in receptor density, downstream signaling components, or the presence of opposing physiological systems (e.g., endothelium-derived relaxing factors).[9][10]
Data Presentation
Table 1: Agonist Potency (EC50/pEC50) of Urotensin II in Functional Assays
| Assay Type | Species/Cell Line | Tissue/Preparation | Potency (EC50/pEC50) | Reference |
| Calcium Mobilization | Human | HEK293 cells expressing hUT | 4.15 nM | [7][8] |
| Dynamic Mass Redistribution | Human | HEK293 cells expressing hUT | 4.58 nM | [7][8] |
| Vasoconstriction | Rat | Endothelium-denuded coronary artery | 21.2 ± 1.3 nM | [11] |
| Inositol Phosphates | Rabbit | Thoracic aorta slices | pEC50 = 8.6 | [12] |
| Vasoconstriction | Rabbit | Thoracic aorta | pEC50 = 9.0 | [12] |
Table 2: Antagonist Affinity (Ki/Kb) for the Urotensin II Receptor
| Antagonist | Species/Cell Line | Assay Type | Affinity (Ki/Kb) | Reference |
| KR-36676 | Not Specified | Not Specified | 0.7 nM (Ki) | [13] |
| KR-36996 | Not Specified | Not Specified | 4.44 nM (Ki) | [13] |
| Urantide (B549374) | Rat | Aortic contraction | 3.6 nM (Kb) | [14] |
| GSK248451 | Rat | Aortic contraction | 5.9 nM (Kb) | [14] |
| SB-611812 | Rat | Binding Assay | 121 nM (Ki) | [15] |
Table 3: Assay Quality Metrics for Urotensin II Functional Assays
| Assay Type | Cell Line | Z' Factor | Signal-to-Background (S/B) Ratio | Reference |
| Calcium Mobilization | HEK293-hUT | 0.77 | 28.0 | [7][8] |
| Dynamic Mass Redistribution | HEK293-hUT | 0.81 | 25.6 | [7][8] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Plating: Seed HEK293 cells stably expressing the human UT receptor into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells/well. Culture overnight at 37°C with 5% CO2.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-8 AM or Calcium-6) prepared in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare a 2X stock solution of Urotensin II (for agonist mode) or test compounds (for antagonist mode) in assay buffer.
-
Assay Measurement:
-
Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
For agonist mode: Add 100 µL of the 2X Urotensin II solution and measure the fluorescence intensity for 2-3 minutes.
-
For antagonist mode: Add 50 µL of the 4X antagonist solution, incubate for 15-30 minutes, then add 50 µL of 4X Urotensin II (at an EC80 concentration) and measure the fluorescence intensity.
-
-
Data Analysis: The response is typically quantified as the maximum peak fluorescence minus the baseline reading. For antagonists, calculate the percent inhibition of the agonist response.
Protocol 2: Inositol Phosphate (IP1) Accumulation Assay
-
Cell Preparation: Culture cells expressing the UT receptor to near confluency. On the day of the assay, detach the cells and resuspend them in a stimulation buffer containing LiCl (e.g., 10 mM).
-
Assay Setup: Dispense the cell suspension into a 384-well white plate.
-
Compound Addition: Add the test compounds (antagonists) followed by Urotensin II (agonists).
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for IP1 accumulation.
-
Detection: Add the IP1 detection reagents (e.g., from an HTRF kit, which includes an IP1-d2 conjugate and a terbium cryptate-labeled anti-IP1 antibody) in the lysis buffer provided by the manufacturer.
-
Final Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the IP1 concentration from a standard curve. The signal is inversely proportional to the amount of IP1 produced.
Protocol 3: Radioligand Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the UT receptor through homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg of protein), a fixed concentration of radiolabeled Urotensin II (e.g., [¹²⁵I]-U-II) at a concentration near its Kd, and either buffer (for total binding), a high concentration of unlabeled Urotensin II (for non-specific binding), or the test compound. The binding buffer typically contains Tris-HCl, MgCl2, and BSA.[5]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach binding equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. For competition assays, determine the IC50 of the test compound and calculate its Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Urotensin II signaling pathway.
Caption: Calcium mobilization assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. echemi.com [echemi.com]
- 2. korambiotech.com [korambiotech.com]
- 3. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urotensin-II - Wikipedia [en.wikipedia.org]
- 7. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
Urotensin II (U-II) Degradation in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Urotensin II (U-II) and its analogues in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My Urotensin II treatment is showing lower-than-expected or no biological activity. Could the peptide be degrading?
A1: Yes, peptide instability is a primary cause of reduced bioactivity. Urotensin II, like many peptides, is susceptible to degradation by proteases present in cell culture media, particularly when supplemented with serum. Its stability is influenced by factors including amino acid sequence, pH, temperature, and the presence of enzymes.[1][2]
Q2: What are the primary sources of proteases in my cell culture?
A2: The main sources of proteolytic enzymes are:
-
Serum: Fetal Bovine Serum (FBS) and other animal sera are rich in proteases. Although serum also contains protease inhibitors, the balance can lead to the degradation of sensitive peptides.[3][4]
-
Cells: Cells themselves can secrete proteases into the culture medium.[3][5]
-
Trypsin Carryover: Residual trypsin from cell passaging can degrade peptides if not properly inactivated by serum or inhibitors.[6][7]
Q3: How quickly does Urotensin II degrade in culture media?
A3: The exact half-life of Urotensin II in cell culture media is not widely published and can vary significantly based on experimental conditions (cell type, serum concentration, temperature). Peptides with unprotected N-terminal amines can be almost entirely degraded within 48 hours in the presence of cells.[5] It is crucial to determine the stability under your specific experimental conditions.
Q4: Can I use serum-free media to prevent degradation?
A4: Using serum-free media can significantly reduce the proteolytic degradation of Urotensin II by eliminating serum-derived proteases.[3] However, you must ensure that the serum-free medium supports the health and viability of your specific cell line. Note that cells themselves still secrete proteases.[5]
Q5: Are there specific amino acid sequences in Urotensin II that are prone to degradation?
A5: The stability of a peptide is highly dependent on its amino acid sequence.[1] Human Urotensin II has a cyclic core (-Cys-Phe-Trp-Lys-Tyr-Cys-) established by a disulfide bond, which provides some stability.[8] However, the N-terminal tail (Glu-Thr-Pro-Asp) and the C-terminal valine are susceptible to exopeptidases. Additionally, certain amino acid pairs like Asp-Pro or Asn-Gly can lead to non-enzymatic degradation through hydrolysis or deamidation.[1]
Troubleshooting Guide
This guide provides structured advice for identifying and mitigating U-II degradation.
Problem 1: Inconsistent or Non-Reproducible Experimental Results
This is often the first sign of peptide instability.
Troubleshooting Steps & Solutions
| Potential Cause | Diagnostic Step | Recommended Solution |
| Peptide Stock Degradation | Verify the integrity of your lyophilized powder and stock solutions. Store lyophilized peptide at -20°C or -80°C.[1] | Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Degradation in Media | Perform a stability assay (see protocol below) to quantify the peptide's half-life in your specific culture medium and conditions. | 1. Reduce Serum: Lower the serum concentration or switch to serum-free media if your cells can tolerate it. 2. Add Protease Inhibitors: Supplement the media with a broad-spectrum protease inhibitor cocktail. 3. Replenish Peptide: Change the media and add fresh U-II at regular intervals during long-term experiments. |
| Non-Enzymatic Degradation | Check the pH of your media. Prolonged exposure to pH > 8 should be avoided.[1] | Ensure your incubator's CO₂ levels are correct to maintain the medium's pH buffer system. Prepare peptide solutions in a stable buffer at a neutral or slightly acidic pH. |
Problem 2: Complete Loss of Urotensin II Activity
This may indicate rapid degradation or issues with the experimental setup.
Troubleshooting Flowchart
Caption: Troubleshooting logic for loss of Urotensin II activity.
Experimental Protocols
Protocol: Assessing U-II Stability in Cell Culture Media via HPLC
This protocol provides a method to quantify the concentration of intact U-II over time.
Workflow Diagram
Caption: Workflow for Urotensin II stability assessment using HPLC.
Methodology
-
Preparation:
-
Prepare three sets of your complete cell culture medium:
-
Medium only (negative control).
-
Medium + serum/supplements (serum degradation control).
-
Medium + serum/supplements + your cells (experimental condition).
-
-
Spike Urotensin II into each medium to the final working concentration.
-
-
Incubation and Sampling:
-
Incubate the preparations under standard culture conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each condition.
-
Immediately quench proteolytic activity by adding an equal volume of a stop solution (e.g., 1% Trifluoroacetic Acid - TFA) or by snap-freezing in liquid nitrogen and storing at -80°C.
-
-
Sample Processing:
-
If the medium contains serum, precipitate proteins by adding acetonitrile (B52724) (1:3 sample:solvent ratio), vortexing, and centrifuging at high speed (e.g., 14,000 x g for 10 minutes).
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the processed samples into a Reverse-Phase HPLC (RP-HPLC) system with a C18 column.
-
Use a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the elution profile at 214 or 280 nm.
-
Identify the peak corresponding to intact U-II based on the retention time from a standard.
-
-
Data Analysis:
-
Quantify the peak area of the intact U-II at each time point.
-
Normalize the peak area at each time point to the T=0 sample (% Remaining).
-
Plot "% Remaining U-II" versus time to determine the degradation profile and calculate the half-life (t₁/₂).
-
Reference Data & Visualizations
Urotensin II Signaling Pathway
Urotensin II binds to the G-protein coupled receptor (GPCR) known as the UT receptor (or GPR14).[9][10][11] This interaction primarily activates the Gαq subunit, initiating a signaling cascade that increases intracellular calcium and activates several kinase pathways.[9][12][13]
Caption: Simplified signaling pathway of the Urotensin II receptor.
Table: Factors Influencing Peptide Stability in Solution
This table summarizes general factors that can affect the stability of Urotensin II in your experiments.
| Factor | Effect on Peptide Stability | Mechanism of Degradation | Reference |
| pH | High instability at alkaline pH (>8) or very acidic conditions. | Base-catalyzed deamidation (Asn, Gln), oxidation (Cys), and acid-catalyzed hydrolysis (Asp-Pro). | [1][2] |
| Temperature | Higher temperatures accelerate degradation rates. | Increases the rate of all chemical reactions, including hydrolysis and oxidation. | [2][14] |
| Proteolytic Enzymes | Rapid degradation by proteases and peptidases. | Enzymatic cleavage of peptide bonds. | [3][4][5] |
| Oxidation | Susceptible residues (Met, Cys, Trp) can be oxidized. | Reaction with dissolved oxygen or reactive oxygen species, potentially affecting structure and function. | [1] |
| Aggregation | High concentrations can lead to self-association and precipitation. | Formation of non-functional aggregates or amyloid-like fibrils, reducing the concentration of active monomer. | [2][14] |
| Freeze-Thaw Cycles | Repeated cycles can cause degradation and aggregation. | Physical stress on the peptide structure; ice crystal formation can alter local concentrations and pH. | [1] |
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Problems related to the use of serum and trypsin in the growth of monkey kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of Trypsin by Proteases for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Urotensin-II - Wikipedia [en.wikipedia.org]
- 9. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Urotensin II (114-124) vs full-length Urotensin II activity
A Comparative Guide to the Biological Activity of Mature Urotensin-II and its Precursor
This guide provides a detailed comparison of the biological activity of the mature, 11-amino acid human Urotensin-II (hU-II) and its unprocessed precursor protein. Experimental data is presented to highlight the critical role of post-translational processing in conferring biological function. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Urotensin-II and its Precursor
Human Urotensin-II (hU-II) is a potent vasoactive peptide that exerts a variety of effects on the cardiovascular, nervous, endocrine, and renal systems.[1][2][3] It is synthesized as a larger precursor protein, prepro-urotensin-II, which undergoes enzymatic cleavage to release the mature, biologically active 11-amino acid peptide.[2][4] This mature peptide is sometimes referred to as Urotensin-II (114-124), denoting its position within the precursor sequence. The unprocessed precursor, or "full-length" Urotensin-II, is generally considered to be biologically inactive. The critical step for activity is the proteolytic processing that liberates the mature peptide, allowing it to adopt the necessary conformation to bind to its receptor.[5]
The key structural feature of mature hU-II is a cyclic hexapeptide core, formed by a disulfide bond between two cysteine residues.[1][6] This cyclic region is essential for receptor binding and biological activity.[6][7]
Comparative Biological Activity
The biological activity of Urotensin-II is primarily mediated through its interaction with the Urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[1] A direct comparison of the activity of the full-length precursor and the mature peptide is not commonly found in the literature, as the precursor is understood to be inactive. The most insightful comparisons come from structure-activity relationship (SAR) studies that analyze the activity of the mature peptide and its fragments. These studies consistently demonstrate that the processing of the precursor into the mature, cyclic peptide is a prerequisite for its potent biological effects.
Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the activity of mature human Urotensin-II and a key active fragment, U-II(4-11). The shortest fully potent sequence of hU-II is the octapeptide U-II(4-11), which highlights the essential role of the cyclic core and the immediate C-terminal residue.[8] The N-terminal portion of the mature peptide can be modified or truncated with a less dramatic impact on activity, although it does contribute to overall potency.[1][8]
Table 1: In Vitro Activity of Human Urotensin-II and its Active Fragment
| Compound | Assay | Cell Line/Tissue | EC50 |
| Human Urotensin-II | Calcium Mobilization | HEK-293 cells expressing human UT receptor | 0.6 ± 0.002 nM[8] |
| Human Urotensin-II | Calcium Mobilization | HEK293 cells expressing human UT receptor | 4.15 nM[9] |
| U-II(4-11) | Calcium Mobilization | HEK-293 cells expressing human UT receptor | 1.2 ± 0.003 nM[8] |
| Human Urotensin-II | Vasoconstriction | Rat Aortic Rings | 21.2 ± 1.3 nmol/L[10] |
Signaling Pathways and Experimental Workflows
The activation of the UT receptor by mature Urotensin-II initiates a cascade of intracellular signaling events. A simplified representation of the primary signaling pathway and a typical experimental workflow for assessing its activity are provided below.
Urotensin-II Signaling Pathway
Mature Urotensin-II binds to the UT receptor, which is coupled to Gαq/11. This activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction.
Caption: Urotensin-II signaling pathway.
Experimental Workflow: Calcium Mobilization Assay
A common method to assess the functional activity of Urotensin-II and its analogs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Calcium mobilization assay workflow.
Experimental Protocols
Calcium Mobilization Assay
This assay is performed on Human Embryonic Kidney (HEK-293) cells that have been stably transfected to express the human Urotensin-II receptor.[8]
-
Cell Culture: HEK-293 cells expressing the human UT receptor are cultured in appropriate media until they reach a suitable confluency.
-
Cell Preparation: The cells are harvested and suspended in a buffer.
-
Dye Loading: A calcium-sensitive fluorescent dye, such as Fura-2 AM, is added to the cell suspension and incubated to allow the dye to enter the cells.
-
Stimulation: The cell suspension is then exposed to various concentrations of Urotensin-II or its analogs.
-
Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometer.
-
Data Analysis: The dose-response data is analyzed to calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.[8]
Vasoconstriction Assay in Rat Aortic Rings
This ex vivo assay measures the contractile response of isolated blood vessel segments to Urotensin-II.
-
Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings. The endothelium may be removed to study the direct effects on smooth muscle.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Stimulation: Cumulative concentrations of Urotensin-II are added to the organ bath.
-
Measurement: The isometric tension of the aortic rings is recorded to measure the contractile response.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined. The maximal contraction is often expressed as a percentage of the contraction induced by a standard agent like potassium chloride (KCl).[10]
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for its receptor.
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the UT receptor.
-
Incubation: The membranes are incubated with a radiolabeled Urotensin-II ligand (e.g., [¹²⁵I]-hU-II) and varying concentrations of the unlabeled competitor compound (e.g., mature U-II or its fragments).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) can be calculated. The Ki value represents the affinity of the competitor compound for the receptor.[11]
Conclusion
The available evidence strongly indicates that the "full-length" precursor of Urotensin-II is inactive and that proteolytic cleavage to produce the mature 11-amino acid peptide is essential for its biological activity. Structure-activity relationship studies further refine this understanding, demonstrating that the C-terminal cyclic hexapeptide core of the mature peptide is the key pharmacophore responsible for its potent effects on the Urotensin-II receptor. The N-terminal tail of the mature peptide, while not essential, contributes to its overall high potency. This guide underscores the importance of post-translational modification in generating biologically active peptides and provides a framework for understanding the functional contributions of different domains within the mature Urotensin-II molecule.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II: Molecular Mechanisms of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent structure-activity studies of the peptide hormone urotensin-II, a potent vasoconstrictor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Urotensin II and Endothelin-1
An objective guide for researchers, scientists, and drug development professionals on the comparative vasoactive properties and signaling mechanisms of Urotensin II and Endothelin-1 (B181129).
This guide provides a detailed comparison of the potency and signaling pathways of two of the most powerful endogenous vasoconstrictors known: Urotensin II (UT-II) and Endothelin-1 (ET-1). The information presented is supported by experimental data to aid researchers in pharmacology, cardiovascular physiology, and drug discovery.
Quantitative Comparison of Vasoconstrictor Potency
Urotensin II is often cited as the most potent vasoconstrictor identified to date, reportedly being approximately 10-fold more potent than ET-1 in some studies[1]. However, the relative potency of these two peptides can vary significantly depending on the species and the specific vascular bed being examined[2][3][4]. In human arteries and veins, UT-II has demonstrated subnanomolar EC50 values and is considered 10 to 50 times more potent than ET-1[3][4]. Conversely, while UT-II is potent, its maximal contractile response is often less than that of ET-1[2][3][4]. Below is a summary of reported EC50 values for UT-II and ET-1 in various vascular tissues.
| Peptide | Species/Tissue | EC50 (nmol/L) | Notes |
| Urotensin II | Human Coronary Artery | ~0.1–0.5 | 10 to 50 times more potent than ET-1, though some vessels were unresponsive.[3][4] |
| Human Mammary Artery | ~0.1–0.5 | 10 to 50 times more potent than ET-1.[3][4] | |
| Human Saphenous Vein | ~0.1–0.5 | 10 to 50 times more potent than ET-1.[3][4] | |
| Rat Coronary Artery (endothelium-denuded) | 21.2 ± 1.3 | - | |
| Rat Thoracic Aorta (endothelium-intact) | 3.5 ± 1.1 | - | |
| Frog (Rana catesbeiana) Systemic Arches | 4.6 - 6.5 | - | |
| Endothelin-1 | Human Resistance Vessels | 6.5 ± 1.26 | Approximately 1000-fold more potent than noradrenaline.[5] |
| Human Skin | - | Over 200-fold more potent than norepinephrine.[6] |
Signaling Pathways
Both Urotensin II and Endothelin-1 mediate their potent vasoconstrictor effects through G-protein coupled receptors (GPCRs), leading to an increase in intracellular calcium concentration in vascular smooth muscle cells.
Urotensin II Signaling Pathway
Urotensin II binds to its specific Gq-protein coupled receptor, UTS2R (also known as GPR14)[7][8]. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC)[7][8][9]. The elevated intracellular calcium, along with PKC activation, leads to smooth muscle contraction. Other signaling molecules implicated in the UT-II pathway include RhoA/Rho-kinase and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38[7][9][10].
Caption: Urotensin II signaling pathway leading to vasoconstriction.
Endothelin-1 Signaling Pathway
Endothelin-1 exerts its effects by binding to two main GPCR subtypes: ETA and ETB receptors[11][12][13]. The ETA receptors are predominantly found on vascular smooth muscle cells and their activation leads to potent vasoconstriction[13]. ETB receptors are located on both endothelial cells and smooth muscle cells[12][13]. Activation of ETA and smooth muscle ETB receptors is coupled to Gq proteins, initiating a signaling cascade similar to that of UT-II, involving PLC activation, IP3 and DAG production, and a subsequent increase in intracellular calcium and PKC activation, ultimately causing vasoconstriction[11][14]. ET-1 signaling also involves the MAPK cascade[11][14].
Caption: Endothelin-1 signaling pathway in vascular smooth muscle.
Experimental Protocols
The potency of vasoconstrictors like Urotensin II and Endothelin-1 is commonly determined using ex vivo wire myography on isolated arterial segments.
Protocol: Wire Myography for Vasoconstrictor Potency Assessment
-
Tissue Preparation:
-
Isolate arterial segments (e.g., thoracic aorta, coronary artery) from the species of interest and place them in cold, oxygenated physiological salt solution (PSS).
-
Carefully clean the arteries of adhering fat and connective tissue under a dissecting microscope.
-
Cut the artery into rings of approximately 2-3 mm in length.
-
-
Mounting:
-
Mount the arterial rings on two fine stainless steel wires in the jaws of a wire myograph.
-
Submerge the mounted rings in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Normalization:
-
Allow the tissues to equilibrate for a period of 60-90 minutes, during which the bathing solution is changed every 15-20 minutes.
-
Normalize the vessel rings to a standardized resting tension to ensure comparability between experiments.
-
-
Viability Check:
-
Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to assess their viability and maximal contractile capacity.
-
After washing out the KCl and allowing the tension to return to baseline, assess endothelial integrity by pre-contracting the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Concentration-Response Curve Generation:
-
After a final washout and return to baseline, cumulatively add increasing concentrations of the test vasoconstrictor (Urotensin II or Endothelin-1) to the organ bath.
-
Record the isometric tension generated at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Caption: Experimental workflow for vasoconstriction assessment.
References
- 1. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 2. Is urotensin-II the new endothelin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is urotensin-II the new endothelin? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is urotensin-II the new endothelin? - ProQuest [proquest.com]
- 5. Vasoconstrictor actions of endothelin-1 in human resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
A comprehensive analysis of two key ligands of the urotensinergic system, this guide provides researchers, scientists, and drug development professionals with a detailed comparison of Urotensin II (114-124) and Urotensin II-Related Peptide (URP). We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways to facilitate a deeper understanding of their structure-function relationships and pharmacological profiles.
Urotensin II (UII) and its related peptide (URP) are endogenous ligands for the G protein-coupled receptor, the Urotensin receptor (UT), formerly known as GPR14. Both peptides play significant roles in a variety of physiological processes, particularly in the cardiovascular system. While they share a common receptor, subtle structural differences may lead to distinct functional outcomes, making a direct comparison essential for targeted therapeutic development. Human Urotensin II (hUII) is an 11-amino acid peptide, while URP is a shorter, 8-amino acid peptide. A key structural feature of both is a conserved cyclic hexapeptide core, -Cys-Phe-Trp-Lys-Tyr-Cys-, which is critical for their biological activity.
Performance Comparison: Binding Affinity and Functional Potency
Experimental data reveals nuances in the pharmacological profiles of Urotensin II (114-124) and URP at the UT receptor. While their binding affinities are reported to be comparable, their potencies in functional assays can differ.
| Parameter | Urotensin II (114-124) | Urotensin II-Related Peptide (URP) | Assay System | Reference |
| Binding Affinity (Ki) | Equivalent to URP | Equivalent to Urotensin II | UT-transfected cells | [1] |
| Functional Potency (pEC50) - Calcium Mobilization | 9.44 | 8.61 | CHO cells expressing human UT receptor | [2] |
| Functional Potency (EC50) - Vasoconstriction | Potent vasoconstrictor (EC50 in low nM range) | Reduced potency compared to Urotensin II | Rat Aortic Ring Assay | [1] |
Note: "Equivalent" indicates that the study reported similar binding affinities without providing specific Ki values in a comparative table.
Signaling Pathways
Both Urotensin II and URP activate the UT receptor, which primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of this primary pathway, activation of the RhoA/Rho-kinase (ROCK) and Extracellular signal-regulated kinase (ERK1/2) pathways has also been demonstrated, leading to cellular responses such as vasoconstriction, cell proliferation, and migration.[3][4][5][6][7]
Caption: Urotensin II and URP signaling cascade via the UT receptor.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are synthesized protocols for the key assays used to characterize and compare Urotensin II (114-124) and URP.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of Urotensin II and URP to the UT receptor.
Caption: Workflow for the competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human UT receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled Urotensin II analog (e.g., ¹²⁵I-UII) and a range of concentrations of the unlabeled competitor ligand (Urotensin II or URP).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of Urotensin II and URP to stimulate an increase in intracellular calcium concentration, providing a measure of their potency (EC50).
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the UT receptor are seeded into 96- or 384-well microplates and cultured to an appropriate confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for a specific time at 37°C.
-
Ligand Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of Urotensin II or URP to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each ligand concentration is used to generate a dose-response curve. The EC50 value, representing the concentration of the ligand that produces 50% of the maximal response, is calculated to determine the potency of each peptide.
Rat Aortic Ring Contraction Assay
This ex vivo assay assesses the vasoconstrictor activity of Urotensin II and URP on isolated arterial tissue.
Caption: Workflow for the rat aortic ring contraction assay.
Detailed Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings of a few millimeters in width. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: The aortic rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for a period under an optimal resting tension.
-
Ligand Addition: After equilibration, cumulative concentrations of Urotensin II or URP are added to the organ bath.
-
Tension Recording: The contractile responses (changes in isometric tension) are continuously recorded.
-
Data Analysis: A concentration-response curve is constructed, and the EC50 value and the maximum contraction (Emax) are determined to evaluate the potency and efficacy of each peptide as a vasoconstrictor.[8][9]
References
- 1. Discovery of new antagonists aimed at discriminating UII and URP-mediated biological activities: insight into UII and URP receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Urotensin II Induces Migration of Endothelial Progenitor Cells via Activation of the RhoA/Rho Kinase Pathway [jstage.jst.go.jp]
- 4. Urotensin II induces migration of endothelial progenitor cells via activation of the RhoA/Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Role of ERK and Rho kinase pathways in central pressor action of urotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orphan-receptor ligand human urotensin II: receptor localization in human tissues and comparison of vasoconstrictor responses with endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Urotensin II (114-124) as a Selective GPR14 Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Urotensin II (114-124) with alternative agonists for the G protein-coupled receptor 14 (GPR14), also known as the urotensin-II receptor (UT). The following sections present supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of GPR14 agonism.
Introduction to GPR14 and its Agonists
GPR14 is a class A rhodopsin-like G protein-coupled receptor that has gained prominence due to the potent physiological effects mediated by its endogenous ligand, Urotensin II (U-II).[1] Activation of GPR14 is primarily coupled through the Gαq subunit, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3), and the mobilization of intracellular calcium. This signaling cascade is implicated in a variety of physiological processes, including vasoconstriction, neurotransmission, and cellular proliferation.
Urotensin II is an 11-amino acid cyclic peptide, and its C-terminal fragment, Urotensin II (114-124), has been identified as a potent agonist of GPR14.[2][3][4] Alongside the native ligand, a paralog peptide, Urotensin-II Related Peptide (URP), and several synthetic agonists have been developed and characterized, providing valuable tools for investigating the therapeutic potential of targeting GPR14.
Comparative Agonist Performance at GPR14
The following tables summarize the binding affinities and functional potencies of Urotensin II (114-124) and other key GPR14 agonists. The data is compiled from various studies to provide a comparative overview.
Table 1: GPR14 Agonist Binding Affinities
| Agonist | Receptor Species | Cell Line | Radioligand | Binding Affinity (pKi / Kd) |
| Urotensin II (114-124) | Human | HEK-293 | [¹²⁵I]-hU-II | EC₅₀ = 0.1 nM (receptor binding)[5] |
| Urotensin-II Related Peptide (URP) | Human | CHO | Not Specified | Kd = 170 pM[1] |
| P5U (synthetic agonist) | Human | CHO-K1 | Not Specified | pKi = 9.344[6] |
| UPG84 (synthetic agonist) | Human | CHO-K1 | Not Specified | Lower affinity than P5U[6] |
Table 2: GPR14 Agonist Functional Potencies
| Agonist | Assay Type | Cell Line | Functional Potency (EC₅₀ / pD₂) |
| Urotensin II (114-124) | Calcium Mobilization | HEK-293 | EC₅₀ = 0.62 ± 0.17 nM[2][3][4][5] |
| Urotensin-II Related Peptide (URP) | Calcium Mobilization | CHO | EC₅₀ = 4.8 nM (human receptor)[1] |
| P5U (synthetic agonist) | Not Specified | CHO-K1 | pD₂ = 9.344[6] |
| UPG84 (synthetic agonist) | Not Specified | CHO-K1 | pD₂ = 10.040[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of GPR14 activation and the methodologies used for agonist validation, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of unlabeled GPR14 agonists by their ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture HEK-293 cells stably expressing human GPR14.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (typically 10-20 µg of protein).
-
50 µL of [¹²⁵I]-hU-II (final concentration ~0.1-0.5 nM).
-
50 µL of competing unlabeled agonist at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled Urotensin II (e.g., 1 µM).
-
-
Incubate at room temperature for 60-120 minutes.
3. Filtration and Counting:
-
Terminate the assay by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol is designed to measure the functional potency of GPR14 agonists by quantifying the increase in intracellular calcium.[7]
1. Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing human GPR14 in appropriate media.
-
Plate the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
2. Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffered salt solution, typically for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently to remove excess dye.
3. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Add varying concentrations of the GPR14 agonist to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes). The excitation and emission wavelengths will depend on the specific dye used (e.g., excitation ~494 nm and emission ~516 nm for Fluo-4).
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the log concentration of the agonist.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve).
Conclusion
The data presented in this guide validates Urotensin II (114-124) as a potent and selective agonist for the GPR14 receptor. Its high affinity and functional potency, comparable to the full-length native ligand Urotensin II, establish it as a valuable research tool. The comparison with other endogenous and synthetic agonists, such as URP, P5U, and UPG84, provides a spectrum of tool compounds with varying potencies that can be utilized to dissect the complex pharmacology of the urotensinergic system. The detailed experimental protocols and visual aids provided herein are intended to support researchers in the design and execution of their own investigations into GPR14-mediated signaling and its potential as a therapeutic target.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urotensin II (114-124), human TFA | Urotensin Receptor | | Invivochem [invivochem.com]
- 5. apexbt.com [apexbt.com]
- 6. A new therapeutic approach to erectile dysfunction: urotensin-II receptor high affinity agonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Urotensin II (114-124) Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of the human Urotensin II (114-124) peptide with other G protein-coupled receptors (GPCRs). Urotensin II (U-II) is a potent cyclic peptide recognized as one of the most powerful vasoconstrictors in mammals.[1][2] It primarily exerts its effects through the G protein-coupled receptor GPR14, now officially known as the Urotensin receptor (UT).[1][2][3] Understanding the selectivity of U-II is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting the urotensinergic system.
Overview of Urotensin II and its Primary Receptor
Human Urotensin II is an 11-amino acid peptide with the sequence Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val.[2] Its cognate receptor, UT, is a class A rhodopsin family GPCR.[3] Upon activation by U-II, the UT receptor primarily couples to Gαq/11, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration and subsequent cellular responses.[3]
Cross-Reactivity Profile of Urotensin II (114-124)
Comprehensive quantitative screening data for Urotensin II (114-124) against a wide panel of GPCRs is not extensively available in the public domain. Such studies are often conducted by commercial service providers like Eurofins for proprietary drug discovery programs.[4][5][6] However, existing research has identified cross-reactivity with the somatostatin (B550006) receptor (SSTR) family, which shares sequence homology with the UT receptor.[2][3]
Quantitative Comparison of Urotensin II (114-124) Activity
The following table summarizes the available quantitative data on the potency and binding affinity of human Urotensin II (114-124) at its cognate UT receptor and its known cross-reactivity with somatostatin receptors.
| Receptor | Ligand | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| UT (GPR14) | Human Urotensin II | Calcium Mobilization | EC50 | ~10 | CHO-K1 | [4] |
| SSTR2 | Human Urotensin II | Calcium Mobilization | - | Active at 1000 | CHO-K1 | [4] |
| SSTR5 | Human Urotensin II | Calcium Mobilization | - | Active at 1000 | CHO-K1 | [4] |
Signaling Pathways
The primary signaling pathway for Urotensin II involves the activation of the UT receptor and subsequent Gq-mediated calcium mobilization. Its cross-reactivity with somatostatin receptors suggests potential modulation of other signaling pathways, as SSTRs can couple to inhibitory G proteins (Gi/o).
Experimental Protocols
The determination of GPCR cross-reactivity typically involves two main types of assays: radioligand binding assays to assess binding affinity and functional assays to measure receptor activation.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound (unlabeled Urotensin II) to displace a radiolabeled ligand from its receptor.
-
Receptor Preparation: Membranes are prepared from cells stably expressing the GPCR of interest (e.g., UT, SSTR1-5).
-
Incubation: Receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Somatostatin-14 for SSTRs) and varying concentrations of the unlabeled test compound (Urotensin II).
-
Separation: The reaction is terminated by rapid filtration through a filter mat to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
-
Cell Culture: Cells stably expressing the GPCR of interest are seeded into a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test agonist (Urotensin II) are added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Conclusion
The available data indicates that human Urotensin II (114-124) is a highly potent and selective agonist for its cognate UT receptor. While cross-reactivity with somatostatin receptors SSTR2 and SSTR5 has been observed, the interaction appears to be of significantly lower potency. The lack of comprehensive public data from broad GPCR screening panels highlights the need for further research to fully characterize the selectivity profile of this important peptide. Such information is critical for a complete understanding of its physiological and pathophysiological roles and for the development of targeted therapeutics with minimal off-target effects.
References
Unveiling the Potent Binding of Urotensin II (114-124) to its Receptor: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a focused comparison of the binding affinity of the human Urotensin II fragment (114-124) and other key ligands to the Urotensin receptor (UTR). Detailed experimental data and protocols are presented to support further investigation into this significant signaling system.
Human Urotensin II (114-124), an 11-amino acid cyclic peptide, is a highly potent vasoconstrictor that exerts its effects through the G-protein coupled receptor GPR14, also known as the Urotensin receptor (UTR).[1][2][3][4] The interaction between Urotensin II and its receptor is characterized by high affinity, making it a critical area of study for cardiovascular and renal physiology and pathophysiology. This guide summarizes the binding affinity of human Urotensin II (114-124) and compares it with other relevant ligands.
Comparative Binding Affinity of UTR Ligands
The binding affinity of various ligands to the Urotensin receptor is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) or dissociation constant (Kd) are key metrics for quantifying this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the binding affinities of human Urotensin II (114-124) and other notable UTR ligands.
| Ligand | Receptor Species | Binding Affinity (Ki/Kd) | Notes |
| Human Urotensin II (hU-II) | Human | Ki: 2.7–8.7 nM | Potent endogenous agonist.[5] |
| Human Urotensin II (hU-II) | Not Specified | EC50 (binding): 0.1 nM | EC50 is a measure of potency, closely related to affinity.[6] |
| Urotensin II-related peptide (URP) | Not Specified | Kd: 170 pM | Endogenous ligand with high affinity.[7] |
| Urantide (B549374) | Rat, Cat, Monkey, Human | Ki: 5.3–58.2 nM | A known UTR antagonist.[5] |
| SB-710411 | Rat, Cat, Monkey, Human | Ki: 135–1382 nM | A low-efficacy partial agonist.[5] |
| GSK248451 | Rat, Cat, Monkey, Human | Ki: 1.7–95.3 nM | A peptidic UTR antagonist.[5] |
| U-II Peptidomimetics | Human | Kd: ~10 nM | Synthetic analogs designed to study the UTR binding mechanism.[8] |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of binding affinity (Ki) for unlabeled ligands is commonly achieved through competitive binding assays using a radiolabeled form of a known ligand, such as [¹²⁵I]-human Urotensin II.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace the binding of a radiolabeled ligand to the Urotensin receptor.
Materials:
-
Membranes prepared from cells expressing the human Urotensin receptor (e.g., HEK-293 or CHO cells).[5]
-
Radioligand: [¹²⁵I]-human Urotensin II ([¹²⁵I]-hU-II).[5][9]
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor such as 1 mM PMSF.[9]
-
Unlabeled test compounds (e.g., Urotensin II (114-124), Urantide).
-
Wash Buffer: An appropriate buffer to wash away unbound radioligand.
-
Glass fiber filters (e.g., Whatman GF/C).[9]
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Incubation Setup: In reaction tubes, combine the cell membranes, a fixed concentration of [¹²⁵I]-hU-II (e.g., 0.2 nM), and varying concentrations of the unlabeled competitor ligand.[9]
-
Total and Non-specific Binding:
-
For determining total binding, incubate membranes with only the radioligand.
-
For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of unlabeled Urotensin II (e.g., 10⁻⁶ M).[9]
-
-
Incubation: Incubate the reaction mixtures for a set period (e.g., 2 hours) at a controlled temperature to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.[9]
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway initiated by Urotensin II binding and the general workflow of a competitive binding assay.
Caption: Urotensin II signaling pathway upon binding to its receptor.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urotensin II (114-124), human TFA | Urotensin Receptor | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Urotensin-II peptidomimetic incorporating a non-reducible 1,5-triazole disulfide bond reveals a pseudo-irreversible covalent binding mechanism to the urotensin G-protein coupled receptor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Urotensin II (114-124) and Small Molecule UT Receptor Agonists for Researchers
For researchers and professionals in drug development, the choice between peptide-based and small molecule agonists for the Urotensin II (UT) receptor is a critical decision. This guide provides an objective comparison of Urotensin II (114-124), a key peptide agonist, and emerging small molecule alternatives, supported by experimental data to inform discovery and development efforts.
Urotensin II (U-II), a cyclic peptide, is the endogenous ligand for the UT receptor, a G protein-coupled receptor (GPCR). The interaction of U-II with its receptor triggers a cascade of intracellular signaling events, making it a focal point for research in cardiovascular and other physiological systems. Urotensin II (114-124) represents the active 11-amino acid human form of this peptide. While potent, peptide-based agonists like Urotensin II (114-124) often face challenges in terms of their pharmacokinetic properties, such as poor oral bioavailability and short half-life. This has spurred the development of non-peptidic, small molecule UT receptor agonists with the potential for improved drug-like characteristics.
UT Receptor Signaling Pathways
Activation of the UT receptor by an agonist initiates a series of intracellular events. The UT receptor primarily couples to Gαq/11 proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.
Reproducibility of Urotensin II (114-124) Induced Calcium Flux: A Comparative Guide
For researchers and drug development professionals investigating G-protein coupled receptor (GPCR) signaling, particularly through calcium mobilization, understanding the reproducibility and performance of various agonists is paramount. This guide provides a comparative overview of the calcium flux induced by Urotensin II (114-124), a potent vasoconstrictor peptide, in relation to other well-characterized GPCR agonists, Angiotensin II and Endothelin-1 (B181129). This analysis is supported by experimental data on agonist potency, a detailed protocol for a standard calcium flux assay, and visualizations of the key signaling pathway and experimental workflow.
Performance Comparison of GPCR Agonists in Calcium Flux Assays
The potency of a GPCR agonist in eliciting a calcium response is a critical parameter for assessing its activity. The half-maximal effective concentration (EC50) is a standard measure of this potency. The following table summarizes the reported EC50 values for Urotensin II (114-124), Angiotensin II, and Endothelin-1 in inducing intracellular calcium mobilization. It is important to note that these values are derived from different studies using various cell lines and experimental conditions, which can influence the apparent potency.
| Agonist | Receptor | Cell Line | EC50 | Reference |
| Urotensin II (114-124) | Human GPR14 (UT Receptor) | HEK-293 | 0.62 ± 0.17 nM | [1][2][3] |
| Angiotensin II | AT1 Receptor | HEK293T | 51 ± 6 nM | [4] |
| Angiotensin II | AT1 Receptor | Human Prostate Stromal Cells | Response at 10 nM | [5] |
| Endothelin-1 | Endothelin Receptor | Rabbit Vascular Smooth Muscle Cells | ~60 pM | [6] |
| Endothelin-1 | ETA Receptor | Not Specified | 1 nM |
Urotensin II Signaling Pathway
Urotensin II and its active fragment, Urotensin II (114-124), elicit their effects by binding to the Urotensin receptor (UT), a G-protein coupled receptor also known as GPR14.[7] This receptor is primarily coupled to the Gq/11 class of G-proteins.[7] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic calcium concentration.[7]
Caption: Urotensin II (114-124) signaling pathway leading to intracellular calcium release.
Experimental Protocol: Fluo-4 AM Calcium Flux Assay
This protocol outlines a standard procedure for measuring Urotensin II (114-124) induced calcium flux in a 96-well format using the fluorescent calcium indicator Fluo-4 AM. This method is adaptable for comparing multiple agonists.
Materials:
-
CHO-K1 cells stably expressing the human Urotensin receptor (or other suitable cell line)
-
Urotensin II (114-124), Angiotensin II, Endothelin-1 (and other test compounds)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 in HBSS with 20 mM HEPES. Probenecid (1-2.5 mM) can be included to inhibit dye leakage.
-
Remove the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Plate Preparation:
-
Prepare a separate 96-well plate containing the GPCR agonists (Urotensin II (114-124), Angiotensin II, Endothelin-1) at various concentrations in HBSS with 20 mM HEPES. Typically, a 5X or 10X final concentration is prepared.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Use the automated injector to add the agonist from the compound plate to the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value for each agonist using a suitable nonlinear regression model (e.g., four-parameter logistic fit).
-
Experimental Workflow
The following diagram illustrates the key steps in the Fluo-4 AM calcium flux assay workflow.
Caption: Workflow for a Fluo-4 AM based intracellular calcium flux assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The G Protein-Coupled Receptor UT of the Neuropeptide Urotensin II Displays Structural and Functional Chemokine Features [frontiersin.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Urotensin II-induced increase in myocardial distensibility is modulated by angiotensin II and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
Comparative Pharmacology of Human vs. Mouse Urotensin-II Fragments: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific differences in the pharmacology of Urotensin-II (U-II) and its fragments is critical for the accurate interpretation of preclinical data and the successful translation of novel therapeutics. This guide provides an objective comparison of human and mouse U-II fragments, summarizing key data on their structure, receptor binding, functional activity, and underlying signaling pathways.
Urotensin-II (U-II) is a potent vasoactive cyclic peptide that exerts its effects through the U-II receptor (UT), a G protein-coupled receptor. While the core cyclic structure of U-II is highly conserved across species, variations in the N-terminal "tail" can lead to significant pharmacological differences. This is particularly evident when comparing human and mouse U-II.
Structural Comparison: Human vs. Mouse Urotensin-II
Human U-II (hU-II) is an 11-amino acid peptide with the sequence H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH. Mouse U-II (mU-II) is a 13-amino acid peptide with the sequence H-Ala-Gly-Thr-Ala-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH. The key difference lies in the N-terminal tail, while the cyclic core, Cys-Phe-Trp-Lys-Tyr-Cys, which is essential for biological activity, is identical.
| Species | Sequence | Length (Amino Acids) |
| Human | E T P D C F W K Y C V | 11 |
| Mouse | A G T A D C F W K Y C V | 13 |
| Table 1: Amino Acid Sequence Comparison of Human and Mouse Urotensin-II. The conserved cyclic core is highlighted in bold. |
Comparative Pharmacology: Receptor Binding and Functional Potency
Direct comparative studies on a wide range of human and mouse U-II fragments on both human and mouse UT receptors are limited. However, available data from studies on full-length peptides and key fragments reveal significant species-dependent differences.
Structure-activity relationship studies have consistently shown that the C-terminal cyclic octapeptide fragment, U-II(4-11) in humans, retains full biological activity, and in some cases, displays even higher potency than the full-length peptide.[1] The N-terminal tail, while not essential for receptor activation, appears to modulate the peptide's affinity and potency, and its variable sequence between species likely contributes to the observed pharmacological differences.
A critical observation is the differential effect of human U-II in rodent models. While hU-II is a potent vasoconstrictor in rat aorta, it is notably inactive in mouse aorta.[2] This highlights the potential for misleading results when extrapolating data from one rodent species to another, or to humans.
Binding Affinity (Ki)
| Ligand | Receptor Species | Ki (nM) |
| Human U-II | Human | 2.7 - 8.7 |
| Human U-II | Rat | 2.7 - 8.7 |
| Human U-II | Monkey | 2.7 - 8.7 |
| Table 2: Binding Affinities (Ki) of Human U-II at Recombinant Mammalian UT Receptors. Data compiled from Behm et al., 2009.[3] |
Functional Potency (EC50)
Functional assays, such as calcium mobilization and aortic ring contraction, are used to determine the potency of U-II fragments. The following table includes data on the functional potency of human U-II and its C-terminal fragment, U-II(4-11).
| Ligand | Assay System (Receptor) | EC50 (nM) |
| hU-II | Calcium Mobilization (Human) | 0.6 ± 0.002 |
| hU-II(4-11) | Calcium Mobilization (Human) | 1.2 ± 0.003 |
| Table 3: Functional Potency (EC50) of Human U-II and its (4-11) Fragment in a Calcium Mobilization Assay using HEK-293 cells expressing the human UT receptor. Data from Merlino et al., 2024. |
Signaling Pathways
Upon binding to the UT receptor, U-II primarily activates the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is a key mechanism for U-II's vasoconstrictor effects.
The signaling pathways downstream of UT receptor activation appear to be broadly conserved between humans and mice.
Experimental Protocols
Accurate comparison of U-II fragment pharmacology relies on standardized experimental protocols. Below are methodologies for key assays.
Radioligand Binding Assay
This assay measures the affinity of U-II fragments for the UT receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human or mouse UT receptor.
-
Incubation: Membranes are incubated with a radiolabeled U-II ligand (e.g., [¹²⁵I]hU-II) and varying concentrations of the unlabeled competitor U-II fragment.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of U-II fragments to stimulate intracellular calcium release.
-
Cell Culture: Cells expressing the human or mouse UT receptor (e.g., HEK-293 or CHO cells) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Cells are stimulated with varying concentrations of U-II fragments.
-
Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader or fluorescence microscope.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated.
Aortic Ring Contraction Assay
This ex vivo assay assesses the vasoconstrictor activity of U-II fragments on isolated blood vessels.
-
Tissue Preparation: Thoracic aortas are dissected from mice or rats, cleaned of connective tissue, and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing physiological salt solution and connected to a force transducer.
-
Stimulation: After an equilibration period, cumulative concentrations of U-II fragments are added to the organ bath.
-
Measurement: Changes in isometric tension (contraction) are recorded.
-
Data Analysis: Concentration-response curves are constructed, and EC50 and maximum response (Emax) values are determined.
Conclusion
The pharmacological profiles of human and mouse Urotensin-II and their fragments exhibit notable species-specific differences, primarily driven by variations in the N-terminal sequence. While the core functional domain is conserved, these differences can have a significant impact on receptor affinity and functional potency. The lack of contractile response to human U-II in mouse aorta is a stark reminder of these species-dependent effects. For researchers in drug discovery and development, a thorough understanding of these differences is paramount. The use of humanized mouse models or testing on both human and relevant preclinical species' receptors is highly recommended to ensure the clinical translatability of findings. Further research is needed to systematically characterize a broader range of human and mouse U-II fragments on their respective receptors to build a more complete comparative pharmacological profile.
References
- 1. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
Safety Operating Guide
Safe Handling and Disposal of Urotensin II (114-124), Human TFA: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of potent bioactive peptides such as Urotensin II (114-124), human TFA, is paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Urotensin II is a potent vasoconstrictor and agonist for the orphan receptor GPR14.[1] Due to its biological activity, careful handling and disposal are necessary to prevent unintended environmental release or exposure.
Safety and Handling Precautions
Before working with this compound, it is crucial to be familiar with the following safety and handling guidelines. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area to avoid inhalation of the powder form.
Quantitative Safety and Storage Data:
| Parameter | Value | Reference |
| Recommended Storage Temperature | -20°C, sealed storage, away from light | [2] |
| Flammability | Not flammable or combustible | [2] |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), Sulphur oxides | [2] |
| Incompatible Materials | Strong acids, Strong bases | [2] |
Proper Disposal Procedures
Adherence to proper disposal protocols is critical to mitigate environmental contamination. The following step-by-step procedures should be followed for the disposal of this compound:
-
Collection: Collect waste material in a suitable, closed container clearly labeled as "Urotensin II Waste."[2]
-
Avoid Dust Formation: When handling the solid form, pick up and arrange for disposal without creating dust.[2] Sweeping and shoveling should be done carefully.[2]
-
Containment: Prevent any leakage or spillage. If a spill occurs, contain it and clean it up using appropriate methods that do not generate dust.[2]
-
Do Not Discharge into Drains: Under no circumstances should this compound, or its waste be allowed to enter drains or waterways.[2]
-
Final Disposal: Dispose of the waste material through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a common method for assessing the biological activity of Urotensin II by measuring intracellular calcium mobilization in a cell-based assay.
Objective: To determine the potency and efficacy of this compound, by measuring its ability to induce calcium release in HEK293 cells stably expressing the human Urotensin II receptor (UTR).
Materials:
-
HEK293 cells stably expressing the human UTR
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Automated fluorometric plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Culture HEK293-UTR cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a cell culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at an optimized density (e.g., 40,000-80,000 cells per well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer, including Pluronic F-127 to aid in dye solubilization. Probenecid can be added to prevent dye extrusion.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound, in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the Urotensin II stock solution in the assay buffer to create a range of concentrations for testing.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the automated fluorometric plate reader.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
The instrument will then inject the Urotensin II dilutions into the respective wells.
-
Immediately following injection, measure the fluorescence intensity kinetically for a defined period (e.g., 1-2 minutes) to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of Urotensin II.
-
Plot the peak response against the logarithm of the Urotensin II concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve to determine the potency of the Urotensin II peptide.
-
Urotensin II Signaling Pathway
Urotensin II binding to its G-protein coupled receptor (UTR), also known as GPR14, primarily initiates a signaling cascade through the Gq alpha subunit.[1] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1] The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC).[3] Downstream of these events, Urotensin II has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, which are involved in cellular processes like proliferation and hypertrophy.[4][5]
Urotensin II Signaling Cascade
References
- 1. atvb.ahajournals.org [atvb.ahajournals.org]
- 2. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Urotensin II (114-124), human TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Urotensin II (114-124), human TFA. The following procedures for handling, storage, and disposal are based on established best practices for synthetic peptides and compounds containing trifluoroacetic acid (TFA). While specific toxicological properties of this peptide may not be fully characterized, it is essential to handle it with care due to its potent biological activity as a vasoconstrictor and the hazards associated with TFA.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[1][2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are required.[2][4] Consider double-gloving for added protection, especially when handling concentrated solutions.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1][3][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7] |
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Seek immediate medical attention.[6][8] |
| Skin Contact | Flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing and shoes. Seek immediate medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Check for and remove any contact lenses. Seek immediate medical attention.[6] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[6][8] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Avoid contact with skin, eyes, and clothing.[6][9] Avoid the formation of dust and aerosols.[6] Use only in a chemical fume hood.[7][9] When reconstituting, add the solvent slowly to the lyophilized powder. |
| Storage | Store the lyophilized peptide in a tightly sealed container at -20°C, protected from light.[6][10] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[1][3] For solutions, it is best to aliquot and store at -20°C or colder; avoid repeated freeze-thaw cycles.[5][11] |
Disposal Plan
All waste containing this compound should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Unused Peptide and Contaminated Solutions | Dispose of as hazardous chemical waste.[7] Do not pour down the drain.[7][9] Store in a clearly labeled, sealed container for chemical waste collection.[5][7] |
| Contaminated Materials (e.g., pipette tips, gloves, vials) | Collect in a designated, clearly labeled hazardous waste container.[3] |
| Spills | For small spills, absorb with an inert material (e.g., sand or vermiculite), sweep up, and place in a suitable, closed container for disposal.[8][12] Ventilate the area and wash the spill site after material pickup is complete.[8] For large spills, evacuate the area and seek assistance from emergency personnel.[4][7] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dl.novachem.com.au [dl.novachem.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
